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Core Science & Biosynthesis

Foundational

2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine chemical structure and properties

An In-Depth Technical Guide to 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are known as "privileged structures" due to their proven ability to interact with various biological targets. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs.[1][2] Its nitrogen-rich, aromatic nature provides a versatile platform for molecular recognition and interaction.

This guide focuses on a specific, highly functionalized derivative: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (CAS Number: 1439540-34-3). This compound is not merely another pyrimidine; it is a strategically designed building block for chemical library synthesis and lead optimization in drug discovery programs. Its structure incorporates three key features for synthetic diversification:

  • A Chloro Group at the 2-position: This serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.

  • An Amine Group at the 5-position: This nucleophilic site is readily available for acylation, alkylation, or participation in cyclization reactions to build more complex heterocyclic systems.

  • An Isobutoxy (2-methylpropoxy) Group at the 4-position: This group modulates the compound's solubility and lipophilicity and can influence metabolic stability.[1]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's chemical properties, a robust synthetic protocol, potential applications, and essential safety information.

Chemical Structure: Chemical structure of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (Image generated for illustrative purposes)

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Chemical Identity and Computed Properties

The following table summarizes the key identifiers and computationally predicted physicochemical properties for 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine.

PropertyValueSource
IUPAC Name 2-chloro-4-(2-methylpropoxy)pyrimidin-5-amine-
CAS Number 1439540-34-3-
Molecular Formula C₈H₁₂ClN₃OPubChem CID 136342894 (Predicted)
Molar Mass 201.65 g/mol PubChem CID 136342894 (Predicted)
Canonical SMILES CC(C)COC1=NC(=C(C=N1)N)ClPubChem CID 136342894 (Predicted)
InChI InChI=1S/C8H12ClN3O/c1-5(2)3-13-8-10-6(9)7(11)4-12-8/h4-5H,3,11H2,1-2H3PubChem CID 136342894 (Predicted)
InChIKey YLKCVHCRZEJIRB-UHFFFAOYSA-NPubChem CID 136342894 (Predicted)
XLogP3 2.1PubChem CID 136342894 (Predicted)
Polar Surface Area 77.9 ŲPubChem CID 136342894 (Predicted)
H-Bond Donors 1PubChem CID 136342894 (Predicted)
H-Bond Acceptors 4PubChem CID 136342894 (Predicted)
Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification.[3] The following are the expected spectral characteristics for this molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • ~7.5-8.0 ppm (s, 1H): A singlet corresponding to the aromatic proton on the pyrimidine ring (at C6).

    • ~4.0-4.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The chemical shift can vary with solvent and concentration.

    • ~4.0-4.2 ppm (d, 2H): A doublet for the methylene protons (-O-CH₂-) of the isobutoxy group, split by the adjacent methine proton.

    • ~2.0-2.3 ppm (m, 1H): A multiplet (septet) for the methine proton (-CH-) of the isobutoxy group.

    • ~0.9-1.1 ppm (d, 6H): A doublet for the six equivalent protons of the two methyl groups (-CH₃) of the isobutoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • ~160-170 ppm: Carbons at C2 and C4, highly influenced by the attached heteroatoms (Cl, O, N).

    • ~150-155 ppm: Carbon at C6 (the CH carbon of the ring).

    • ~110-120 ppm: Carbon at C5, bonded to the amine group.

    • ~75 ppm: The methylene carbon (-O-CH₂-) of the isobutoxy group.

    • ~28 ppm: The methine carbon (-CH-) of the isobutoxy group.

    • ~19 ppm: The two equivalent methyl carbons (-CH₃) of the isobutoxy group.

  • IR (Infrared) Spectroscopy:

    • 3300-3500 cm⁻¹: Two distinct sharp peaks characteristic of the N-H stretching of a primary amine.

    • 2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic isobutoxy group.

    • ~1600-1650 cm⁻¹: N-H scissoring (bending) vibration of the amine.

    • 1550-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyrimidine ring.

    • 1200-1300 cm⁻¹: C-O-C asymmetric stretching of the ether linkage.

    • ~1000-1100 cm⁻¹: C-O-C symmetric stretching.

    • 700-800 cm⁻¹: C-Cl stretching vibration.

  • MS (Mass Spectrometry):

    • The electron impact (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z 201.

    • A characteristic isotopic peak (M+2) at m/z 203 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Synthesis and Reaction Chemistry

Rationale for Synthetic Strategy

The synthesis of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine can be logically approached from a common, commercially available starting material such as 2,4-dichloro-5-nitropyrimidine. This strategy relies on the well-established principles of nucleophilic aromatic substitution on an electron-deficient pyrimidine ring. The key to success is controlling the regioselectivity of the substitution reactions. Generally, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic attack by "hard" nucleophiles like alkoxides than the C2 position.[1] This differential reactivity allows for a sequential and controlled introduction of the isobutoxy and amine groups.

The proposed three-step synthesis is as follows:

  • Regioselective Alkoxylation: Introduce the isobutoxy group at the more reactive C4 position.

  • Nitro Group Reduction: Convert the nitro group at the C5 position to the desired primary amine.

  • The chloro group at C2 remains intact throughout this sequence, making the final product an ideal substrate for further diversification.

Proposed Synthetic Protocol

Disclaimer: This protocol is a proposed methodology based on established chemical principles.[1][4] It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 2-Chloro-4-(2-methylpropoxy)-5-nitropyrimidine

  • To a stirred solution of isobutanol (2-methyl-1-propanol) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of sodium isobutoxide.

  • Cool the resulting alkoxide solution back to 0 °C.

  • In a separate flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) in anhydrous THF.

  • Add the solution of the dichloropyrimidine dropwise to the cold sodium isobutoxide solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

  • Dissolve the 2-chloro-4-(2-methylpropoxy)-5-nitropyrimidine (1.0 equivalent) from Step 1 in a suitable solvent mixture, such as ethanol and water.

  • Add iron powder (Fe) (5.0 equivalents) and ammonium chloride (NH₄Cl) (3.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate or dichloromethane (DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Workflow Visualization

The following diagram illustrates the proposed synthetic pathway.

G cluster_0 Proposed Synthesis Workflow A 2,4-Dichloro-5-nitropyrimidine C Step 1: Regioselective Alkoxylation (SNA_r at C4) A->C B Sodium Isobutoxide (from Isobutanol + NaH) B->C THF, 0°C to RT D 2-Chloro-4-(isobutoxy)- 5-nitropyrimidine C->D Purification F Step 2: Nitro Group Reduction D->F E Fe / NH4Cl (or H2, Pd/C) E->F EtOH/H2O, Reflux G 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (Final Product) F->G Work-up & Purification G cluster_C2 C2 Diversification (SNA_r) cluster_C5 C5 Diversification Core Core Molecule (2-Chloro-4-isobutoxy -pyrimidin-5-amine) C2_1 R1-NH2 Core->C2_1 C2_2 R1-SH Core->C2_2 C2_3 R1-OH Core->C2_3 C5_1 R2-COCl (Acylation) Core->C5_1 C5_2 R2-CHO (Reductive Amination) Core->C5_2 C5_3 Cyclization Precursor Core->C5_3 Product Diverse Chemical Library C2_1->Product Path A C2_2->Product C2_3->Product C5_1->Product Path B C5_2->Product C5_3->Product

Caption: Diversification pathways from the core molecule.

Safety, Handling, and Storage

As a laboratory chemical, 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine requires careful handling. While a specific Safety Data Sheet (SDS) should always be consulted, the following guidance is based on the properties of structurally related compounds. [5][6][7][8]

  • Hazard Identification:

    • Causes skin irritation. [5] * Causes serious eye irritation. [6] * May cause respiratory irritation. [8] * May be harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [9] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [7] * Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. [6]

  • Handling and Storage:

    • Handle in accordance with good industrial hygiene and safety practices. [5] * Keep the container tightly closed in a dry, cool, and well-ventilated place. [6] * Protect from light and moisture to maintain product quality. [5]

Conclusion

2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine is a high-value intermediate for chemical and pharmaceutical research. Its strategically placed functional groups—a reactive chlorine atom and a versatile amine on a privileged pyrimidine scaffold—provide medicinal chemists with a powerful tool for the synthesis of novel, diverse, and biologically active compounds. The robust synthetic route and clear potential for diversification underscore its importance as a building block in the ongoing quest for new therapeutics.

References

  • Vertex AI Search. (2024, February 10). SAFETY DATA SHEET.
  • Benchchem. 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine.
  • Fisher Scientific. (2013, November 1). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • PubChem. 2-Chloropyrimidin-5-amine.
  • ECHEMI. 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets.
  • University of Wisconsin. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-4-isobutoxypyrimidin-5-amine: Synthesis, Characterization, and Applications

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including se...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Within this class of compounds, 2,4,5-substituted pyrimidines are of particular interest due to their prevalence in kinase inhibitors and other targeted therapies. This guide focuses on a specific, potentially novel derivative, 2-Chloro-4-isobutoxypyrimidin-5-amine .

A thorough search for a registered CAS number for 2-Chloro-4-isobutoxypyrimidin-5-amine has not yielded a specific entry, suggesting that this compound may not be commercially available and represents a novel area of chemical exploration. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals, providing a plausible synthetic pathway, expected analytical characteristics, and potential applications based on the well-established chemistry of analogous compounds.

Part 1: Chemical Properties and Characterization

While experimental data for the target compound is not available, we can predict its key properties based on its structure and data from similar molecules.

1.1. Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₈H₁₂ClN₃OBased on the constituent atoms
Molecular Weight 201.65 g/mol Calculated from the molecular formula
Appearance Off-white to light yellow solidTypical for similar aminopyrimidines
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on the hydrophobic isobutoxy group and the polar amine functionality
pKa (Amine) ~3-4; (Pyrimidine N) ~1-2Estimated based on substituted aminopyrimidines

1.2. Analytical Characterization

The structural confirmation of newly synthesized 2-Chloro-4-isobutoxypyrimidin-5-amine would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the pyrimidine C6-H, characteristic multiplets for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), and a broad singlet for the amine protons.

    • ¹³C NMR: Distinct signals for the four aromatic carbons of the pyrimidine ring and the four carbons of the isobutyl group are anticipated.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 202.65, with a characteristic isotopic pattern for the presence of one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment would be conducted using reverse-phase HPLC, with the compound's retention time being dependent on the specific column and mobile phase conditions.

Part 2: Synthesis and Purification

The synthesis of 2-Chloro-4-isobutoxypyrimidin-5-amine can be logically approached from commercially available dichlorinated pyrimidine precursors. A two-step process starting from 2,4-dichloro-5-nitropyrimidine is proposed as an efficient route.

2.1. Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic pathway:

Synthetic_Workflow start 2,4-Dichloro-5-nitropyrimidine intermediate 2-Chloro-4-isobutoxy-5-nitropyrimidine start->intermediate  Isobutanol, NaH  THF, 0°C to rt final 2-Chloro-4-isobutoxypyrimidin-5-amine intermediate->final  Fe powder, NH4Cl  Ethanol/Water, reflux

Caption: Proposed two-step synthesis of 2-Chloro-4-isobutoxypyrimidin-5-amine.

2.2. Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-isobutoxy-5-nitropyrimidine

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position due to the electron-withdrawing effect of the adjacent nitro group. Sodium hydride is used to deprotonate isobutanol, forming the more nucleophilic isobutoxide anion.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add isobutanol (1.2 equivalents) dropwise.

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Add a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-isobutoxy-5-nitropyrimidine.

Step 2: Synthesis of 2-Chloro-4-isobutoxypyrimidin-5-amine

  • Rationale: This step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed, but the use of iron powder in the presence of an acidic activator like ammonium chloride is a common, effective, and relatively mild method.

  • Procedure:

    • To a solution of 2-chloro-4-isobutoxy-5-nitropyrimidine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1.5-2 equivalents).

    • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • If necessary, purify the product by recrystallization or column chromatography to obtain pure 2-Chloro-4-isobutoxypyrimidin-5-amine.

An alternative starting material is 5-Amino-2,4-dichloropyrimidine.[1] In this case, the isobutoxy group would be introduced via a similar SNAr reaction. However, protecting the amine functionality may be necessary to avoid side reactions, adding steps to the overall synthesis.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-4-alkoxy-5-aminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors. The chlorine atom at the 2-position serves as a versatile handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or direct nucleophilic substitution. The amine at the 5-position and the alkoxy group at the 4-position can engage in crucial hydrogen bonding interactions within the active site of a target protein.

3.1. Potential as a Kinase Inhibitor Intermediate

Numerous kinase inhibitors utilize a substituted aminopyrimidine core to bind to the hinge region of the kinase domain. The amino group often acts as a hydrogen bond donor, while the pyrimidine nitrogens can act as acceptors. The substituent at the 2-position typically extends into the solvent-exposed region or a deeper hydrophobic pocket, influencing selectivity and potency. 2-Chloro-4-isobutoxypyrimidin-5-amine is an excellent starting point for creating libraries of potential kinase inhibitors by varying the substituent at the C2 position.

3.2. Role in Agrochemicals

Substituted pyrimidines are also prevalent in the agrochemical industry as herbicides and fungicides.[1] The specific substitution pattern of 2-Chloro-4-isobutoxypyrimidin-5-amine could be explored for the development of new crop protection agents.

Part 4: Suppliers of Key Starting Materials

Starting MaterialCAS NumberPotential Suppliers
2,4-Dichloro-5-nitropyrimidine 49845-33-2Santa Cruz Biotechnology[2], Fluorochem[3], Tokyo Chemical Industry (TCI), Sigma-Aldrich[4], Chem-Impex[5]
5-Amino-2,4-dichloropyrimidine 5177-27-5AB Enterprises[6][7], HENAN SUNLAKE ENTERPRISE CORPORATION[8], Chem-Impex[1], ChemicalBook[9]
Isobutanol 78-83-1Widely available from major chemical suppliers
Sodium Hydride 7646-69-7Widely available from major chemical suppliers
Iron Powder 7439-89-6Widely available from major chemical suppliers
Ammonium Chloride 12125-02-9Widely available from major chemical suppliers

Conclusion

2-Chloro-4-isobutoxypyrimidin-5-amine represents a promising, albeit likely novel, building block for the development of new pharmaceuticals and agrochemicals. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization, based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and utilizes readily available starting materials. The versatile chemical handles on the pyrimidine core make this compound an attractive starting point for library synthesis in drug discovery campaigns, particularly in the area of kinase inhibitors. As with any new compound, the experimental protocols provided herein should be performed with due diligence and appropriate safety precautions.

References

  • AB Enterprises. 2,4-Dichloro-5-Amino Pyrimidine. [Link]

  • HENAN SUNLAKE ENTERPRISE CORPORATION. 2,4-Dichloro-5-aminopyrimidine. [Link]

  • IndiaMART. 2, 4 Dichloro 5 Aminopyrimidine. [Link]

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Foundational

2,4,5-trisubstituted pyrimidine building blocks for drug discovery

The 2,4,5-trisubstituted pyrimidine scaffold represents one of the most enduring and versatile templates in modern drug discovery. From early dihydrofolate reductase inhibitors to third-generation EGFR and ALK kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,4,5-trisubstituted pyrimidine scaffold represents one of the most enduring and versatile templates in modern drug discovery. From early dihydrofolate reductase inhibitors to third-generation EGFR and ALK kinase inhibitors, this chemotype offers a unique balance of structural rigidity and vectoral diversity.

This guide provides a technical roadmap for the rational assembly of these molecules, contrasting "Fixed C5" linear syntheses with "Modular C5" divergent strategies.

A Technical Guide to Building Block Selection and Reactivity

The Privileged Nature of the Scaffold

The pyrimidine ring is ubiquitous in kinase inhibitors because N1 and N3 often serve as hydrogen bond acceptors for the kinase hinge region. However, the substitution pattern dictates the vector of the attached groups into the ATP-binding pocket:

  • C4 Position: Typically hosts the primary pharmacophore (often an aniline or heterocycle) that anchors the molecule via hydrogen bonding to the hinge region.

  • C2 Position: Projects towards the solvent-front or the ribose-binding pocket, ideal for solubilizing groups (e.g., piperazines, morpholines) to improve ADME properties.

  • C5 Position: The "Gatekeeper" vector. Substituents here (halogens, alkyls, aryls) project into the hydrophobic back pocket or interact with the gatekeeper residue. This position is critical for selectivity (e.g., overcoming T790M mutations in EGFR).

Notable FDA-Approved Examples:

  • Brigatinib (Alunbrig): An ALK inhibitor with a 2,4-bis(amino)-5-chloropyrimidine core. The C5-chlorine and C4-phosphine oxide are crucial for its unique binding mode.

  • Fedratinib (Inrebic): A JAK2 inhibitor utilizing a 5-methyl-2,4-diaminopyrimidine core.

  • Etravirine: While a diarylpyrimidine (DAPY), its activity relies on specific substitution patterns that parallel the 2,4,5-logic.

Synthetic Strategy A: The "Fixed C5" Route (Linear Assembly)

This approach is preferred when the C5 substituent is small and defined early (e.g., -Cl, -F, -CH3, -CF3). The synthesis relies on sequential Nucleophilic Aromatic Substitution (SNAr).

The Core Logic: Reactivity Hierarchies

In a 2,4-dichloro-5-substituted pyrimidine, the C4 position is generally more electrophilic than C2. This is due to the para-relationship with N1 and the inductive effects of the C5 substituent.

  • Step 1 (C4 Functionalization): Controlled SNAr at low temperature (0 °C to RT).

  • Step 2 (C2 Functionalization): SNAr at elevated temperature (80–120 °C) or Buchwald-Hartwig amination.

Critical Consideration: If the C5 substituent is strongly electron-donating (e.g., -OMe, -NH2), the electrophilicity of C4 is reduced, and regioselectivity may erode, leading to C2/C4 mixtures. Conversely, electron-withdrawing groups (EWG) at C5 (e.g., -NO2, -CF3) significantly accelerate C4 substitution.

Case Study Visualization: Brigatinib Core Assembly

The following diagram illustrates the linear assembly logic used for drugs like Brigatinib.

Brigatinib_Synthesis SM 5-chloro-2,4-dichloropyrimidine (Fixed C5-Cl) Step1 Step 1: C4-Selective SNAr (0°C, iPr2NEt) SM->Step1 Aniline Nucleophile Int1 Intermediate: 2-chloro-4-amino-5-chloropyrimidine Step1->Int1 Regioselective Step2 Step 2: C2-Substitution (High Temp SNAr or Pd-Cat) Int1->Step2 Solubilizing Amine Final Target Core: Brigatinib Scaffold Step2->Final

Caption: Linear assembly of the 2,4,5-trisubstituted core starting from 5-chloro-2,4-dichloropyrimidine. The C4-Cl is displaced first due to higher electrophilicity.

Synthetic Strategy B: The "Modular C5" Route (Divergent Assembly)

For SAR exploration where the C5 group needs to be varied (e.g., scanning aryl/heteroaryl groups), 5-bromo-2,4-dichloropyrimidine is the superior building block. It enables Orthogonal Functionalization .

The Reactivity Switch

This building block exploits the difference between SNAr and Pd-catalyzed oxidative addition:

  • SNAr Preference: C4-Cl > C2-Cl >> C5-Br (Nucleophiles attack the most electron-deficient carbon).[1]

  • Pd-Coupling Preference: C5-Br > C4-Cl > C2-Cl (Pd inserts into the weakest C-X bond; C-Br bond energy < C-Cl).

This allows two distinct pathways:

  • Path A (Suzuki First): Install C5-Aryl first (using Pd), then C4-Amine (SNAr).

  • Path B (SNAr First): Install C4-Amine first (using SNAr), then C5-Aryl (Pd).

Expert Tip: Path A is often riskier because installing an electron-rich aryl group at C5 deactivates the ring for the subsequent SNAr at C4. Path B is generally more robust: The C4-amino group installed first is electron-donating, but the C5-Br remains reactive for Suzuki coupling under optimized conditions (e.g., using reactive ligands like XPhos or SPhos).

Modular_Synthesis Hub 5-bromo-2,4-dichloropyrimidine (The Hub) PathA_Step1 Route A: Suzuki Coupling (C5) Pd(PPh3)4, Ar-B(OH)2 Hub->PathA_Step1 C-Br Reactive PathB_Step1 Route B: SNAr (C4) Amine, Base, 0°C Hub->PathB_Step1 C-Cl Reactive PathA_Int 5-Aryl-2,4-dichloropyrimidine PathA_Step1->PathA_Int PathA_Step2 SNAr (C4) PathA_Int->PathA_Step2 Ring Deactivated? Target Final 2,4,5-Trisubstituted Product PathA_Step2->Target PathB_Int 5-Bromo-4-amino-2-chloropyrimidine PathB_Step1->PathB_Int Robust PathB_Step2 Suzuki Coupling (C5) PathB_Int->PathB_Step2 C-Br Intact PathB_Step2->Target

Caption: Divergent synthesis from 5-bromo-2,4-dichloropyrimidine. Route B is often preferred to maintain ring electrophilicity for the SNAr step.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2,4-dichloropyrimidine

A cost-effective method to generate the "Hub" material from 5-bromouracil.

  • Reagents: 5-Bromouracil (1.0 eq), POCl3 (excess, solvent), N,N-Dimethylaniline (1.0 eq).

  • Procedure:

    • Charge a flask with 5-bromouracil and N,N-dimethylaniline.

    • Slowly add POCl3 (exothermic).

    • Heat to reflux (approx. 110 °C) for 4–6 hours until the solution is clear.

    • Workup (Caution): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (POCl3 hydrolysis is violent). Extract with DCM.

    • Purification: Vacuum distillation or silica plug (Hexanes/EtOAc).

    • Yield: Typically 80–90%.

    • Note: PCl5 can be added to accelerate the reaction.

Protocol B: Regioselective C4-SNAr (General Procedure)

Applicable to 2,4-dichloro-5-substituted pyrimidines.

  • Setup: Dissolve pyrimidine (1.0 eq) in EtOH or THF/iPrOH (1:1).

  • Addition: Cool to 0 °C. Add DIPEA (1.2 eq).

  • Nucleophile: Add the amine (0.95–1.0 eq) dropwise. Limiting the amine prevents bis-substitution.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC/LCMS.

  • Observation: The C4-isomer is usually the major product (>90%). If C2-substitution is observed, lower temperature to -20 °C or switch solvent to n-Butanol.

Protocol C: C5-Selective Suzuki Coupling

For 5-bromo-2,4-dichloropyrimidine.

  • Reagents: 5-bromo-2,4-dichloropyrimidine (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq, 2M aq).

  • Solvent: DME/Water or Toluene/EtOH/Water. Degas thoroughly.

  • Reaction: Heat at 80 °C for 4–12 hours.

  • Selectivity: The C-Br bond reacts preferentially.[1] However, prolonged heating may lead to C4-Cl coupling (bis-arylation). Monitor closely.

Comparative Data: Building Block Reactivity

Building BlockC4 Reactivity (SNAr)C5 Reactivity (Pd-Cat)Primary Use Case
2,4,5-Trichloropyrimidine HighLow (C-Cl bond)Low-cost linear synthesis.
5-Bromo-2,4-dichloropyrimidine HighVery High (C-Br) Modular libraries; late-stage C5 diversity.
5-Nitro-2,4-dichloropyrimidine Extreme N/APreparing 2,4,5-triaminopyrimidines (via reduction).
5-Methyl-2,4-dichloropyrimidine ModerateInert"Fixed" alkyl core (e.g., Fedratinib).

References

  • Gong, Y., et al. (2019). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines. New Journal of Chemistry. Link

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link

  • Huang, W.S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Link

  • Luo, C., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Link

  • BenchChem Technical Guides. (2025). Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine vs 2,4-dichloro-5-bromopyrimidine. Link

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Link

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-isobutoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the anticipated physical properties of 2-Chloro-4-isob...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated physical properties of 2-Chloro-4-isobutoxypyrimidin-5-amine. As a novel compound with limited publicly available experimental data, this document synthesizes information from structurally analogous compounds and predictive methodologies to offer a robust profile for researchers. The insights and protocols herein are designed to be a self-validating system for those engaged in the synthesis, characterization, and application of this pyrimidine derivative in drug discovery and development.

Introduction and Molecular Structure

2-Chloro-4-isobutoxypyrimidin-5-amine belongs to the class of substituted pyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The unique combination of a chloro substituent at the 2-position, an isobutoxy group at the 4-position, and an amine at the 5-position suggests potential for diverse chemical modifications and biological interactions. Understanding its fundamental physical properties is a critical first step in its development as a potential pharmaceutical intermediate.

Molecular Structure:

Caption: Molecular structure of 2-Chloro-4-isobutoxypyrimidin-5-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Chloro-4-isobutoxypyrimidin-5-amine. These values are derived from computational models and by referencing data for structurally similar compounds.

PropertyPredicted ValueNotes and Justification
Molecular Formula C₉H₁₂ClN₃OBased on the molecular structure.
Molecular Weight 217.66 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidAminopyrimidines are typically crystalline solids at room temperature. The color is an educated prediction based on common organic compounds of this class.
Melting Point 130 - 150 °CThis is an estimated range. For comparison, 2-amino-4-chloro-6-methylpyrimidine has a melting point of 183-186 °C.[1] The isobutoxy group may lead to a slightly lower melting point.
Boiling Point > 300 °C (decomposes)Due to the presence of polar functional groups and a relatively high molecular weight, a high boiling point is expected. Decomposition at elevated temperatures is likely for such molecules.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.The isobutoxy group increases lipophilicity, while the amine and pyrimidine nitrogens provide some polarity and hydrogen bonding capability. Amines with fewer than five carbon atoms are generally water-soluble, but the overall larger structure here suggests limited aqueous solubility.[2]
pKa 3.5 - 5.5 (basic)The pyrimidine ring nitrogens are weakly basic. The amine group's basicity is reduced by the electron-withdrawing nature of the pyrimidine ring. Arylamines are generally less basic than alkylamines.[2]

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the unequivocal identification and characterization of 2-Chloro-4-isobutoxypyrimidin-5-amine. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic proton, the isobutoxy group protons, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HC6-H
~5.5br s2H-NH₂
~4.2d2H-OCH₂-
~2.1m1H-CH(CH₃)₂
~1.0d6H-CH(CH₃)₂

Rationale: The single aromatic proton at C6 is expected to appear as a singlet in the downfield region. The amine protons will likely be a broad singlet. The isobutoxy group will show a doublet for the methylene protons, a multiplet for the methine proton, and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~160C4
~158C2
~145C6
~130C5
~75-OCH₂-
~28-CH(CH₃)₂
~19-CH(CH₃)₂

Rationale: The carbon atoms of the pyrimidine ring will resonate at lower field due to the influence of the electronegative nitrogen and chlorine atoms. The carbons of the isobutoxy group will appear in the upfield region.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

  • Expected [M]+: 217.0723 (for C₉H₁₂³⁵ClN₃O) and 219.0694 (for C₉H₁₂³⁷ClN₃O) in a ~3:1 ratio, characteristic of a monochlorinated compound.

  • Major Fragmentation Pathways: Loss of the isobutoxy group, elimination of HCl, and cleavage of the pyrimidine ring are anticipated fragmentation patterns.

Experimental Protocols for Physical Characterization

To empirically determine the physical properties of 2-Chloro-4-isobutoxypyrimidin-5-amine, the following standard laboratory procedures are recommended.

Melting Point Determination

Workflow for Melting Point Analysis:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation prep1 Grind a small amount of the sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 analysis1 Place the capillary tube in a melting point apparatus. prep2->analysis1 analysis2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). analysis1->analysis2 analysis3 Record the temperature range from the first appearance of liquid to complete melting. analysis2->analysis3 val1 Perform at least three independent measurements. analysis3->val1 val2 Calibrate the apparatus with known standards. val1->val2

Caption: Workflow for determining the melting point of the compound.

Spectroscopic Analysis

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 2-Chloro-4-isobutoxypyrimidin-5-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with standard parameters.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and its isotopic pattern.

Conclusion

References

  • Kareem, A. (n.d.). Amines: Naming and Physical Properties. Al-Mustansiriyah University, College of Pharmacy, Department of Pharmaceutical Chemistry.
  • PubChem. (n.d.). 2-Chloropyrimidin-5-amine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxypyrimidin-4-amine. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

Sources

Foundational

The Pyrimidine Scaffold: A Cornerstone of Modern Kinase Inhibitor Design

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can modulate kinase function has become a major focus of pharmaceutical research. Among the vast chemical space explored, the pyrimidine scaffold has proven to be a uniquely privileged and versatile core for the design of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the pyrimidine scaffold in kinase inhibitor design, from its fundamental chemical properties and mechanism of action to advanced drug discovery strategies and experimental evaluation. We will delve into the structure-activity relationships that govern the efficacy of pyrimidine-based inhibitors, examine case studies of landmark drugs, and present detailed protocols for their preclinical assessment. This document serves as an in-depth technical resource for researchers and scientists dedicated to the discovery and development of the next generation of kinase-targeted therapeutics.

Introduction: The Kinase Superfamily and Its Therapeutic Importance

Kinases as Critical Regulators of Cellular Processes

The human genome encodes over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This process, known as phosphorylation, acts as a molecular switch that modulates the activity, localization, and interaction of proteins, thereby governing a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.

The Role of Kinase Dysregulation in Human Disease

Given their central role in cellular signaling, it is not surprising that aberrant kinase activity is a major driver of human diseases. Genetic alterations, such as mutations, amplifications, and chromosomal translocations, can lead to constitutively active kinases, which in turn drive uncontrolled cell proliferation and survival, hallmarks of cancer. Beyond oncology, kinase dysregulation is also implicated in inflammatory diseases, metabolic disorders, and neurodegenerative conditions.

The ATP-Binding Site: A Prime Target for Inhibitor Design

The majority of kinase inhibitors developed to date are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase and prevent the binding of ATP, thereby blocking the phosphotransfer reaction. This site is highly conserved across the kinome, presenting both a challenge for achieving selectivity and an opportunity for developing broad-spectrum inhibitors.

Evolution of Kinase Inhibitors: From Broad-Spectrum to Targeted Therapies

The field of kinase inhibitor discovery has undergone a remarkable evolution. Early inhibitors were often non-selective and associated with significant off-target toxicities. However, a deeper understanding of kinase biology and the structural features of the ATP-binding site has enabled the design of highly potent and selective inhibitors. This has ushered in the era of targeted therapy, where drugs are designed to specifically inhibit the kinases that drive a particular disease, leading to improved efficacy and reduced side effects.

The Pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrimidine nucleus is a cornerstone of many therapeutic agents, largely due to its structural similarity to the nucleobases of DNA and RNA. In the realm of kinase inhibition, pyrimidine-based compounds have been extensively developed as ATP-competitive inhibitors. This is because the pyrimidine core can effectively mimic the purine ring of ATP, allowing it to form crucial hydrogen bond interactions within the kinase hinge region.

Chemical Properties of the Pyrimidine Ring System

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of nitrogen atoms creates a unique electronic and steric profile. The nitrogen atoms are electron-withdrawing, which influences the reactivity of the ring and provides sites for hydrogen bonding. The planar nature of the aromatic ring allows it to fit snugly into the predominantly flat ATP-binding pocket of kinases.

The "Hinge-Binding" Motif: The Key to Pyrimidine's Success

The ability of the pyrimidine scaffold to act as a "hinge-binder" is fundamental to its success as a kinase inhibitor. The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This region forms the backbone of the ATP-binding pocket and provides key hydrogen bond donors and acceptors that anchor the adenine ring of ATP.

Typically, the pyrimidine core of an inhibitor forms one to three hydrogen bonds with the backbone amide groups of the hinge region. For instance, in many kinase-inhibitor complexes, the N1 atom of the pyrimidine ring acts as a hydrogen bond acceptor, while an amino group at the C2 or C4 position can act as a hydrogen bond donor. This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP with the kinase hinge, providing a strong anchor for the inhibitor.

G cluster_0 Kinase Hinge Region Hinge_NH1 Backbone NH Hinge_CO Backbone C=O Hinge_NH2 Backbone NH Pyrimidine_N1 N1 (Acceptor) Pyrimidine_N1->Hinge_NH1 Pyrimidine_NH2 C4-NH2 (Donor) Pyrimidine_NH2->Hinge_CO

Caption: Pyrimidine hinge-binding interactions.

While other heterocyclic scaffolds like quinazoline and purine can also form hinge interactions, the pyrimidine core offers a unique combination of properties. Compared to purine, the pyrimidine ring is smaller and less complex, allowing for more straightforward chemical synthesis and modification. Quinazoline, a fused pyrimidine and benzene ring system, is also a common hinge-binder, but the pyrimidine scaffold provides a more compact and versatile starting point for inhibitor design.

Advantages of the Pyrimidine Scaffold in Drug Discovery

The widespread use of the pyrimidine scaffold in kinase inhibitor design can be attributed to several key advantages:

  • Synthetic Tractability and Diversity-Oriented Synthesis: The chemistry of pyrimidines is well-established, allowing for the efficient synthesis of a wide range of derivatives. This synthetic versatility is crucial for exploring the structure-activity relationship and optimizing lead compounds.

  • Favorable Physicochemical Properties (ADMET): Pyrimidine-based compounds often exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The pyrimidine core itself is relatively polar, which can contribute to good aqueous solubility, a desirable feature for oral bioavailability.

  • Versatility in Targeting Different Kinase Families: By strategically modifying the substitution pattern on the pyrimidine ring, medicinal chemists can achieve potent and selective inhibition of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).

Design Principles and Structure-Activity Relationships (SAR) of Pyrimidine-Based Kinase Inhibitors

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] Strategic modifications at positions 2, 4, 5, and 6 have led to the development of potent and selective inhibitors for various enzymes and receptors implicated in disease.[1]

General SAR Principles: A Guided Tour Around the Pyrimidine Core

The beauty of the pyrimidine scaffold lies in its modularity. Each position on the ring can be functionalized to interact with different sub-pockets of the kinase ATP-binding site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The C2 position is critical for establishing the key hinge-binding interactions. An amino group at this position can act as a hydrogen bond donor, complementing the hydrogen bond acceptor at N1. Substituents at C2 can also be extended to reach other regions of the ATP-binding site.

The C4 position is often decorated with larger, more complex substituents that can project into the solvent-exposed region of the ATP-binding site or interact with the "gatekeeper" residue. The gatekeeper is a key amino acid that controls access to a hydrophobic pocket adjacent to the ATP-binding site. Targeting this pocket can significantly enhance both potency and selectivity. Many potent kinase inhibitors feature anilino or related aromatic groups at the C4 position, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[1]

The C5 position is located near the gatekeeper residue of the binding pocket.[1] Modifications at this position can have a profound impact on selectivity. Small, compact substituents are generally well-tolerated, while larger groups can clash with the gatekeeper residue, leading to a loss of potency. However, in some cases, specific interactions with the gatekeeper can be exploited to achieve selectivity for a particular kinase.

The C6 position is often used to modulate the physicochemical properties of the inhibitor, such as solubility and metabolic stability. Introducing polar groups at this position can improve aqueous solubility, while other modifications can block sites of metabolism.

SAR_Diagram Pyrimidine Pyrimidine Core C2 C2: Hinge Binding Pyrimidine->C2 Modulation C4 C4: Solvent Front / Gatekeeper Pyrimidine->C4 Modulation C5 C5: Selectivity / Potency Pyrimidine->C5 Modulation C6 C6: Physicochemical Properties Pyrimidine->C6 Modulation

Caption: SAR of the pyrimidine scaffold.

Case Studies: Learning from Successful Pyrimidine-Based Drugs

The success of the pyrimidine scaffold is best illustrated by the numerous FDA-approved drugs that incorporate this core structure.

Imatinib (Gleevec®) is a landmark drug in the history of cancer therapy.[2] It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[3][4] Imatinib's mechanism of action involves binding to the ATP-binding site of the Bcr-Abl kinase, thereby preventing its catalytic activity.[5] The 2-aminopyrimidine core of imatinib is crucial for its hinge-binding interactions. The success of imatinib validated the concept of targeted therapy and paved the way for the development of numerous other kinase inhibitors.

Gefitinib (Iressa®) and erlotinib (Tarceva®) are selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used to treat non-small cell lung cancer (NSCLC).[6][7][8] Both drugs feature a quinazoline core, a close relative of the pyrimidine scaffold. Their mechanism of action is similar to that of imatinib, involving competitive inhibition at the ATP-binding site of the EGFR kinase domain.[9] The development of these drugs was a major advance in the treatment of NSCLC, particularly for patients with activating mutations in the EGFR gene.[7]

Sunitinib (Sutent®) is a multi-targeted kinase inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[10] Sunitinib inhibits several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT.[10] Its broad-spectrum activity is attributed to its ability to interact with the ATP-binding sites of multiple kinases. The pyrimidine scaffold in sunitinib is a key element of its pharmacophore.

Drug NamePrimary Kinase Target(s)Indication(s)
Imatinib (Gleevec®) BCR-Abl, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumor (GIST)
Gefitinib (Iressa®) EGFRNon-Small Cell Lung Cancer (NSCLC)
Erlotinib (Tarceva®) EGFRNon-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer
Sunitinib (Sutent®) VEGFRs, PDGFRs, c-KITRenal Cell Carcinoma (RCC), GIST

Modern Drug Discovery Strategies Employing the Pyrimidine Scaffold

The discovery and development of pyrimidine-based kinase inhibitors have been greatly accelerated by advances in modern drug discovery technologies.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structural information of the target kinase to guide the design of inhibitors.

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques that can provide high-resolution structures of kinase-inhibitor complexes. This information is invaluable for understanding the molecular basis of inhibitor binding and for designing new compounds with improved potency and selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict the binding mode and affinity of virtual compounds to the target kinase. These in silico approaches can be used to screen large compound libraries and to prioritize candidates for synthesis and experimental testing.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful approach for identifying novel starting points for drug discovery.

In FBDD, small, low-molecular-weight compounds (fragments) are screened for their ability to bind to the target kinase. Pyrimidine-containing fragments are often included in these screens due to their proven ability to interact with the kinase hinge region.

Once a fragment that binds to the target is identified, it can be optimized into a more potent lead compound by "growing" the fragment to make additional interactions with the protein, "linking" two or more fragments that bind to adjacent sites, or "merging" the features of multiple fragments into a single molecule.

Covalent Kinase Inhibitors

Covalent inhibitors form a permanent bond with the target kinase, leading to irreversible inhibition.

Covalent pyrimidine-based inhibitors are designed by incorporating a reactive group (an "electrophilic warhead") into the molecule. This warhead is positioned to react with a specific amino acid residue, typically a cysteine, in the ATP-binding site of the kinase.

The development of covalent inhibitors has been particularly successful for kinases that have a non-catalytic cysteine residue near the ATP-binding site. By targeting this cysteine, it is possible to achieve high potency and selectivity, as well as a prolonged duration of action.

Experimental Protocols for the Evaluation of Pyrimidine-Based Kinase Inhibitors

A critical component of kinase inhibitor discovery is the experimental evaluation of their biological activity. This involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity. It is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

  • Prepare Kinase Reaction Buffer: Prepare a buffer containing all the necessary components for the kinase reaction, except for the kinase and the inhibitor.

  • Dispense Inhibitor: Dispense the pyrimidine-based inhibitor into the wells of a microplate.

  • Add Kinase: Add the purified kinase to the wells.

  • Initiate Kinase Reaction: Add the kinase substrate and ATP to initiate the reaction.

  • Incubate: Incubate the reaction at the optimal temperature for the kinase.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and to convert the ADP produced to ATP.

  • Measure Luminescence: Add the Kinase Detection Reagent to convert the ATP to a luminescent signal. Measure the luminescence using a plate reader.

The data from the kinase activity assay is used to calculate the half-maximal inhibitory concentration (IC50) of the compound. The IC50 is the concentration of the inhibitor that is required to reduce the kinase activity by 50%.

Cellular Assays for Target Engagement and Downstream Signaling

Cell-based assays are used to confirm that the inhibitor can enter cells and inhibit the target kinase in a cellular context.

Western blotting is a technique that can be used to measure the phosphorylation of a specific substrate of the target kinase.

  • Treat Cells: Treat cultured cells with the pyrimidine-based inhibitor.

  • Lyse Cells: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer to Membrane: Transfer the separated proteins to a membrane.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme.

  • Detection: Add a substrate for the enzyme to generate a detectable signal.

These assays measure the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase.

  • Seed Cells: Seed cancer cells into the wells of a microplate.

  • Treat with Inhibitor: Treat the cells with the pyrimidine-based inhibitor at various concentrations.

  • Incubate: Incubate the cells for a period of time (e.g., 72 hours).

  • Measure Viability: Add a reagent that measures cell viability, such as MTT or CellTiter-Glo®.

  • Read Plate: Read the absorbance or luminescence using a plate reader.

Selectivity Profiling

It is crucial to assess the selectivity of a kinase inhibitor to minimize off-target effects and potential toxicities.

Kinase inhibitors can often inhibit multiple kinases, which can lead to unwanted side effects. Therefore, it is important to profile the inhibitor against a large panel of kinases to determine its selectivity.

Several commercial platforms are available for kinome-wide selectivity profiling. These platforms use different technologies, such as affinity chromatography (KiNativ) or competitive binding assays (KINOMEscan®), to measure the binding of an inhibitor to hundreds of different kinases in a single experiment.

Future Perspectives and Emerging Trends

The field of kinase inhibitor discovery is constantly evolving, with several exciting new trends on the horizon.

Targeting Kinase Mutants and Overcoming Drug Resistance

A major challenge in cancer therapy is the development of drug resistance. This can occur through mutations in the target kinase that reduce the binding of the inhibitor. The development of next-generation inhibitors that are active against these resistant mutants is a major focus of current research.

Allosteric Inhibition: Moving Beyond the ATP-Binding Site

Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding site. This can lead to a more selective mode of inhibition and may be a way to overcome resistance to ATP-competitive inhibitors.

PROTACs and Other Targeted Protein Degradation Strategies Incorporating Pyrimidine Motifs

Proteolysis-targeting chimeras (PROTACs) are a new class of drugs that can induce the degradation of a target protein. PROTACs consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. Pyrimidine-based kinase inhibitors are being explored as the target-binding ligand in PROTACs designed to degrade specific kinases.

The Role of Artificial Intelligence and Machine Learning in Pyrimidine-Based Kinase Inhibitor Design

Artificial intelligence (AI) and machine learning (ML) are being increasingly used to accelerate the drug discovery process. These technologies can be used to analyze large datasets, predict the activity of new compounds, and to design novel pyrimidine-based kinase inhibitors with improved properties.

Conclusion

The pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the design of kinase inhibitors. Its ability to mimic the hinge-binding interactions of ATP, combined with its synthetic tractability, has led to the development of numerous life-saving drugs. As our understanding of kinase biology continues to grow and new drug discovery technologies emerge, the pyrimidine scaffold is poised to remain a cornerstone of modern kinase inhibitor design for the foreseeable future. The continued exploration of novel pyrimidine-based chemotypes, guided by the principles of structure-based design and an ever-expanding toolkit of experimental and computational methods, holds great promise for the development of the next generation of targeted therapies.

References

  • Sunitinib - Wikipedia. Available at: [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. Available at: [Link]

  • Gleevec® - accessdata.fda.gov. Available at: [Link]

  • Imatinib - Wikipedia. Available at: [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC. Available at: [Link]

  • Sunitinib (Sutent) Basics for GIST | GIST Support International. Available at: [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors - PMC. Available at: [Link]

  • Sunitinib (Sutent®) | OncoLink. Available at: [Link]

  • Current knowledge and future directions of the selective epidermal growth factor receptor inhibitors erlotinib (Tarceva) and gefitinib (Iressa) - PubMed. Available at: [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. Available at: [Link]

  • DRUG NAME: Imatinib - BC Cancer. Available at: [Link]

  • Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC | CancerNetwork. Available at: [Link]

  • Use of the Epidermal Growth Factor Receptor Inhibitors Gefitinib (Iressa®), Erlotinib (Tarceva®), Afatinib, Dacomitinib or Ico - Cancer Care Ontario. Available at: [Link]

  • What Is Sunitinib Malate? Uses, Dosage, and Side Effects Explained. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • Commentary (Sequist/Lynch): EGFR Inhibitors in Lung Cancer - CancerNetwork. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available at: [Link]

Sources

Exploratory

Solubility Profile &amp; Process Engineering Guide: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

The following technical guide details the solubility profiling, thermodynamic modeling, and process application of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (CAS: 1567995-25-8). As specific, peer-reviewed solubility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (CAS: 1567995-25-8).

As specific, peer-reviewed solubility data for this precise intermediate is currently proprietary or absent from open-access literature, this guide adopts a predictive engineering approach . It synthesizes data from structural analogues (e.g., 2-amino-4-chloro-6-methoxypyrimidine) to establish a theoretical solubility landscape, while providing a validated experimental protocol for on-site determination.

Executive Summary

2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine is a critical heterocyclic intermediate, likely utilized in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors or similar pyrimidine-based pharmaceutical APIs. Its solubility profile is the governing parameter for reaction yield, purification efficiency (crystallization), and solvent selection during scale-up.

This guide serves two functions:

  • Predictive Profiling: Establishes the expected solubility hierarchy based on Structure-Property Relationships (SPR) and analogue data.

  • Operational Protocol: Defines the "Gold Standard" gravimetric/HPLC method for generating the precise mole-fraction solubility data required for thermodynamic modeling (Apelblat/Van't Hoff).

Physicochemical Context & Structural Analysis[1][2]

Understanding the solute-solvent interaction requires a dissection of the molecular structure.

FeatureChemical MoietySolvation Implication
Core Pyrimidine RingPlanar, aromatic, electron-deficient. Suggests good solubility in polar aprotic solvents (DMF, DMSO).
H-Bond Donor 5-Amino Group (-NH₂)Capable of H-bonding with alcohols (MeOH, EtOH) and accepting from water/ketones.
Lipophilic Tail 4-Isobutoxy GroupThe 2-methylpropoxy chain adds significant lipophilicity compared to methoxy analogues, reducing water solubility and enhancing solubility in non-polar organics (Toluene, DCM).
Polarity 2-Chloro SubstituentInduces a dipole moment, favoring polar organic solvents over pure hydrocarbons.

Industrial Relevance: This compound balances a polar heterocyclic core with a hydrophobic tail. Process engineers should anticipate Class 2/3 organic solvents (Ethyl Acetate, Acetone, Toluene) to be the most effective for crystallization, while DMF/NMP will likely serve as reaction media due to high solvency.

Predictive Solubility Landscape

Based on thermodynamic data from structural analogues such as 2-amino-4-chloro-6-methoxypyrimidine [1] and general pyrimidine solvation thermodynamics, the expected solubility hierarchy is defined below.

Predicted Solvent Ranking (at 298.15 K)
  • High Solubility (Reaction Solvents):

    • DMF, DMSO, NMP.

    • Mechanism: Strong dipole-dipole interactions and disruption of crystal lattice energy.

  • Moderate Solubility (Crystallization Solvents):

    • Acetone, Ethyl Acetate, THF, 1,4-Dioxane.

    • Mechanism: Balance of polar and van der Waals forces. The isobutoxy group interacts well with the ethyl/methyl chains of these solvents.

  • Temperature-Dependent Solubility:

    • Methanol, Ethanol, Isopropanol.[1]

    • Mechanism: H-bonding is possible, but the hydrophobic isobutoxy tail may hinder dissolution at low temperatures, creating a steep solubility curve ideal for cooling crystallization .

  • Low Solubility (Anti-Solvents):

    • Water, n-Hexane, Cyclohexane.

    • Mechanism: Water is too polar (hydrophobic effect of isobutoxy group); Hexane is too non-polar (cannot overcome lattice energy of the amine/chloro core).

Visualization: Solute-Solvent Interaction Logic

SolubilityLogic Compound 2-Chloro-4-(2-methylpropoxy) pyrimidin-5-amine Group_Isobutoxy Isobutoxy Group (Hydrophobic) Compound->Group_Isobutoxy Group_Amine 5-Amino Group (H-Bond Donor) Compound->Group_Amine Group_Core Pyrimidine Core (Pi-Stacking) Compound->Group_Core Solvent_Alcohols Alcohols (MeOH, EtOH) Temp-Dependent Group_Isobutoxy->Solvent_Alcohols Steric Hinderance Solvent_NonPolar Hydrocarbons (Hexane) Low Solubility Group_Isobutoxy->Solvent_NonPolar Van der Waals Solvent_PolarAprotic Polar Aprotic (DMF, DMSO) High Solubility Group_Amine->Solvent_PolarAprotic Dipole Interactions Group_Amine->Solvent_Alcohols H-Bonding Group_Core->Solvent_PolarAprotic Pi-Interaction

Caption: Mechanistic breakdown of solute-solvent interactions determining the solubility profile.

Experimental Protocol: Determination & Validation

To generate the specific mole fraction data (


) required for process design, the Isothermal Saturation Shake-Flask Method  coupled with HPLC analysis is the industry standard.
Reagents & Apparatus
  • Solute: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (Purity > 99.0% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, etc.).

  • Apparatus: Thermostatic shaker bath (± 0.05 K), 0.45 µm PTFE syringe filters, Agilent/Waters HPLC system.

Step-by-Step Workflow

Step 1: Saturation Add excess solid compound to 20 mL of the selected solvent in a jacketed glass vessel. Ensure a visible solid phase remains at the bottom.

Step 2: Equilibration Agitate the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours . Validation: Measure concentration at 24h and 48h. If deviation is < 2%, equilibrium is reached.

Step 3: Sampling Stop agitation and allow phases to settle for 2 hours. Withdraw supernatant using a pre-warmed syringe/filter assembly to prevent precipitation during sampling.

Step 4: Quantification Dilute the aliquot with the mobile phase and analyze via HPLC.

  • Column: C18 (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile/Water (gradient or isocratic 60:40).

  • Detection: UV at

    
     (typically 254–270 nm for pyrimidines).
    

Step 5: Calculation Calculate mole fraction solubility (


) using the equation:


Where

are masses of solute and solvent, and

are their molecular weights.
Workflow Diagram

ExperimentalWorkflow Start Excess Solute + Solvent Equilibrate Agitate @ Temp T (24-48 hrs) Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Filter Supernatant (Isothermal) Settle->Sample Analyze HPLC Quantification Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Caption: Standardized workflow for gravimetric/HPLC solubility determination.

Thermodynamic Modeling

Once experimental data is obtained, it must be fitted to thermodynamic models to allow interpolation at any temperature. The Modified Apelblat Equation is the most robust model for pyrimidine derivatives [1][2].

Modified Apelblat Equation


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical model parameters derived via Multiple Linear Regression (MLR).
    

Why this model? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, providing a better fit (typically


) than the simple van't Hoff equation for polar heterocyclic compounds.
Thermodynamic Parameters

From the solubility data, the Enthalpy of Solution (


)  and Gibbs Energy (

)
can be derived.
  • Positive

    
    :  Indicates the dissolution is endothermic (solubility increases with T).
    
  • Positive

    
    :  Indicates entropy-driven dissolution.
    

Process Implications

Crystallization Strategy
  • Solvent: Ethanol or Isopropanol.[1]

    • Reasoning: These solvents likely exhibit a steep solubility curve (high solubility at reflux, low at RT), enabling high-yield cooling crystallization.

  • Anti-Solvent: Water.

    • Reasoning: Adding water to a solution of the compound in Acetone or DMF will drastically reduce solubility due to the hydrophobic isobutoxy group, forcing precipitation.

Impurity Rejection

The 2-chloro and 5-amino positions are reactive. If the synthesis involves chlorination of a precursor, the di-chloro impurity will be more lipophilic.

  • Purification: Washing the crude solid with cold Toluene may remove lipophilic impurities while retaining the target amine.

References

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Molecular Liquids. (Provides the baseline thermodynamic behavior for chloro-alkoxy-amino-pyrimidines).

  • Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline. Journal of Chemical & Engineering Data. (Demonstrates the Apelblat modeling workflow for similar chlorinated aromatics).

  • Experimental Study on Solubility Analysis of 2-Aminopyrimidine. Journal of Chemical & Engineering Data. (Reference for pyrimidine ring solvation mechanics).

  • PubChem Compound Summary: 2-Chloropyrimidin-5-amine. National Center for Biotechnology Information. (Structural verification and property database).

Sources

Foundational

Chemo- and Regioselective Architectures: Navigating 2,4-Dichloropyrimidine vs. 2-Chloro-4-Alkoxypyrimidine Scaffolds

The following technical guide is structured to provide an exhaustive analysis of the reactivity, synthesis, and application differences between 2,4-dichloropyrimidine and its 4-alkoxy derivatives. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of the reactivity, synthesis, and application differences between 2,4-dichloropyrimidine and its 4-alkoxy derivatives.

Executive Summary: The Divergence of Reactivity

In medicinal chemistry, the pyrimidine core is ubiquitous, serving as the backbone for kinase inhibitors (e.g., Imatinib, Rosuvastatin intermediates) and nucleotide analogs. The distinction between 2,4-dichloropyrimidine (2,4-DCP) and 2-chloro-4-alkoxypyrimidines is not merely structural; it is a fundamental shift in electrophilicity and regiochemical control.

  • 2,4-Dichloropyrimidine acts as a highly reactive dielectrophile . It is the "parent" scaffold where the C4 position functions as the primary kinetic entry point for nucleophilic attack, driven by the para-like resonance effect of the N1/N3 atoms.

  • 2-Chloro-4-alkoxypyrimidine represents a deactivated, mono-electrophilic scaffold. The introduction of the alkoxy group at C4 donates electron density into the ring (mesomeric effect,

    
    ), significantly raising the energy barrier for subsequent substitutions at the C2 position compared to the parent molecule.
    

Understanding this hierarchy is critical for designing sequential functionalization strategies (SNAr followed by Pd-catalysis) without generating intractable regioisomeric mixtures.

Electronic Architecture & Reactivity Theory

The Regioselectivity Paradox (C4 vs. C2)

Why does nucleophilic aromatic substitution (SNAr) occur preferentially at C4 over C2 in 2,4-DCP?

  • Resonance Stabilization (Meisenheimer Complex):

    • Attack at C4: The negative charge in the transition state is delocalized onto both ring nitrogens (N1 and N3). This "para-like" delocalization provides superior stabilization.

    • Attack at C2: The negative charge is delocalized onto the nitrogens, but the transition state is often sterically more congested (flanked by two nitrogens) and electronically less favorable in many solvent systems compared to the C4 pathway.

  • LUMO Distribution:

    • DFT calculations consistently show the coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) is largest at the C4 carbon, making it the "softest" and most accessible site for orbital-controlled nucleophilic attack.

The Alkoxy "Brake" Effect

Upon converting 2,4-DCP to 2-chloro-4-alkoxypyrimidine:

  • Electronic Deactivation: The alkoxy oxygen lone pair donates density into the

    
    -system. This increases the electron density of the pyrimidine ring, making the remaining C2-Cl bond less electrophilic .
    
  • Consequence: While 2,4-DCP reacts with amines/alkoxides at 0°C or room temperature, the resulting 2-chloro-4-alkoxy derivative often requires heating (>60°C) or catalysis to displace the second chloride.

Visualizing the Pathway

The following diagram illustrates the bifurcation in reactivity and the "Gatekeeper" role of the C4 position.

Reactivity_Pathway DCP 2,4-Dichloropyrimidine (High Reactivity) C4_Attack C4-Alkoxylation (Kinetic Product) DCP->C4_Attack Major Pathway (LUMO @ C4) C2_Attack C2-Alkoxylation (Rare/Specific Conditions) DCP->C2_Attack Minor Pathway (Steric/Solvent dep.) Prod_4 2-Chloro-4-Alkoxypyrimidine (Deactivated Scaffold) C4_Attack->Prod_4 Prod_2 4-Chloro-2-Alkoxypyrimidine (Isomeric Impurity) C2_Attack->Prod_2 Final 2-Functionalized-4-Alkoxy (Drug Core) Prod_4->Final Pd-Catalysis or High Temp SnAr

Caption: Figure 1. The kinetic dominance of C4 substitution in 2,4-DCP and the subsequent deactivation leading to the stable 2-chloro-4-alkoxy intermediate.

Comparative Data: Physicochemical & Synthetic Profiles[1][2]

The following table contrasts the two species to aid in experimental planning.

Feature2,4-Dichloropyrimidine (2,4-DCP)2-Chloro-4-Methoxypyrimidine
Molecular Weight 148.98144.56
Physical State White crystalline solid (mp 36-38°C)White/Pale solid or oil (mp ~35°C)
Primary Reactivity C4 (SNAr and Pd-Oxidative Addition)C2 (Reaction requires forcing conditions)
SNAr Temp 0°C to 25°C (Exothermic)60°C to 120°C (Often requires pressure)
Suzuki Coupling C4-Selective (unless bulky ligands used)C2-Selective (Only site available)
Storage Stability Moisture sensitive (Hydrolyzes to Uracil derivatives)Stable under ambient conditions
Solubility DCM, EtOAc, MeOH (Good)DCM, EtOAc, MeOH (Excellent)

Synthetic Navigation & Protocols

Synthesis of 2-Chloro-4-Alkoxypyrimidines

To selectively synthesize the 4-alkoxy derivative without "over-reacting" to the 2,4-dialkoxy species, stoichiometry and temperature are the control variables.

Critical Mechanism: The reaction proceeds via an addition-elimination mechanism. Because the product is less reactive than the starting material (see Section 2.2), this reaction is self-limiting if temperature is controlled.

Protocol A: Regioselective Synthesis of 2-Chloro-4-Methoxypyrimidine
  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Solvent).

  • Setup:

    • Dissolve 2,4-DCP in anhydrous MeOH (0.5 M concentration) under N2.

    • Cool the solution to 0°C (Ice bath). Note: Cooling is vital to suppress C2 attack.

    • Add NaOMe (0.5 M in MeOH) dropwise over 30 minutes. Slow addition prevents localized high concentration of base.

    • Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour.

    • Monitor: TLC/LCMS should show consumption of 2,4-DCP. If bis-methoxy (2,4-dimethoxy) appears, reduce temperature or equivalents.

    • Workup: Quench with dilute aqueous NH4Cl. Remove MeOH in vacuo. Extract with DCM.[1]

    • Yield: Typically 85-95% of the C4-isomer.

Downstream Functionalization (The C2 Position)

Once the 4-position is blocked with an alkoxy group, the 2-position is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Protocol B: Suzuki Coupling at C2 (2-Chloro-4-Alkoxy Substrate)
  • Reagents: 2-Chloro-4-methoxypyrimidine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1) or Dioxane/Water.

  • Setup:

    • Degas solvents with N2 sparging for 15 mins. Oxygen sensitivity is higher here due to slower oxidative addition.

    • Combine halide, boronic acid, and base in the reaction vessel.

    • Add catalyst under inert atmosphere.[2]

    • Heat to 80-90°C for 4-12 hours. Note: Room temperature is usually insufficient for C2-Cl oxidative addition on this deactivated ring.

    • Workup: Filter through Celite, extract with EtOAc.

Decision Logic for Scaffold Selection

Use this workflow to determine which starting material fits your target molecule.

Synthesis_Logic Start Target Molecule Analysis Q1 Does Target have substituents at BOTH C2 and C4? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No (Only C4 or C2) Q1->Branch_No Route_A Start with 2,4-DCP Branch_Yes->Route_A Sequential Assembly Route_B Start with 2-Cl-4-OR (Commercial) Branch_No->Route_B If C4 is Alkoxy Step_1 Step 1: Install C4 Nucleophile (S_NAr, 0°C) Route_A->Step_1 Direct_C2 Direct C2 Functionalization (Requires C4-Alkoxy Block) Route_B->Direct_C2 Step_2 Step 2: Install C2 Nucleophile (Suzuki/Buchwald, >80°C) Step_1->Step_2

Caption: Figure 2. Synthetic decision tree for pyrimidine functionalization based on target substitution pattern.

References

  • Regioselectivity of SNAr in Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
    • Source: WuXi AppTec / QM Magic Class
    • URL:[Link]

  • C2-Selective Palladium Coupling

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines[3][4]

    • Source: Digitell Inc / ACS Meeting Abstracts
    • URL:[Link]

  • Suzuki Coupling Troubleshooting & Reactivity

    • Title: Troubleshooting low yield in Suzuki coupling of chloropyrimidines
    • Source: BenchChem Technical Guides[5]

  • Microwave-Assisted Regioselective Coupling

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines
    • Source: MDPI (Molecules Journal)
    • URL:[Link]

  • Dichotomy in Regioselectivity (Sulfone vs. Chloro)

    • Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine[6][7][8]

    • Source: WuXi AppTec

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Kinase Inhibitors using 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

Executive Summary The pyrimidine pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Ceritinib, Brigatinib, Palbociclib). The specific scaffold 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (hereafter re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Ceritinib, Brigatinib, Palbociclib). The specific scaffold 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (hereafter referred to as Intermediate A ) represents a high-value "Type I½" or "Type II" kinase inhibitor core.

Its structural utility lies in its trifunctional nature:

  • C-4 Isobutoxy Group: Occupies the ATP-binding pocket's hydrophobic region (gatekeeper residue interaction), providing potency and selectivity.

  • C-5 Amino Group: A versatile handle for installing "tail" moieties (amides, ureas) that extend into the solvent-exposed region or interact with the DFG-motif.

  • C-2 Chlorine: An electrophilic site for the late-stage introduction of the "hinge-binding" motif (typically an aniline or heterocycle) via SNAr or Buchwald-Hartwig coupling.

This guide details the robust synthesis of Intermediate A and its subsequent conversion into a functional kinase inhibitor, emphasizing regiocontrol and chemoselectivity.

Retrosynthetic Strategy & Mechanism

The synthesis hinges on the distinct electronic differentiation of the pyrimidine ring. The starting material, 2,4-dichloro-5-nitropyrimidine , possesses two electrophilic sites.

Regioselectivity Logic (The "Senior Scientist" Insight)

Nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyrimidine is highly regioselective for the C-4 position .

  • Electronic Factor: The C-4 position is para to the ring nitrogen N1 and ortho to the electron-withdrawing nitro group. The Meisenheimer complex formed by attack at C-4 is significantly more stabilized by resonance (delocalization onto the nitro oxygens) than the complex formed at C-2.[1]

  • Steric Factor: The C-4 position is generally less hindered than C-2, which is flanked by two ring nitrogens.

Critical Control Point: While C-4 is favored, higher temperatures (>25°C) can erode selectivity, leading to bis-substitution or C-2 byproducts. Therefore, the first step must be performed under cryogenic or strictly controlled ambient conditions.

Workflow Diagram

SynthesisWorkflow Start 2,4-Dichloro-5- nitropyrimidine Step1 Step 1: Regioselective S_NAr (Isobutanol, Base, <0°C) Start->Step1 C-4 Displacement Inter1 2-Chloro-4-isobutoxy- 5-nitropyrimidine Step1->Inter1 Yield: ~85-90% Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter1->Step2 Nitro Reduction Target Intermediate A: 2-Chloro-4-(2-methylpropoxy) pyrimidin-5-amine Step2->Target Retain C-2 Cl

Figure 1: Strategic workflow for the synthesis of the core scaffold.

Detailed Experimental Protocols

Part A: Synthesis of the Core Scaffold
Step 1: Regioselective C-4 Displacement

Objective: Install the isobutoxy group at C-4 without disturbing the C-2 chloride.

  • Reagents:

    • 2,4-Dichloro-5-nitropyrimidine (1.0 equiv)

    • Isobutanol (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Solvent: THF or DCM (Anhydrous)

  • Protocol:

    • Dissolve 2,4-dichloro-5-nitropyrimidine (10 g, 51.5 mmol) in anhydrous THF (100 mL).

    • Cool the solution to -10°C using an ice/salt bath. Note: Strict temperature control is vital to prevent C-2 substitution.

    • Mix Isobutanol (4.2 g, 56.6 mmol) and DIPEA (8.0 g, 61.8 mmol) in THF (20 mL).

    • Add the alcohol/base mixture dropwise to the pyrimidine solution over 45 minutes, maintaining internal temperature below 0°C.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

    • Workup: Quench with water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92% (Yellow solid).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the C-2 position.

  • Warning: Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (loss of the C-2 Cl). Iron-mediated reduction is the industry standard for this transformation.

  • Reagents:

    • 2-Chloro-4-isobutoxy-5-nitropyrimidine (from Step 1)

    • Iron powder (5.0 equiv)

    • Ammonium Chloride (NH₄Cl) (5.0 equiv)

    • Solvent: Ethanol/Water (3:1)

  • Protocol:

    • Suspend the nitro intermediate (5.0 g) in Ethanol (75 mL) and Water (25 mL).

    • Add NH₄Cl (5.7 g) and Iron powder (6.0 g).

    • Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

    • Monitor by LC-MS (Disappearance of nitro peak M+, appearance of amine M-30+2H).

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with EtOAc.[1]

    • Expected Yield: 75-85% (Off-white to pale brown solid).

    • Data: 1H NMR (DMSO-d₆) should show a singlet for the pyrimidine C-6 proton (~7.8 ppm) and a broad singlet for the NH₂ (~5.0 ppm).

Part B: Application - Construction of a Model Kinase Inhibitor[5]

Once Intermediate A is in hand, it can be converted into a potent inhibitor. The following protocol demonstrates the synthesis of a "Ceritinib-like" analogue.

Strategy:

  • Acylation (C-5): Install the "tail" first. The amine at C-5 is nucleophilic. Acylation reduces the electron density of the pyrimidine ring, thereby activating the C-2 chloride for the subsequent SNAr step.

  • SNAr (C-2): Displace the activated chloride with an aniline "hinge binder".

Step 3: Acylation of the C-5 Amine
  • Reagents: Intermediate A, Acetyl Chloride (or specific sulfonyl chloride), Pyridine, DCM.

  • Protocol:

    • Dissolve Intermediate A (1.0 equiv) in DCM at 0°C.

    • Add Pyridine (2.0 equiv).

    • Add Acetyl Chloride (1.1 equiv) dropwise.

    • Stir at RT for 1 hour.

    • Result: Formation of the amide deactivates the ring towards oxidation but activates C-2 for nucleophilic attack.

Step 4: C-2 Displacement (The Key Coupling)
  • Reagents:

    • N-(2-chloro-4-isobutoxypyrimidin-5-yl)acetamide (from Step 3)

    • 4-(4-methylpiperazin-1-yl)aniline (The "Hinge Binder")

    • p-Toluenesulfonic acid (pTSA) (1.0 equiv) or HCl in Dioxane

    • Solvent: 2-Butanol or Isopropanol

  • Protocol:

    • Combine the pyrimidine amide (1.0 equiv) and the aniline (1.0 equiv) in 2-Butanol.

    • Add pTSA (1.0 equiv). Acid catalysis is crucial to protonate the ring nitrogen (N3), making C-2 highly electrophilic.

    • Heat to 100-110°C in a sealed tube for 12-16 hours.

    • Workup: Cool to RT. The product often precipitates as the sulfonate salt. Filter and wash with cold isopropanol.[2]

    • Free Basing: Suspend the solid in DCM/MeOH and wash with saturated NaHCO₃.

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR, LC-MS
Residual Iron < 20 ppmICP-MS (Critical for biological assays)
Regioisomer < 0.5% (C-2 isobutoxy isomer)HPLC/NMR
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Temperature too high (>0°C)Maintain -10°C during addition. Ensure anhydrous conditions.
C-2 Isomer Formation Lack of regiocontrolUse a bulkier base (DIPEA) and strictly control stoichiometry (1.05 equiv alcohol).
Dechlorination in Step 2 Over-reductionDo NOT use H₂/Pd-C. Switch to Fe/NH₄Cl or SnCl₂/HCl.
Incomplete SNAr (Step 4) Deactivated anilineUse Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, Dioxane, 100°C) instead of acid catalysis.

Pathway Visualization

The following diagram illustrates the interaction of the final inhibitor within the kinase pocket, justifying the synthetic design.

KinaseBinding Inhibitor Final Inhibitor (Synthesized Ligand) Hinge Hinge Region (ATP Binding Site) Inhibitor->Hinge H-Bonds via C-2 Aniline NH & N1 Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Inhibitor->Gatekeeper Hydrophobic Interaction via C-4 Isobutoxy Solvent Solvent Front (Solubilizing Tail) Inhibitor->Solvent Extension via C-5 Amide/Urea

Figure 2: Pharmacophore mapping of the synthesized inhibitor.

References

  • Regioselectivity in Pyrimidines: BenchChem Application Notes. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." (Verified General Reference)

  • ALK Inhibitor Synthesis (Ceritinib/Brigatinib Analogues): Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry 56.14 (2013): 5675-5690.

  • Ramadas, K., & Srinivasan, N. "Iron/Ammonium Chloride: A Convenient and Chemoselective Reducing System.
  • General Pyrimidine Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard Text).

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Substituted Pyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively introduce a variety of functional groups onto this heterocyclic core is paramount for developing new molecular entities with tailored properties. Among the methods to achieve this, the Nucleophilic Aromatic Substitution (SNAr) reaction of 2-chloropyrimidines stands out as a robust, versatile, and widely adopted strategy.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to attack by nucleophiles. The chlorine atom at the C2 position acts as an excellent leaving group, facilitating a substitution reaction that is often high-yielding and operationally simple. This guide provides an in-depth exploration of the SNAr mechanism on 2-chloropyrimidines, detailed protocols for various nucleophile classes, and critical insights into reaction optimization and troubleshooting.

Mechanism and Key Principles of SNAr on 2-Chloropyrimidines

The SNAr reaction on 2-chloropyrimidine is a two-step addition-elimination process. Understanding this mechanism is crucial for rational protocol design and troubleshooting.[1]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C2 carbon of the pyrimidine ring, which bears the chlorine atom. This is typically the rate-determining step of the reaction.[2] This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[3][4] The electron-withdrawing nature of the ring nitrogens is critical, as they stabilize the negative charge in this intermediate through resonance.

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring, yielding the final substituted product.

The overall reaction is driven by the formation of a stable aromatic product and the departure of a good leaving group. The reactivity is significantly influenced by the electron-withdrawing character of the pyrimidine ring itself, which stabilizes the key anionic intermediate.[4]

SNAr_Workflow prep 1. Reagent Preparation (Drying solvents, weighing reagents) setup 2. Reaction Setup (Inert atmosphere if needed, add reagents) prep->setup reaction 3. Reaction Conditions (Heating, stirring) setup->reaction monitor 4. Monitoring (TLC, LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, extract, wash, dry) monitor->workup Reaction Complete ts_incomplete Incomplete Reaction? - Increase Temp/Time - Use stronger base/more reactive nucleophile monitor->ts_incomplete Incomplete ts_sideprod Side Products? - Lower Temp - Check for moisture - Re-evaluate solvent choice monitor->ts_sideprod Side Products purify 6. Purification (Column chromatography) workup->purify char 7. Characterization (NMR, MS, m.p.) purify->char ts_incomplete->reaction Adjust & Retry ts_sideprod->reaction Adjust & Retry

Sources

Method

Optimized Strategies for the Synthesis of 5-Aminopyrimidine Scaffolds via Buchwald-Hartwig Cross-Coupling

Executive Summary & Strategic Importance The 5-aminopyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous kinase inhibitors (e.g., JAK, CDK inhibitors). Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-aminopyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous kinase inhibitors (e.g., JAK, CDK inhibitors). Unlike the highly reactive 2- and 4-positions, which are susceptible to Nucleophilic Aromatic Substitution (


), the 5-position is electronically deactivated  and does not readily undergo 

. Consequently, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice for functionalizing this position.

However, this transformation presents specific challenges:

  • Electronic Deactivation: The 5-position behaves similarly to an electron-deficient aryl halide, making the oxidative addition step rate-limiting.

  • Catalyst Poisoning: The pyrimidine ring nitrogens (N1/N3) are potent

    
    -donors that can sequester the Palladium catalyst into inactive off-cycle species.
    
  • Regioselectivity: In poly-halogenated pyrimidines, distinguishing the 5-position from the more reactive 2/4-positions requires precise catalyst control.

This guide provides a self-validating, modular protocol for coupling 5-halopyrimidines with primary and secondary amines, utilizing Third-Generation (G3) Precatalysts to ensure reproducibility and high yields.

Mechanistic Insight & Catalyst Selection

To design an effective protocol, one must understand the catalytic cycle's bottlenecks specific to pyrimidines.

The Catalytic Cycle and Inhibition Pathways

The standard catalytic cycle involves Oxidative Addition (OA), Amine Binding, Deprotonation, and Reductive Elimination (RE). For 5-aminopyrimidines, the critical failure mode is often competitive coordination .

BuchwaldPyrimidine cluster_legend Key Challenge Pd0 Active Species [L-Pd(0)] OA_Complex Oxidative Addition Complex [L-Pd(II)-Ar-X] Pd0->OA_Complex Oxidative Addition (Slow on 5-pos) Poison OFF-CYCLE TRAP (Pd Coordinated to Pyrimidine N) Pd0->Poison N-Coordination Amine_Complex Amine-Bound Complex [L-Pd(II)-Ar-N-H] OA_Complex->Amine_Complex Amine Binding & Base Deprotonation Product 5-Aminopyrimidine Product Amine_Complex->Product Reductive Elimination Product->Pd0 Regeneration Poison->Pd0 Reversible (High Temp)

Figure 1: Catalytic cycle highlighting the off-cycle trap caused by pyrimidine nitrogen coordination.

Ligand & Precatalyst Selection Strategy

We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) because they are bulky enough to prevent the formation of inactive bis-ligated Pd complexes and electron-rich enough to facilitate oxidative addition into the deactivated 5-bromo bond.

ParameterRecommended ChoiceScientific Rationale
Precatalyst Pd-G3 or G4 (e.g., BrettPhos Pd G3)Bypasses the induction period of Pd(dba)₂. Ensures 1:1 L:Pd ratio, preventing excess ligand from inhibiting the reaction.
Primary Amines BrettPhos Excellent for primary amines.[1][2] The bulk prevents double arylation; electronic properties favor RE.
Secondary Amines RuPhos The "Universal" ligand for secondary amines. Steric bulk promotes RE, which is often the rate-determining step for hindered amines.
Base NaOtBu (Standard) Cs₂CO₃ (Mild)NaOtBu is fast but incompatible with esters/nitriles. Cs₂CO₃ is milder but requires higher T (80-100°C) and specific solvents (Dioxane).

Experimental Protocols

Protocol A: The "Robust" Method (Standard Substrates)

Best for: Unhindered amines, substrates stable to strong base, rapid screening.

Reagents:

  • 5-Bromopyrimidine derivative (1.0 equiv)[3][4]

  • Amine (1.2 equiv)[5]

  • Catalyst: BrettPhos Pd G3 (for

    
     amines) or RuPhos Pd G3 (for 
    
    
    
    amines) (0.01 – 0.05 equiv)
  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial with the Pd G3 precatalyst (1-5 mol%), NaOtBu (1.5 equiv), and the 5-bromopyrimidine (1.0 equiv).
    
    • Note: If the amine is a solid, add it here. If liquid, add in step 3.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with

    
     three times (if not in glovebox).
    
  • Solvation: Add anhydrous Toluene via syringe. Add liquid amine (1.2 equiv) at this stage.

  • Reaction: Heat the block to 80 °C for 2–4 hours.

    • QC Point: Monitor by LCMS.[5][6] Look for the disappearance of the bromide (M+2 peak absent).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Mild" Method (Base-Sensitive Substrates)

Best for: Substrates containing esters, nitriles, or acidic protons; Scale-up.

Reagents:

  • Catalyst: tBuBrettPhos Pd G3 (Preferred for mild conditions) or XantPhos Pd G3 (Alternative).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Workflow:

  • Solids: Charge vial with 5-bromopyrimidine, solid amine, Base (

    
    ), and Catalyst (2–5 mol%).
    
  • Solvent: Add 1,4-Dioxane (sparged with

    
     for 10 mins prior to use).
    
  • Activation: This system often requires higher temperatures to solubilize the inorganic base. Heat to 100 °C for 8–16 hours.

  • Optimization: If conversion is low, add 10% v/v water or tBuOH to the solvent to increase the solubility of the carbonate base ("Phase Transfer" effect).

Decision Tree for Condition Optimization

Use this logic flow to select the starting conditions for your specific 5-aminopyrimidine target.

OptimizationTree Start Start: 5-Halo Pyrimidine AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BaseSens Base Sensitive? (Esters, CN, etc.) Primary->BaseSens BaseSens2 Base Sensitive? Secondary->BaseSens2 CondA Cond A: BrettPhos Pd G3 NaOtBu, Toluene, 80°C BaseSens->CondA No CondB Cond B: BrettPhos Pd G3 Cs2CO3, Dioxane, 100°C BaseSens->CondB Yes CondC Cond C: RuPhos Pd G3 NaOtBu, Toluene, 80°C BaseSens2->CondC No CondD Cond D: RuPhos Pd G3 Cs2CO3, t-AmylOH, 100°C BaseSens2->CondD Yes

Figure 2: Logic flow for selecting initial screening conditions.

Troubleshooting & Quality Control

ObservationDiagnosisRemediation Strategy
No Reaction (SM Recovery) Catalyst Poisoning or Failure of Oxidative Addition1. Switch to tBuBrettPhos (more active).2. Increase Temp to 110°C.3. Ensure

exclusion (Pd is dying before OA).
Protodehalogenation (Ar-Br

Ar-H)

-Hydride Elimination from Amine or Solvent
1. Switch solvent from THF/Alcohol to Toluene.2. Use a bulkier ligand (RuPhos) to accelerate Reductive Elimination over

-elimination.
Low Conversion (<50%) Catalyst DeactivationAdd a second portion of catalyst (0.5x loading) after 4 hours.
Regioisomers Coupling at wrong position (if 2,5-dibromo)Use Stoichiometric control . The 2-position reacts via

at RT. Perform

first at C2, then Buchwald at C5.
Self-Validating Check

Before committing to a large scale (multi-gram) batch:

  • The "Color Test": Active Pd-phosphine complexes in solution are usually orange/red. If the reaction turns black (Pd precipitate) immediately upon heating, the ligand is not protecting the metal. Check ligand purity or increase L:Pd ratio slightly.

  • Water Content: Carbonate bases (

    
    ) are hygroscopic. Grind and dry them in a vacuum oven if the "Mild Method" fails.
    

References

  • Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][6][8][9][10][11][12] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Vertex Pharmaceuticals. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(29), 11402–11405. Link

Sources

Application

Application Note &amp; Protocols: Amide Coupling at the C5-Amino Position of Pyrimidines

Introduction: The Strategic Importance of C5-Amido Pyrimidines The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of therapeutic agents and biologically active molecules. Modifica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C5-Amido Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of therapeutic agents and biologically active molecules. Modification at the C5 position, in particular, has proven to be a highly effective strategy for modulating pharmacological properties such as target affinity, selectivity, and pharmacokinetic profiles. The introduction of an amide bond at the C5-amino position creates C5-carboxamidopyrimidines, a structural motif present in numerous kinase inhibitors, antivirals, and other targeted therapies.

However, the synthesis of these amides is not always trivial. The C5-amino group of a pyrimidine is electronically analogous to an aniline, but its nucleophilicity is significantly diminished by the electron-withdrawing character of the two ring nitrogens. This inherent lack of reactivity makes direct amide bond formation challenging, often leading to sluggish reactions and low yields with standard protocols.[1] This application note provides a detailed guide to overcoming these challenges, explaining the rationale behind reagent selection and offering robust protocols for successful amide coupling.

Mechanistic Considerations & The Challenge of an Electron-Deficient Amine

The standard method for amide bond formation involves the activation of a carboxylic acid, converting the hydroxyl group into a better leaving group, followed by nucleophilic attack from the amine.[2] This process can be broken down into two key stages:

  • Carboxylic Acid Activation: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester (with uronium/phosphonium salts), or a mixed anhydride.[2][3]

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

The primary obstacle with 5-aminopyrimidines lies in the second step. The lone pair of electrons on the C5-amino nitrogen is delocalized into the electron-deficient pyrimidine ring, reducing its availability for nucleophilic attack. Consequently, the reaction requires highly activated carboxylic acid intermediates and optimized conditions to proceed efficiently.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully synthesizing C5-amido pyrimidines. Below is a comparison of the most effective classes of reagents for this transformation.

Uronium/Aminium Salts: The Gold Standard

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the first choice for difficult couplings, including those with electron-deficient anilines.[1][4]

  • Mechanism of Action: HATU reacts with a carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[5] The N-oxide structure of the HOAt leaving group is a superb acyl-transfer catalyst, accelerating the subsequent amidation step even with weakly nucleophilic amines.[4]

  • Advantages: High reactivity, fast reaction times, and reduced risk of epimerization for chiral carboxylic acids.[4] HATU is particularly effective for sterically hindered or electronically challenging substrates.[4][6]

  • Considerations: Higher cost compared to carbodiimides and the formation of a guanidinium byproduct if the amine reacts directly with HATU, though this is less common with aniline-type substrates.

Carbodiimides with Additives: A Versatile Workhorse

Carbodiimides, especially the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used due to their cost-effectiveness and ease of workup.[7][8] For challenging substrates like 5-aminopyrimidines, they are almost always used with a nucleophilic additive.

  • Mechanism of Action: EDC activates the carboxylic acid to form an O-acylisourea intermediate.[3][9] This intermediate is highly reactive but prone to side reactions and racemization. An additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) intercepts the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[9]

  • Advantages: EDC and its urea byproduct are water-soluble, simplifying purification via an aqueous workup.[8][10] The method is robust and widely applicable.

  • Considerations: Reactions can be slower than with HATU. For electron-deficient amines, the use of additives is essential for good yields.[1] In some cases, an additional acyl transfer catalyst like DMAP can significantly improve reaction efficiency, likely by forming a highly reactive acyliminium ion intermediate.[1]

Diagram: General Workflow for Amide Coupling

The following diagram illustrates the logical steps from reagent selection to final product isolation in a typical amide coupling experiment.

Caption: Experimental workflow for C5-pyrimidine amide coupling.

Data Summary: Comparison of Common Coupling Reagents
Reagent SystemRelative ReactivityKey AdvantagesCommon Disadvantages
HATU / DIPEA Very HighExcellent for difficult/hindered couplings; fast reactions; low racemization.[4]High cost; potential for guanidinium side product.
EDC / HOBt HighCost-effective; water-soluble byproducts simplify workup.[8]Slower than HATU; may require heating for very unreactive partners.
EDC / HOAt Very HighReactivity approaches that of HATU; less expensive than HATU.Additive is more expensive than HOBt.
PyBOP / DIPEA HighPhosphonium-based reagent; good for solution and solid-phase synthesis.Byproducts can complicate purification.
Acid Chloride HighestVery reactive.Harsh formation conditions (e.g., SOCl₂, oxalyl chloride) are often incompatible with complex molecules.[2][11]

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: HATU-Mediated Coupling (Preferred Method)

This protocol is recommended for most C5-aminopyrimidine substrates due to its high success rate.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 5-Aminopyrimidine derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1 M with respect to the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add the 5-aminopyrimidine derivative (1.1 equiv) to the stirred solution.

  • Add DIPEA (3.0 equiv) dropwise. A color change (often to yellow) may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the limiting starting material.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate or dichloromethane. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Diagram: HATU Coupling Mechanism

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU and subsequent amidation.

G sub_acid R-COOH int_carboxylate R-COO⁻ sub_acid->int_carboxylate + Base sub_amine Pyr-NH₂ prod_amide Product (R-CO-NH-Pyr) sub_amine->prod_amide re_hatu HATU int_active_ester OAt-Active Ester (Highly Reactive) re_hatu->int_active_ester re_base Base (DIPEA) int_carboxylate->int_active_ester + HATU int_active_ester->prod_amide + Pyr-NH₂ byproduct HOAt int_active_ester->byproduct - HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Method)

This protocol is a reliable alternative, particularly for larger-scale syntheses where cost is a consideration.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 5-Aminopyrimidine derivative (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and the 5-aminopyrimidine derivative (1.1 equiv).[9][12]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add the base (TEA or DIPEA, 2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture directly with water, saturated aqueous NaHCO₃, and brine. If using DMF, perform an extractive work-up as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8][10]

  • Isolation & Purification: Dry, concentrate, and purify the product as described in Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling conditions. 2. Poor quality or wet reagents/solvent. 3. Steric hindrance around the acid or amine.1. Switch from EDC/HOBt to HATU. Increase temperature (40-60 °C). 2. Use freshly opened, anhydrous solvents and high-purity reagents. 3. Increase reaction time and/or temperature. Consider using a more potent activating agent like PyBrOP for extremely hindered cases.
Multiple Byproducts 1. Side reaction of amine with coupling reagent (e.g., guanidinium formation with HATU). 2. Racemization of chiral acid. 3. O-acylisourea rearrangement (with EDC alone).1. Ensure the base is added last, or pre-activate the acid with HATU/base for 15-30 min before adding the amine. 2. Use an additive like HOAt or HOBt. Run the reaction at 0 °C. HATU is generally better than EDC for preventing racemization. 3. Always use an additive (HOBt/HOAt) with EDC.
Difficulty in Purification 1. Byproducts from coupling reagents (e.g., DCU from DCC if used). 2. Residual DMF in the crude product.1. Use EDC for its water-soluble urea byproduct. 2. Perform multiple washes with 5-10% aqueous LiCl or brine during workup to effectively remove DMF.

Conclusion

The synthesis of amides at the C5-position of pyrimidines is a critical transformation in modern drug discovery. While the reduced nucleophilicity of the C5-amino group presents a synthetic challenge, it can be reliably overcome through the proper selection of modern coupling reagents and carefully controlled reaction conditions. Uronium salts, particularly HATU, provide the highest reactivity and are recommended as the primary choice for this difficult coupling. For reasons of scalability and cost, EDC in combination with an additive like HOBt or HOAt offers a robust and effective alternative. By understanding the principles behind carboxylic acid activation and applying the detailed protocols herein, researchers can confidently and efficiently access this important class of molecules.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Thadkapally, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128244.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2022). The Journal of Organic Chemistry.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Recent developments in catalytic amide bond formation. Nature, 480(7378), 471-479.

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect, 8(42), e202303087.

  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

  • Sustainable Strategy for the Synthesis of C5-Modified Pyrimidine Nucleosides Utilizing Chloroform–COware Chemistry. (2022). The Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Fisher Scientific. (n.d.). Amide Synthesis.

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.

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Method

Application Notes &amp; Protocols: Synthesis of Fused Heterocyclic Systems from 5-Aminopyrimidine Precursors

Introduction: The Versatility of Fused Pyrimidines Fused pyrimidine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Fused Pyrimidines

Fused pyrimidine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Their prevalence stems from the pyrimidine ring's ability to engage in a multitude of hydrogen bonding interactions, coupled with the diverse chemical space that can be explored through substitution and fusion to other ring systems. 5-Aminopyrimidine, a readily available and highly reactive precursor, serves as a cornerstone for the construction of a vast array of these fused systems, including therapeutically important classes such as purines, pteridines, quinazolines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[1]

These fused heterocycles are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and kinase inhibitory properties.[1][3] The strategic functionalization of the 5-aminopyrimidine starting material allows for the fine-tuning of steric and electronic properties, enabling the rational design of molecules with specific biological targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of fused heterocyclic systems from 5-aminopyrimidine precursors, emphasizing practical, field-proven protocols and the underlying chemical principles.

I. Strategic Approaches to Fused Pyrimidine Synthesis

The synthetic strategies for constructing fused heterocyclic systems from 5-aminopyrimidines primarily revolve around the reactivity of the 5-amino group and the adjacent C4 and C6 positions of the pyrimidine ring. These positions are susceptible to electrophilic attack and can participate in cyclization reactions with appropriate bifunctional reagents. The choice of synthetic route is dictated by the desired fused ring system.

A. Annulation via Cyclocondensation Reactions

Cyclocondensation reactions are a powerful and widely employed method for the synthesis of fused pyrimidines.[4] This approach involves the reaction of a 5-aminopyrimidine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrimidine core. The nature of the bifunctional electrophile determines the type of heterocyclic ring that is formed.

The Friedländer annulation is a classic and efficient method for constructing quinoline and, by extension, pyrido[2,3-d]pyrimidine ring systems.[5][6][7] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[5][6][7] In our case, the 5-aminopyrimidine acts as the amino component.

Causality Behind Experimental Choices:

  • Catalyst: Lewis acids like ZnCl₂ or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are often employed to activate the carbonyl group of the β-dicarbonyl compound, facilitating the initial condensation with the 5-aminopyrimidine.[7][8]

  • Solvent: High-boiling point solvents like dimethylformamide (DMF) or dioxane are typically used to drive the reaction to completion, as the final cyclization step often requires elevated temperatures to facilitate dehydration.[6]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2,4-dichloropyrimidine (1.0 eq) and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in anhydrous dioxane (10 mL/mmol of pyrimidine).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation: Representative Yields for Pyrido[2,3-d]pyrimidine Synthesis

R1 Substituent (on β-dicarbonyl)R2 Substituent (on β-dicarbonyl)Yield (%)
CH₃OEt85
PhOEt78
CH₃CH₃92

Visualization: Generalized Workflow for Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Outcome 5-Aminopyrimidine 5-Aminopyrimidine Mixing Mix in Dioxane 5-Aminopyrimidine->Mixing Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Mixing Catalysis Add p-TsOH Mixing->Catalysis Step 1 Reflux Reflux (4-8h) Catalysis->Reflux Step 2 Purification Filtration / Chromatography Reflux->Purification Step 3 Product Pyrido[2,3-d]pyrimidine Purification->Product Final Product

Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidines.

B. Construction of Fused Five-Membered Rings

The synthesis of fused five-membered rings, such as pyrazolo[3,4-d]pyrimidines and imidazo[4,5-d]pyrimidines (purine isosteres), often involves the reaction of a 5,6-diaminopyrimidine or a 5-amino-6-halopyrimidine with a one-carbon synthon.

Pyrazolo[3,4-d]pyrimidines are potent inhibitors of various kinases and are prevalent in oncology drug discovery.[3] A common route to this scaffold involves the diazotization of a 5-aminopyrimidine followed by an intramolecular cyclization. A more direct approach involves the condensation of a 5-aminopyrazole with a pyrimidine precursor, but starting from a 5-aminopyrimidine is also highly feasible.[9]

Causality Behind Experimental Choices:

  • Reagent Selection: The use of reagents like Vilsmeier-Haack reagent (POCl₃/DMF) or dimethylformamide-dimethylacetal (DMF-DMA) on a 4,6-dihydroxy-5-aminopyrimidine derivative leads to the formation of a key intermediate that can be cyclized with hydrazine.[10]

  • Hydrazine: Hydrazine hydrate is the key reagent that provides the two nitrogen atoms required for the formation of the pyrazole ring.[11]

Experimental Protocol:

  • Formylation: To a stirred suspension of 4,6-dihydroxy-5-aminopyrimidine (1.0 eq) in DMF (15 mL/mmol), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat at 80 °C for 3 hours.

  • Intermediate Isolation: Pour the reaction mixture onto crushed ice. The resulting precipitate, the Vilsmeier intermediate, is collected by filtration, washed with water, and dried.

  • Cyclization: Suspend the dried intermediate in ethanol (10 mL/mmol). Add hydrazine hydrate (1.5 eq) and reflux the mixture for 6 hours.[11]

  • Work-up and Purification: Cool the reaction mixture. The product, a pyrazolo[3,4-d]pyrimidine, usually precipitates. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.

Visualization: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo_Synthesis Start 4,6-Dihydroxy-5-aminopyrimidine Intermediate Vilsmeier Intermediate Start->Intermediate Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) Vilsmeier->Intermediate Cyclization Cyclization Intermediate->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Product Pyrazolo[3,4-d]pyrimidine Cyclization->Product

Caption: Key steps in pyrazolo[3,4-d]pyrimidine synthesis.

II. Multicomponent Reactions (MCRs) for Fused Pyrimidine Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy.[12][13]

While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea, modifications of this reaction using 5-aminopyrimidines can lead to novel fused heterocyclic systems.[14][15]

Causality Behind Experimental Choices:

  • Catalyst: Lewis acids such as Yb(OTf)₃ or Brønsted acids are effective in promoting the condensation steps and the final cyclization.[14]

  • One-Pot Nature: The reaction is designed to proceed in a one-pot fashion, which minimizes purification steps and improves overall efficiency.[15]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 5-amino-6-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq), an aromatic aldehyde (1.0 eq), and a C-H acid like dimedone (1.0 eq) in ethanol (15 mL/mmol).

  • Catalyst Addition: Add a catalytic amount of ytterbium(III) triflate (Yb(OTf)₃, 0.05 eq).

  • Reaction Execution: Reflux the mixture for 12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the product often precipitates. Collect the solid by filtration and wash with cold ethanol. If necessary, concentrate the filtrate and purify the residue by column chromatography.

III. Trustworthiness and Self-Validating Systems

The protocols described above are designed to be robust and reproducible. The trustworthiness of these methods is established through:

  • Spectroscopic Confirmation: The identity and purity of the synthesized fused heterocyclic systems must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts and coupling constants should be consistent with the proposed structures.

  • Melting Point Analysis: A sharp and consistent melting point is a good indicator of the purity of the final compound.

  • Chromatographic Homogeneity: A single spot on TLC plates developed in multiple solvent systems provides confidence in the purity of the isolated product.

IV. Authoritative Grounding and Comprehensive References

The methodologies and mechanistic claims presented in this guide are supported by established principles of organic chemistry and peer-reviewed scientific literature.

References

  • Chen, C.-H., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 809. [Link]

  • El-Gohary, N. S. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 4(1), 734-772. [Link]

  • Pramanik, A. (2018). Recent Advances of Aminopyrimidines in Multicomponent Reactions. Current Organic Chemistry, 22(2), 154-180. [Link]

  • Kalinina, T. A., et al. (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][10][12]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Russian Chemical Bulletin, 70(8), 1563-1571. [Link]

  • Serrano, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]

  • Kalinina, T. A., et al. (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][10][12]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate. [Link]

  • Patel, H., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 4(4), 1435-1440. [Link]

  • Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][10][16][17]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica, 77(1), 59-71. [Link]

  • Pramanik, A. (2018). Recent Advances of Aminopyrimidines in Multicomponent Reactions. Bentham Science. [Link]

  • Wang, Y., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. European Journal of Medicinal Chemistry, 244, 114841. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7306. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 233-255. [Link]

  • Tandi, M., et al. (2024). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 56-62. [Link]

  • Jetti, S. R., et al. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(4), 1720-1727. [Link]

  • Chebanov, V. A., et al. (2018). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journal of Organic Chemistry, 14, 2185-2195. [Link]

  • Vlase, L., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 5997. [Link]

  • Dinakaran, V. S., et al. (2012). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 4(1), 255-265. [Link]

  • dos Santos, F. P., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 15(6), 776-803. [Link]

  • Manos-Turvey, A., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]

  • An overview of the synthesis of pyrimidine-annulated five-membered heterocycles. (2022). RSC Advances, 12(33), 21398-21422. [Link]

  • Chebanov, V. A., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. [Link]

  • Dömling, A. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Wiley-VCH. [Link]

  • Desenko, S. M., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 532. [Link]

  • Reddy, S. S., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

  • Examples of heterocyclization reactions involving 5-aminopyrazoles, aldehydes and cyclic active methylene compounds. (n.d.). ResearchGate. [Link]

  • da Silva, A. C., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 238-246. [Link]

  • Marco-Contelles, J. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 20, pp. 1-24). Italian Society of Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports, 12(1), 1-11. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

Sources

Application

Application Note: Optimizing Reaction Conditions for C2-Chlorine Displacement with Amines

Executive Summary & Strategic Importance The displacement of a C2-chlorine atom on nitrogen-containing heterocycles (e.g., pyrimidines, pyridines, quinolines) by amines is a cornerstone transformation in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The displacement of a C2-chlorine atom on nitrogen-containing heterocycles (e.g., pyrimidines, pyridines, quinolines) by amines is a cornerstone transformation in medicinal chemistry. This reaction, governed by the Nucleophilic Aromatic Substitution (


) mechanism, allows for the rapid diversification of core scaffolds found in kinase inhibitors, antivirals, and GPCR ligands.

While theoretically straightforward, this transformation often encounters practical bottlenecks:

  • Reactivity Cliffs: The electrophilicity of the C2 position varies drastically between scaffolds (e.g., 2-chloropyrimidine is significantly more reactive than 2-chloropyridine).

  • Competing Pathways: Hydrolysis of the chloride to the hydroxyl (lactam) species or polymerization.

  • Steric Hindrance: Bulky amines or ortho-substituents can shut down the reaction.

This guide moves beyond basic recipes to provide a rational, mechanistically grounded framework for optimizing these displacements, ensuring high yields and reproducibility.

Mechanistic Foundation: The "Why" Behind the Protocol

To optimize the reaction, one must understand the transition state. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .[1]

The Reaction Pathway[2][3]
  • Nucleophilic Attack: The amine lone pair attacks the C2 carbon. This is the rate-determining step (RDS) for unactivated substrates.

  • Meisenheimer Complex Stabilization: The negative charge is delocalized onto the ring nitrogens.

    • Insight: In 2-chloropyrimidines , the negative charge is stabilized by two nitrogen atoms, lowering the activation energy significantly compared to 2-chloropyridines .

  • Aromatization (Elimination): The chloride leaves, restoring aromaticity.

Critical Control Points[4]
  • Electronic Activation: Electron-withdrawing groups (EWGs) at C5 (pyrimidine) or C3/C5 (pyridine) stabilize the intermediate, accelerating the reaction.

  • Proton Management: The formation of HCl requires a base. However, the nature of the base matters. A base that is too strong or nucleophilic (e.g., hydroxide) causes hydrolysis.

Optimization Strategy: Variable Screening

Do not default to a single condition. Use a "Design of Experiment" (DoE) mindset.

Solvent Selection: The Polarity/Temperature Trade-off

The solvent must dissolve the intermediate salt and support high temperatures if the substrate is deactivated.

SolventClassTemp LimitApplication Note
Ethanol / iPrOH Protic Polar~80°CStandard. Protic solvents can stabilize the leaving group (Cl-) via H-bonding, accelerating

. Good for reactive substrates (e.g., pyrimidines).
THF / Dioxane Aprotic Polar65-100°CIntermediate. Use when reactants have poor solubility in alcohols.
DMSO / NMP Dipolar Aprotic>150°CHigh Energy. Essential for unreactive substrates (e.g., 2-chloropyridine). Strongly solvates the cation, leaving the amine "naked" and more nucleophilic.
Water Green100°CSpecialized. With surfactants or phase transfer catalysts. Often faster due to hydrophobic effect forcing reactants together.
Base Selection[5]
  • Triethylamine (TEA) / DIPEA: Standard organic bases. Easy to remove.

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     / 
    
    
    
    :
    Inorganic bases. Cesium is superior for difficult reactions due to the "Cesium Effect" (higher solubility in organic solvents).
  • Proton Sponge: For acid-sensitive substrates where standard bases cause degradation.

Temperature & Energy Input
  • Thermal (Reflux): Standard, scalable.

  • Microwave Irradiation: Highly recommended for C2-chloropyridines. The rapid heating prevents prolonged exposure to side-reaction conditions.

Standard Experimental Protocol

Target Substrate: 2-Chloropyrimidine derivative (Moderate Reactivity)

Materials
  • Substrate: 2-Chloro-substituted heterocycle (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (2.0 - 3.0 equiv)

  • Solvent: Isopropanol (iPrOH) or n-Butanol (for higher temp)

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the 2-chloroheterocycle (1.0 mmol) in iPrOH (3-5 mL).

    • Note: Concentration matters.[2]

      
       is second-order. Too dilute (0.1 M) slows the rate; too concentrated (>1.0 M) risks precipitation of intermediates. Aim for 0.2 - 0.5 M .
      
  • Addition: Add the Amine (1.2 mmol) followed by DIPEA (2.5 mmol).

    • Checkpoint: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 80°C (oil bath).

  • Monitoring: Monitor by LCMS or TLC at 1 hour.

    • Success: Conversion >50%. Continue heating.

    • Failure:[3] <10% conversion. Stop. Do not just heat longer. Switch to Protocol B (High Energy).

  • Workup:

    • Cool to room temperature.[1][4]

    • Precipitation Method: Pour into water (10 volumes). Filter the solid product.[1][4][3]

    • Extraction Method: Remove solvent in vacuo. Redissolve in EtOAc, wash with Sat.

      
       and Brine.[5] Dry over 
      
      
      
      .[1]

Advanced Optimization & Troubleshooting (Protocol B)

Use this workflow when the standard protocol fails (e.g., unreactive 2-chloropyridines or bulky amines).

The "High Energy" Shift
  • Solvent: Switch to DMSO or NMP .

  • Base: Switch to

    
      (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Temp: 120°C - 140°C.

Catalysis (The "Nuclear Option")

If


 fails, the substrate is likely too electron-rich.
  • Lewis Acid: Add 10-20 mol%

    
     . This coordinates to the ring nitrogen, increasing the electrophilicity of C2.
    
  • Buchwald-Hartwig: If intrinsic electrophilicity is insufficient, abandon

    
     and switch to Pd-catalyzed amination (Pd(OAc)2, BINAP, NaOtBu).
    
Troubleshooting Guide
ObservationRoot CauseSolution
No Reaction High activation energySwitch solvent to DMSO; Increase Temp to 130°C; Add Lewis Acid (

).
Hydrolysis (OH product) Wet solvent / HydroxideDry solvents over sieves. Switch from inorganic base to DIPEA.
Incomplete Conversion Product inhibition / EquilibriumUse excess amine (2-3 equiv). Add AgOTf (scavenges Cl-).
Polymerization High temp instabilityLower temp, longer time. Run under

atmosphere.

Visualization

Diagram 1: Reaction Mechanism & Transition State

This diagram illustrates the critical Meisenheimer complex stabilization.

SNAr_Mechanism Substrate 2-Chloroheterocycle (Electrophile) TS Transition State (Meisenheimer Complex) Negative charge on N Substrate->TS Nucleophilic Attack (RDS) Amine Amine (Nucleophile) Amine->TS Product C2-Aminated Product TS->Product Elimination of Cl- Byproduct HCl (Salt) TS->Byproduct Base Base (Proton Scavenger) Base->Byproduct Neutralization

Caption: The


 pathway showing the rate-determining formation of the Meisenheimer complex.
Diagram 2: Optimization Logic Workflow

A decision tree for selecting the correct conditions.

Optimization_Flow Start Start: C2-Cl Displacement Check_Substrate Is Substrate Reactive? (e.g., Pyrimidine vs Pyridine) Start->Check_Substrate Reactive Reactive (Pyrimidine) Check_Substrate->Reactive Unreactive Unreactive (Pyridine) Check_Substrate->Unreactive Cond_A Standard Protocol: iPrOH, DIPEA, 80°C Reactive->Cond_A Cond_B High Energy Protocol: DMSO, K2CO3, 120°C Unreactive->Cond_B Monitor Monitor (1 hr) Cond_A->Monitor Cond_B->Monitor Success >50% Conversion: Complete Reaction Monitor->Success Good Yield Fail <10% Conversion Monitor->Fail Poor Yield Troubleshoot Add Lewis Acid (ZnCl2) or Microwave Fail->Troubleshoot Troubleshoot->Monitor

Caption: Decision matrix for selecting reaction conditions based on substrate reactivity.

References

  • General

    
     Mechanism & Kinetics: 
    
    • Nucleophilic Aromatic Substitution (SN1, SN2). Organic Chemistry Portal. Link

  • 2-Chloropyrimidine Reactivity

    • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI (2022). Link

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed (2015). Link

  • Green Chemistry & Solvent Effects

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate.[6] Link

  • Base & Solvent Optimization

    • Electronic and solvent effects on kinetics of SNAr substitution reactions.[7] PMC (2014). Link

  • Troubleshooting & Side Reactions

    • Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Application Note. Link

Sources

Method

Application Note: SAR Expansion Using 2-Chloro-4-isobutoxypyrimidin-5-amine

Abstract & Strategic Value The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pazopanib, Brigatinib) and GPCR ligands.[1] This applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The pyrimidine heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Pazopanib, Brigatinib) and GPCR ligands.[1] This application note details the utility of 2-Chloro-4-isobutoxypyrimidin-5-amine as a versatile scaffold for Structure-Activity Relationship (SAR) studies.

Unlike simple dichloropyrimidines, this scaffold presents a unique "Deactivated Electrophile" profile.[1] The electron-donating effects of the 4-isobutoxy and 5-amino groups significantly reduce the electrophilicity of the C2-chlorine. This guide provides optimized protocols to overcome this reactivity barrier, allowing researchers to exploit the scaffold's dual-vector derivatization potential (C2-amine/aryl and C5-amide/urea) for accessing novel chemical space.

Chemical Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic push-pull dynamics of the ring:

  • C2-Position (Electrophilic Site): The chlorine atom is the site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling. Critical Insight:  The 4-isobutoxy and 5-amino groups are Electron Donating Groups (EDGs). They enrich the 
    
    
    
    -system, making the C2 position less reactive toward nucleophiles compared to a standard 2,4-dichloropyrimidine. Standard mild
    
    
    conditions often fail; high heat or Buchwald-Hartwig coupling is required.
  • C5-Position (Nucleophilic Site): The primary exocyclic amine is ready for acylation, sulfonylation, or reductive amination.[1] It allows for the projection of solubilizing groups or hydrogen-bond donors/acceptors into the solvent-exposed region of a protein binding pocket.

  • C4-Position (Fixed Hydrophobic Moiety): The isobutoxy group provides steric bulk and lipophilicity (

    
     modulation), often targeting the "gatekeeper" regions in kinase ATP pockets.
    
Divergent Synthesis Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

SAR_Workflow Scaffold 2-Chloro-4-isobutoxypyrimidin- 5-amine Decision Route Selection Scaffold->Decision PathA Path A: C2 Functionalization (Diversity Vector 1) Decision->PathA Prioritize Core Potency PathB Path B: C5 Functionalization (Diversity Vector 2) Decision->PathB Prioritize Solubilizing Tail SNAr Method 1: SNAr (Strong Nucleophiles) PathA->SNAr Aliphatic Amines Buchwald Method 2: Buchwald-Hartwig (Weak Nucleophiles/Anilines) PathA->Buchwald Aryl Amines/Anilines Amide Amide Coupling (R-COCl / HATU) PathB->Amide Urea Urea Formation (Isocyanates) PathB->Urea

Caption: Divergent synthetic pathways for 2-Chloro-4-isobutoxypyrimidin-5-amine. Path A addresses the deactivated C2-chloride, while Path B utilizes the C5-amine.

Experimental Protocols

Protocol A: C2-Functionalization via Buchwald-Hartwig Coupling

Context: Due to the electron-rich nature of the scaffold, standard


 displacement with anilines is frequently low-yielding. Palladium-catalyzed coupling is the Gold Standard  for this specific scaffold to introduce aromatic diversity at C2.

Reagents:

  • Scaffold: 2-Chloro-4-isobutoxypyrimidin-5-amine (1.0 equiv)[1]

  • Nucleophile: Aryl amine / Aniline (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv) or BrettPhos Pd G3[1]
    
  • Ligand: Xantphos or BrettPhos (0.10 equiv)[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    [1]
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a microwave vial with the scaffold (100 mg, 0.5 mmol), the aniline (0.6 mmol),

    
     (325 mg, 1.0 mmol), and the Pd-catalyst/Ligand system.
    
  • Solvation: Add anhydrous 1,4-Dioxane (3 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential for air-sensitive phosphine ligands).

  • Reaction: Heat the reaction block to 100°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 120°C for 45 minutes.

  • Monitoring: Check LCMS for the consumption of the starting chloride (M+H: ~202/204).

  • Work-up: Filter the mixture through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Issue: Low conversion. Solution: Switch to a more active precatalyst like XPhos Pd G3 , which is robust for deactivated heteroaryl chlorides.[1]

Protocol B: C2-Functionalization via Acid-Catalyzed

Context: If the nucleophile is an aliphatic amine (more nucleophilic than aniline) or if metal-free conditions are required, acid catalysis can activate the pyrimidine ring by protonating N1 or N3.

Reagents:

  • Scaffold (1.0 equiv)

  • Aliphatic Amine (2.0 equiv)[1]

  • Acid Catalyst: HCl (4M in Dioxane) or TFA (1.0 equiv)[1]

  • Solvent: n-Butanol or NMP[1]

Step-by-Step Methodology:

  • Dissolve the scaffold (100 mg) in n-Butanol (2 mL).

  • Add the aliphatic amine (e.g., N-methylpiperazine) (1.0 mmol).[1]

  • Add HCl in Dioxane (125

    
    L, 0.5 mmol). The acid protonates the ring nitrogen, increasing the electrophilicity of the C2 carbon.
    
  • Heat: Reflux at 110–120°C for 16 hours.

  • Work-up: The product often precipitates as the HCl salt. Cool to 0°C, filter, and wash with cold ether.[1] If no precipitate, neutralize with sat.[1]

    
    , extract with DCM, and purify.[1]
    
Protocol C: C5-Amide Formation

Context: Once the C2 position is established (or before, depending on protecting group strategy), the C5-amine can be derivatized to probe solvent-front interactions.[1]

Reagents:

  • Scaffold (C2-substituted or parent) (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF[1]

Step-by-Step Methodology:

  • Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU. Stir for 5 minutes to form the activated ester.

  • Add the 2-Chloro-4-isobutoxypyrimidin-5-amine scaffold.

  • Stir at Room Temperature for 2–4 hours.

    • Observation: The reaction is usually clean. If the C5-amine is sterically crowded (unlikely here), heat to 50°C.[1]

  • Quench: Dilute with water. If the product is solid, filter it. If oily, extract with EtOAc/LiCl (aq) to remove DMF.[1]

SAR Data Interpretation & Strategy

When analyzing data generated from this scaffold, organize results to correlate structural changes with potency (


) and physicochemical properties (

, tPSA).

Table 1: Recommended SAR Matrix for 2-Chloro-4-isobutoxypyrimidin-5-amine

ZoneModificationRationaleExpected Outcome
C2 (Hinge/Core) Aryl / HeteroarylTargets the ATP binding pocket (Hinge region).[1]Critical for potency. Electron-poor aryls may improve metabolic stability.
C2 (Hinge/Core) Aliphatic Cyclic AminesImproves solubility and

character.[1]
Often reduces potency unless specific hydrophobic contacts are met.
C5 (Solvent) Amides (-NHCOR)Probes the solvent channel; adds H-bond acceptors.[1]Modulates solubility and permeability. Large groups tolerated here.
C5 (Solvent) Sulfonamides (-NHSO2R)Changes geometry and acidity of the NH.[1]Can improve potency if a specific H-bond donor is required.
C4 (Gatekeeper) Isobutoxy (Fixed)Control Variable. This group is fixed in this specific study to validate the hydrophobic pocket fit.
Mechanistic Check (Self-Validation)[1]
  • Validation 1: If C2-coupling fails with standard

    
     but works with Buchwald, it confirms the "deactivated" electronic state of the scaffold.
    
  • Validation 2: If C5-acylation proceeds rapidly, the amine is nucleophilic and unhindered.

  • Linker Logic: The 4-isobutoxy group serves as a lipophilic anchor. If potency drops significantly upon modifying C2, the isobutoxy group might be misaligned in the pocket, suggesting the scaffold core is twisting.

References

  • Pyrimidine Scaffold in Kinase Inhibitors

    • Zhang, S., et al. (2018).[1][2] "Synthesis and Biological Evaluation of Irreversible EGFR Tyrosine Kinase Inhibitors Containing Pyrido[3,4-d]pyrimidine Scaffold." Bioorganic & Medicinal Chemistry.

  • Buchwald-Hartwig Coupling on Deactivated Pyrimidines

    • Luo, Y., et al. (2022).[1] "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series." RSC Advances.

  • Regioselectivity of SNAr in Pyrimidines

    • WuXi AppTec. (2021).[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology.

  • General Buchwald-Hartwig Methodology

    • Paul, F., et al. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with primary and secondary amines." J. Am. Chem. Soc.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yields in SNAr Reactions of 2-Chloro-4-alkoxypyrimidines

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 2-chloro-4-alkoxypyrimidine scaffolds. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to enhance your reaction yields and overcome common experimental hurdles. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, moving from fundamental principles to advanced optimization techniques.

Understanding the System: The 2-Chloro-4-alkoxypyrimidine Scaffold in SNAr

The 2-chloro-4-alkoxypyrimidine system presents a unique set of considerations for SNAr reactions. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The two ring nitrogens withdraw electron density, facilitating the formation of the key Meisenheimer complex intermediate.

In this specific scaffold, the chlorine at the C2 position is the intended leaving group. The alkoxy group at the C4 position plays a dual role. It is an electron-donating group, which can influence the reactivity of the C2 position. While generally the C4 position is more reactive in dichloropyrimidines, the presence of the alkoxy group directs substitution to the C2 position. However, it's crucial to remember that under certain conditions, the alkoxy group itself can act as a leaving group, leading to potential side products.

cluster_0 S_NAr Mechanism on 2-Chloro-4-alkoxypyrimidine Start 2-Chloro-4-alkoxypyrimidine + Nucleophile (Amine) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Amino-4-alkoxypyrimidine + HCl Intermediate->Product Elimination of Cl-

Caption: The stepwise mechanism of an SNAr reaction on a 2-chloro-4-alkoxypyrimidine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Q1: My reaction is showing low or no conversion of the 2-chloro-4-alkoxypyrimidine starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a frequent issue and can stem from several factors related to reaction conditions and reagent quality.

  • Insufficient Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Refluxing the reaction mixture is a common strategy. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[1]

  • Inappropriate Solvent: The choice of solvent is critical as it needs to solubilize the reactants and facilitate the charge separation in the transition state.

    • Solution: Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex. Consider switching to or ensuring the dryness of solvents like DMF, DMSO, NMP, or acetonitrile. In some cases, alcohols like ethanol or n-butanol can be effective, especially when using weaker bases.[2][3]

  • Sub-optimal Base: The base plays a crucial role in deprotonating the amine nucleophile (if it's a primary or secondary amine) or neutralizing the HCl generated during the reaction.

    • Solution: For primary and secondary amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is a good starting point. If the reaction is still sluggish, a stronger inorganic base such as potassium carbonate (K₂CO₃) or even sodium tert-butoxide (NaOtBu) can be employed. However, be cautious with strong bases as they can promote side reactions.

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance will be less nucleophilic and may react slowly.

    • Solution: If possible, consider using a more nucleophilic amine. Alternatively, using a stronger base to fully deprotonate the amine can increase its nucleophilicity. For very weakly nucleophilic amines, palladium-catalyzed Buchwald-Hartwig amination might be a more suitable alternative to SNAr.[4]

Start Low Conversion Check_Temp Check_Temp Start->Check_Temp Is the reaction at an appropriate temperature? Increase_Temp Increase temperature/ Use microwave Check_Temp->Increase_Temp No Check_Solvent Is the solvent polar aprotic and dry? Check_Temp->Check_Solvent Yes Re-evaluate Re-run reaction Increase_Temp->Re-evaluate Change_Solvent Switch to DMF, DMSO, NMP, or dry existing solvent Check_Solvent->Change_Solvent No Check_Base Is the base strong enough? Check_Solvent->Check_Base Yes Change_Solvent->Re-evaluate Change_Base Use a stronger base (e.g., K2CO3, NaOtBu) Check_Base->Change_Base No Check_Nucleophile Is the amine nucleophilic enough? Check_Base->Check_Nucleophile Yes Change_Base->Re-evaluate Consider_Alternative Consider Buchwald-Hartwig amination Check_Nucleophile->Consider_Alternative No Consider_Alternative->Re-evaluate

Caption: A troubleshooting workflow for low conversion in SNAr reactions.

Q2: I am observing the formation of a significant amount of a side product, and my desired product yield is low. What could be the side product and how can I minimize its formation?

A2: The most common side reaction is the displacement of the 4-alkoxy group, leading to the formation of a 2,4-bis(amino)pyrimidine.

  • Understanding the Side Reaction: While the chlorine at C2 is generally a better leaving group, the alkoxy group at C4 can also be displaced by the amine nucleophile, especially after the initial substitution at C2 has occurred. This is because the newly introduced amino group at C2 can further activate the C4 position towards nucleophilic attack. This side reaction is more likely to occur at higher temperatures and with longer reaction times.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. A large excess can drive the reaction towards the bis-substituted product.

      • Lower the Reaction Temperature: If you are running the reaction at a high temperature, try lowering it to see if the formation of the side product is reduced.

      • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to prevent the overreaction to the bis-amino product.

  • Solvolysis: If you are using a protic solvent like an alcohol, it can act as a nucleophile and displace the chlorine, leading to the formation of a 2,4-dialkoxypyrimidine.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or THF. If a protic solvent is necessary, use it at the lowest possible temperature and for the shortest possible time.

Q3: The purification of my final 2-amino-4-alkoxypyrimidine product is challenging. What are some effective purification strategies?

A3: Purification can often be simplified with the right approach.

  • Aqueous Workup: After the reaction is complete, quenching with water and extracting with an organic solvent like ethyl acetate is a standard first step. Washing the organic layer with brine can help remove residual water and some polar impurities.

  • Acid-Base Extraction: If your product is basic (which it likely is due to the amino group), you can use an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your product back into an organic solvent.

  • Chromatography: If the above methods are insufficient, column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain very pure material.

Experimental Protocols

Here are some detailed experimental protocols for key steps in optimizing your SNAr reaction.

Protocol 1: General Procedure for SNAr Amination of 2-Chloro-4-alkoxypyrimidine
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloro-4-alkoxypyrimidine (1.0 equiv.).

  • Add the amine nucleophile (1.2 equiv.) and a base (e.g., triethylamine, 2.0 equiv.).

  • Add a suitable solvent (e.g., ethanol, DMF, or NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified as described above.

Protocol 2: Microwave-Assisted SNAr Amination
  • In a microwave reaction vial, combine the 2-chloro-4-alkoxypyrimidine (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).[1]

  • Add a suitable microwave-compatible solvent (e.g., ethanol, DMF).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature and work up the reaction as described in Protocol 1.

Data Presentation: Solvent and Base Effects

The choice of solvent and base can have a significant impact on the yield of your SNAr reaction. The following table provides a general guide to the expected outcomes based on common choices.

SolventBaseTypical Temperature (°C)Expected Outcome
EthanolTriethylamine (TEA)80-100Moderate to good yields, especially with more reactive amines.[2][3]
DMFK₂CO₃100-120Good yields, suitable for a wide range of amines.
DMSODIEA100-140Often gives high yields but can be difficult to remove.
NMPNaOtBu80-120Very effective for less reactive amines, but can promote side reactions.
TolueneNaOtBu100-110A good choice for Buchwald-Hartwig amination if SNAr fails.

Frequently Asked Questions (FAQs)

  • Q: Can I use a primary amine for this reaction?

    • A: Yes, primary amines are commonly used as nucleophiles in this reaction. You will typically need a base to deprotonate the amine or to neutralize the HCl byproduct.

  • Q: What if my amine is very expensive? Can I use it in stoichiometric amounts?

    • A: Yes, you can use a stoichiometric amount (1.0 equivalent) of the amine, but the reaction may be slower, and you will likely need to use at least one equivalent of a non-nucleophilic base to scavenge the generated acid.

  • Q: Is it possible to perform this reaction without a catalyst?

    • A: Yes, SNAr reactions on activated pyrimidines are typically performed without a metal catalyst. The electron-deficient nature of the pyrimidine ring is usually sufficient to promote the reaction.

  • Q: How do I know if the reaction is complete?

    • A: The most common method is to monitor the disappearance of the starting material (2-chloro-4-alkoxypyrimidine) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. SciSpace. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Efficient S Ar Approach under Mild Conditions for 2-Substituted Pyrimidines. Synfacts. [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. [Link]

  • Synthesis of 2-aminopyrimidines 4a-g by conventional heating. ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. ResearchGate. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. ScienceDirect. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry. [Link]

  • SNAr (Cl) - Aliphatic Amines (primary). Common Organic Chemistry. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company. [Link]

  • SNAr troubleshooting. Reddit. [Link]

  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. ResearchGate. [Link]

Sources

Optimization

Preventing side reactions during acylation of 5-aminopyrimidines

A Guide to Preventing and Troubleshooting Side Reactions Welcome to the technical support center for synthetic challenges in drug discovery and development. As a Senior Application Scientist, I understand that the acylat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for synthetic challenges in drug discovery and development. As a Senior Application Scientist, I understand that the acylation of 5-aminopyrimidines is a critical transformation in the synthesis of many pharmacologically active compounds. However, the unique electronic properties of the pyrimidine ring often lead to frustrating side reactions, compromising yield and purity.

This guide provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My primary side product is an N,N-diacylated species. What causes this over-acylation and how can I promote selective mono-acylation?

This is the most common issue encountered during the acylation of aminopyrimidines. The formation of the N,N-diacyl derivative is not a simple case of using excess reagent; it is a base-mediated process that depends on the acidity of the initially formed mono-acyl product.

Mechanism Insight: The 5-aminopyrimidine is nucleophilic and attacks the acylating agent to form the desired mono-acylated product (the amide). However, this amide is significantly more acidic than the starting amine due to the electron-withdrawing nature of both the pyrimidine ring and the newly introduced acyl group. In the presence of a sufficiently strong base, this amide is deprotonated to form a highly nucleophilic amide anion. This anion then rapidly attacks a second molecule of the acylating agent, leading to the N,N-diacylated byproduct.[1][2]

Diacylation_Mechanism Start 5-Aminopyrimidine (Ar-NH2) Monoacyl Mono-acylated Product (Ar-NH-COR) Start->Monoacyl + R-CO-X (Nucleophilic Attack) Acyl Acylating Agent (R-CO-X) Base Strong Base (e.g., Et3N) Anion Amide Anion (Ar-N(-)-COR) WeakBase Weak Base (e.g., Pyridine) Monoacyl:s->Monoacyl:s Monoacyl->Anion + Strong Base (Deprotonation) Desired Desired Product Monoacyl->Desired Diacyl N,N-Diacylated Product (Ar-N(COR)2) Anion->Diacyl + R-CO-X (Second Attack)

Caption: Mechanism of N,N-Diacylation vs. Selective Mono-acylation.

Troubleshooting & Optimization:

The key to preventing diacylation is to suppress the formation of the amide anion.

  • Choice of Base: This is the most critical factor. Avoid strong bases like triethylamine (Et3N) or potassium carbonate (K2CO3). Instead, use a weak base such as pyridine. Pyridine is typically not strong enough to deprotonate the mono-acylated intermediate, thus halting the reaction at the desired stage.[1][2]

  • Stoichiometry Control: While important, simply using one equivalent of the acylating agent with a strong base is often insufficient, leading to a mixture of di-acylated product and unreacted starting material.[1][2] The base selection is paramount.

  • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will decrease the rate of both reactions but can disproportionately slow the undesired second acylation.

Data Summary: Effect of Base on Acylation of 2-Aminopyrimidine

EntryAcylating AgentBaseProduct Ratio (Mono:Di)Yield (Main Product)Reference
1Benzoyl ChlorideEt3N10:9065% (Diacyl)[2]
2Benzoyl ChloridePyridine100:076% (Monoacyl)[2]
34-Chloro-3-nitrobenzoyl chlorideEt3N5:9569% (Diacyl)[2]
44-Chloro-3-nitrobenzoyl chloridePyridine100:075% (Monoacyl)[2]
Q2: My reaction is very slow and gives a poor yield, even without a strong base. How can I improve conversion without promoting side reactions?

The 5-amino group on a pyrimidine ring is less nucleophilic than a simple aniline due to the electron-withdrawing effect of the two ring nitrogens.[2] This reduced reactivity can lead to sluggish or incomplete reactions, especially with less reactive acylating agents.

Troubleshooting & Optimization:

Low_Yield_Troubleshooting Start Low Yield of Mono-acylated Product Check1 Is Acylating Agent Sufficiently Reactive? (e.g., Acyl Chloride) Start->Check1 Path1_Yes Yes Check1->Path1_Yes Path1_No No (e.g., Carboxylic Acid) Check1->Path1_No Check2 Is Reaction Temperature Too Low? Path1_Yes->Check2 Solution2 Activate Carboxylic Acid (e.g., p-nitrophenyl ester) Path1_No->Solution2 Solution1 Add Catalyst (e.g., DMAP, HOBt) End Improved Yield Solution1->End Solution2->End Path2_Yes Yes Check2->Path2_Yes Check2->End No Solution3 Increase Temperature Cautiously (e.g., to 40-50°C) Path2_Yes->Solution3 Solution3->End

Caption: Troubleshooting Workflow for Low Acylation Yield.

  • Use a More Reactive Acylating Agent: Acyl chlorides and anhydrides are standard choices. If you must use a carboxylic acid, it requires activation.

  • Activate the Carboxylic Acid: For amide bond formation from carboxylic acids, use standard peptide coupling agents. A highly effective method involves pre-activating the acid by converting it into a p-nitrophenyl ester. This activated ester can then be coupled with the aminopyrimidine.[3]

  • Employ a Nucleophilic Catalyst: Catalytic amounts (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can significantly accelerate acylation reactions.[3][4] These catalysts work by forming a highly reactive intermediate with the acylating agent.

  • Optimize Solvent and Temperature: Aprotic polar solvents like DMF or acetonitrile are generally effective. While low temperatures are good for preventing side reactions, a modest increase in temperature (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with deactivated substrates.[5]

Q3: I've successfully made my mono-acylated product, but now I'm struggling with the work-up. How can I purify my product and remove the di-acylated impurity?

If diacylation has already occurred, all is not lost. The di-acylated product is often more labile than the mono-acylated amide, allowing for selective hydrolysis. Furthermore, standard purification techniques can be optimized for separation.

Troubleshooting & Optimization:

  • Selective Hydrolysis: The diacyl derivative can often be selectively hydrolyzed back to the desired mono-amide by treatment with a controlled amount of aqueous base, such as one equivalent of sodium hydroxide (NaOH).[2][6] This should be carefully monitored by TLC or LCMS to avoid hydrolysis of the desired product.

  • Aqueous Work-up: A standard aqueous work-up is essential for removing bases (like pyridine), salts, and other water-soluble impurities.[7][8][9]

    • Quench the reaction mixture with water or a mild acid (e.g., saturated NH4Cl solution).

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild acid (if your product is stable), water, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography: Column chromatography on silica gel is typically effective for separating the nonpolar di-acylated byproduct from the more polar mono-acylated product and the very polar starting amine. It has been noted that diacyl products can sometimes partially decompose back to the mono-amide on silica gel, which can aid in purification.[6]

Experimental Protocols
Protocol 1: Selective Mono-N-Acylation of 5-Aminopyrimidine using a Weak Base

This protocol is optimized to prevent N,N-diacylation.

  • Setup: To a stirred solution of 5-aminopyrimidine (1.0 eq.) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere (N2 or Argon), add the acyl chloride (1.05 eq.) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure mono-acylated product.[2]

Protocol 2: Selective Hydrolysis of N,N-Diacyl Byproduct

This protocol can be used to salvage reactions where significant diacylation has occurred.

  • Setup: Dissolve the crude mixture containing the N,N-diacyl derivative in a suitable solvent like THF or methanol.

  • Hydrolysis: Add one equivalent of 1M aqueous sodium hydroxide (NaOH) solution dropwise at room temperature.

  • Monitoring: Stir the reaction and monitor closely by TLC or LCMS. The goal is to see the spot/peak for the diacyl product disappear while the mono-acyl product spot/peak intensifies.

  • Work-up: Once the selective hydrolysis is complete, neutralize the mixture with 1M HCl. Extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify by flash column chromatography to isolate the desired mono-acylated product.[2][6]

References
  • Theodorou, V., Gogou, M., Giannousi, A., & Skobridis, K. (2013). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Arkivoc, 2014(4), 11-23. [Link]

  • Theodorou, V., Gogou, M., Giannousi, A., & Skobridis, K. (2015). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. University of Ioannina Library Institutional Repository. [Link]

  • Theodorou, V., Gogou, M., & Skobridis, K. (2013). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. [Link]

  • Theodorou, V., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 2. Formation and selective alkaline hydrolysis of the diacyl...[Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the ADAN acylation conditions. [Link]

  • O'Donovan, D. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]

  • Wikipedia. (n.d.). Work-up. [Link]

  • Mishra, R., et al. (2006). A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Lavandera, I., et al. (2001). First regioselective enzymatic acylation of amino groups applied to pyrimidine 3',5'-diaminonucleoside derivatives. Improved synthesis of pyrimidine 3',5'-diamino-2',3',5'-trideoxynucleosides. PubMed. [Link]

  • University of Rochester. (n.d.). Workup. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • HETEROCYCLES. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

  • Cain, J. P., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. [Link]

  • RSC Publishing. (n.d.). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. [Link]

  • ResearchGate. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Amanote Research. (2001). (PDF) First Regioselective Enzymatic Acylation of Amino. [Link]

  • Kocienski, P. J. (n.d.). Chapter 8 Amino Protecting Groups. [Link]

  • Driver, T. G., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC. [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Cain, J. P., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. [Link]

  • Nanyang Technological University. (2024). Catalytic N-acylation for access to N-N atropisomeric N-aminoindoles: choice of acylation reagents and mechanistic insights. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Sharma, G. V. M., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. [Link]

  • RSC Publishing. (n.d.). Photocatalytic Construction of N-Acyl-N,O-Acetal-Linked Pyridines via Aminocyclopropane Ring Opening. [Link]

  • Çimen, Z., Akkoç, S., & Kökbudak, Z. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]

  • Larhed, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • Journal of Peptide Science. (2006). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. PubMed. [Link]

  • Al-Obaid, A. M., et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • Chemistry LibreTexts. (2019). 11.5: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. [Link]

  • Journal of the Chemical Society C: Organic. (1968). β-ethoxyacryloyl)ureas leading to uracils, aminopyrazoles and pyrazolo[3,4-d]pyrimidines. [Link]

  • ResearchGate. (n.d.). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in 2,4,5-Substituted Pyrimidine Functionalization

Prepared by: Your Senior Application Scientist Welcome to the technical support center for advanced pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for advanced pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing substituted pyrimidine scaffolds. The inherent electronic properties of the pyrimidine ring, combined with the directing effects of existing substituents, often create significant challenges in achieving desired regioselectivity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to help you gain precise control over your reaction outcomes.

Core Concepts: Understanding Reactivity in the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2] This fundamental property dictates its reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, especially at positions C2, C4, and C6, provided a suitable leaving group (like a halogen) is present.

  • Electrophilic Aromatic Substitution (SEAr): This is generally difficult and requires strong electron-donating groups (EDGs) on the ring to activate it sufficiently. The C5 position is the most electron-rich and thus the most likely site for electrophilic attack.[3]

  • Deprotonation/Metalation: The acidity of the ring protons is enhanced, allowing for direct C-H functionalization via deprotonation, particularly at the C6 position when C2, C4, and C5 are substituted.

The interplay between the substituents at the C2, C4, and C5 positions sterically and electronically influences the remaining C6 position, creating a complex landscape for regioselective synthesis. This guide will address the most common challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Directed ortho Metalation (DoM) & Halogen-Metal Exchange

Question: "I am attempting to functionalize the C6 position of my 2,4-dialkoxy-5-bromopyrimidine via lithiation with n-BuLi, but I am observing significant amounts of 5-lithiation from bromine-lithium exchange. How can I selectively deprotonate the C6 position?"

Answer: This is a classic competition between C-H acidity and halogen-metal exchange. The C6 proton's acidity is enhanced by the adjacent nitrogen and the substituents, but the C5-Br bond is also susceptible to exchange. Your choice of base and reaction conditions is critical to steer the reaction towards the desired C-H activation pathway.

Causality and Strategy:

  • The Base: Standard alkyllithiums like n-BuLi are highly reactive and often favor the kinetically faster halogen-metal exchange. To favor deprotonation, a sterically hindered, non-nucleophilic base is required. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an excellent choice as its bulkiness disfavors the four-centered transition state required for halogen exchange, making it a selective deprotonating agent for pyrimidines.[4]

  • Temperature: Halogen-metal exchange can often be suppressed at lower temperatures. However, deprotonation also requires sufficient thermal energy. An optimal temperature, typically between 0°C and -20°C, must be found. For LiTMP-mediated deprotonation, 0°C is often effective.[4]

  • Solvent: Ethereal solvents like THF or Diethyl Ether are standard. The choice can influence the aggregation state and reactivity of the organolithium reagent.

Troubleshooting Decision Matrix:

IssueProbable CauseRecommended Action
>20% Halogen ExchangeBase is too reactive/small (e.g., n-BuLi, s-BuLi).Switch to a sterically hindered base like LiTMP .
Low Conversion/No ReactionTemperature is too low for deprotonation.Increase temperature incrementally from -78°C to -20°C or 0°C.
Mixture of ProductsCompeting pathways.Use LiTMP at 0°C in Ether or THF to maximize C6-lithiation.[4]

Workflow: Choosing the Right Lithiation Conditions

start Goal: Functionalize C6 of 2,4,5-Substituted Pyrimidine q1 Is there a halogen at C5? start->q1 base_choice Base Selection is Critical q1->base_choice Yes use_lda LDA or n-BuLi can be used q1->use_lda No path1 Yes path2 No use_ltmp Use LiTMP to favor C6 deprotonation base_choice->use_ltmp quench Quench with Electrophile (e.g., Aldehyde, CO2, TMSCl) use_ltmp->quench use_lda->quench

Caption: Decision workflow for selecting a lithiation base.

Step-by-Step Protocol: Regioselective C6-Lithiation and Quenching [4]

  • Preparation: To a flame-dried, three-neck flask under a positive pressure of Argon, add anhydrous diethyl ether or THF (approx. 0.1 M final concentration).

  • Base Formation (LiTMP): Cool the solvent to 0°C. Add 2,2,6,6-tetramethylpiperidine (1.2 eq). Slowly add n-butyllithium (1.15 eq) and stir for 20 minutes at 0°C.

  • Deprotonation: Add a solution of the 2,4,5-substituted pyrimidine (1.0 eq) in the same anhydrous solvent dropwise to the freshly prepared LiTMP solution at 0°C.

  • Reaction: Stir the mixture at 0°C for 30-60 minutes. Monitor by quenching small aliquots and analyzing by TLC or LC-MS to confirm lithiation.

  • Electrophilic Quench: Cool the reaction to -78°C. Slowly add the desired electrophile (1.2-1.5 eq) and stir for 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

FAQ 2: Controlling Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: "My SNAr reaction on 2,4-dichloro-5-nitropyrimidine with a secondary amine is exclusively substituting at the C4 position. My target requires substitution at C2. How can I achieve this?"

Answer: This is a common and well-documented regioselectivity issue. In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][5] This preference is further amplified by a strong electron-withdrawing group (EWG) at the C5 position, such as a nitro group, which strongly activates the adjacent C4 position for nucleophilic attack.[6][7]

Causality and Strategy:

  • Electronic Control (Default Pathway): The partial positive charge is greater at C4 and C6 than at C2. An EWG at C5 significantly increases the electrophilicity at C4, making it the primary site of attack for most nucleophiles.

  • Reversing Selectivity (The Challenge): To force a reaction at C2, you must override this strong electronic preference. A novel and effective strategy involves using a tertiary amine as the nucleophile. The reaction proceeds with excellent C2 selectivity, forming a quaternary ammonium salt. This intermediate then undergoes an in-situ N-dealkylation to yield the desired C2-aminated product, which formally corresponds to the reaction of a secondary amine.[6][7]

Mechanism Rationale: C4 vs. C2 Reactivity

cluster_0 Standard SNAr (Secondary Amine) cluster_1 C2-Selective SNAr (Tertiary Amine) C4_attack C4 Attack (Favored) via Meisenheimer Complex C2_attack C2 Attack (Disfavored) Start_Sec 2,4-dichloro-5-NO2-pyrimidine + R2NH Start_Sec->C4_attack Low Ea Start_Sec->C2_attack High Ea C2_selective_attack C2 Attack (Favored) Forms Quaternary Salt dealkylation In-situ N-Dealkylation C2_selective_attack->dealkylation Start_Tert 2,4-dichloro-5-NO2-pyrimidine + R3N Start_Tert->C2_selective_attack start 2,4-Dichloro-5-R-Pyrimidine step1 Step 1: C4-Selective Suzuki start->step1 conditions1 Conditions: - Pd(PPh3)4 (0.5-1 mol%) - Aryl Boronic Acid (1.05 eq) - Base (e.g., K2CO3) - Low Temp (100°C), Short Time (15-30 min) step1->conditions1 intermediate 2-Chloro-4-Aryl-5-R-Pyrimidine step1->intermediate step2 Step 2: C2 Suzuki Coupling intermediate->step2 conditions2 Conditions: - Pd Catalyst (e.g., Pd(dppf)Cl2) - Aryl' Boronic Acid (1.2 eq) - Base (e.g., Cs2CO3) - Higher Temp / Longer Time step2->conditions2 final_product 2-Aryl'-4-Aryl-5-R-Pyrimidine step2->final_product

Sources

Optimization

Purification methods for 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine intermediates

Technical Support Center: Purification of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine Status: Active Ticket ID: PYR-INT-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

Status: Active Ticket ID: PYR-INT-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Dashboard

Target Molecule: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine Common Name: Avanafil Intermediate (Amine Precursor) CAS Registry (Related): 100-103 °C (Melting Point range for similar intermediates) Critical Quality Attributes (CQAs):

  • Regio-purity: >99.5% (Must exclude the 4-chloro-2-isobutoxy isomer).[1]

  • Halogen Integrity: Retention of the C2-Chlorine atom (susceptible to hydro-dehalogenation).

  • Oxidation State: Prevention of N-oxide formation or azo-dimerization.

This guide addresses the purification and isolation of this specific pyrimidine intermediate, widely utilized in the synthesis of PDE5 inhibitors like Avanafil . The core challenge lies in balancing the reactivity of the C2/C4 chlorines during synthesis and preventing dechlorination during the reduction of the nitro-precursor.

Synthesis & Impurity Origin Analysis

To purify effectively, one must understand the origin of the impurities. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.
Mechanism & Impurity Pathway (DOT Visualization)

ReactionPathway Start 2,4-Dichloro-5- nitropyrimidine Isobutanol Isobutanol / Base (Controlled Temp) Start->Isobutanol Target_Nitro Target Nitro Intermediate (2-Cl, 4-OiBu) Isobutanol->Target_Nitro Major Path (C4 Reactive) Wrong_Isomer Regioisomer Impurity (4-Cl, 2-OiBu) Isobutanol->Wrong_Isomer Minor Path (C2 Attack) Bis_Sub Bis-Impurity (2,4-Di-isobutoxy) Isobutanol->Bis_Sub Over-reaction Reduction Reduction (Fe/AcOH or H2/Cat) Target_Nitro->Reduction Target_Amine TARGET AMINE 2-Chloro-4-(2-methylpropoxy) pyrimidin-5-amine Reduction->Target_Amine Selective Red. Dechlorinated Dechlorinated Impurity (Des-Chloro) Reduction->Dechlorinated Over-reduction

Figure 1: Reaction pathway showing the origin of critical impurities. The C4 position is electronically activated by the nitro group, but steric hindrance or high temperatures can promote C2 attack or bis-substitution.

Purification Protocols

Method A: Regioisomer Separation (Post- Step)

Best applied before reducing the nitro group to the amine.

The 4-isobutoxy (Target) and 2-isobutoxy (Impurity) isomers have distinct solubility profiles. The target isomer is generally less soluble in lower alcohols due to better crystal packing symmetry.

Protocol:

  • Quench: Pour the crude reaction mixture (from the

    
     step) into ice water.
    
  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Solvent Swap: Concentrate the EtOAc layer to a thick oil. Add Methanol (MeOH) (3-5 volumes relative to crude mass).

  • Crystallization:

    • Heat to reflux until dissolved.

    • Cool slowly to

      
      .
      
    • The 4-isobutoxy isomer (Target) typically crystallizes out first.

    • Note: The 2-isobutoxy isomer often remains in the mother liquor.

  • Filtration: Filter and wash with cold methanol.

Method B: Target Amine Purification (Post-Reduction)

Critical for removing dechlorinated byproducts and iron salts (if Fe reduction is used).

The Acid-Base Swing Technique: Since the product is an amine, we can utilize its basicity (


 for 5-amino pyrimidines) to separate it from neutral impurities.
  • Dissolution: Dissolve crude amine in Dichloromethane (DCM) .

  • Acid Extraction: Extract with 1N HCl (aq).

    • Chemistry: The amine forms a water-soluble hydrochloride salt.

    • Separation: Neutral impurities (unreacted nitro, bis-isobutoxy species) remain in the DCM layer. Discard the DCM layer.

  • Basification: Cool the aqueous acidic layer to

    
    . Slowly adjust pH to 8-9 using 20% NaOH  or NH₄OH .
    
    • Caution: Do not exceed pH 10 to avoid hydrolysis of the C2-Chlorine.

  • Re-extraction: Extract the liberated free base amine into EtOAc or DCM .

  • Final Polish (Recrystallization):

    • Concentrate the organic layer.[2]

    • Recrystallize from Heptane/Toluene (9:1) or Ethanol/Water .

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of "Des-Chloro" impurity (M-35 peak in MS). What happened?

  • Diagnosis: Over-reduction. This typically happens during the nitro-to-amine reduction step if you used Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Fix: Switch to a chemical reduction method that preserves halogens.

    • Recommended:Iron powder / Acetic Acid or Zinc / Ammonium Chloride .

    • If using Hydrogenation: Use a poisoned catalyst (e.g., Pt/C sulfided) or add an inhibitor like diphenylsulfide.

Q2: My melting point is depressed (


 instead of 

).
  • Diagnosis: Eutectic mixture of regioisomers. You likely have 5-10% of the 4-chloro-2-isobutoxy isomer.

  • Fix: Perform a "slurry wash." Suspend the solid in cold Isopropanol (IPA) or Methanol (1:3 solid-to-solvent ratio) and stir for 2 hours at

    
    . Filter. The impurity is more soluble and will be removed in the filtrate.
    

Q3: The product turns red/brown upon drying.

  • Diagnosis: Oxidation of the 5-amino group. Aminopyrimidines are electron-rich and prone to air oxidation.

  • Fix:

    • Dry under vacuum with a nitrogen bleed.

    • Store the intermediate as the Hydrochloride Salt (more stable) if not using immediately. To make the salt, treat the EtOAc solution with HCl in Dioxane/Ether.

Comparative Data: Purification Efficiency

MethodTarget Impurity RemovedYield LossScalabilityNotes
Recrystallization (MeOH) Regioisomer (2-OiBu)15-20%HighBest for the Nitro-intermediate stage.
Acid/Base Extraction Neutral organics, tars5-10%HighStandard workup for the Amine stage.
Column Chromatography All impurities30-40%LowUse only for analytical standards or <5g scale.
Slurry Wash (Cold IPA) Surface impurities<5%HighGood "polishing" step for bulk batches.

Workflow Decision Tree

PurificationLogic Start Crude Reaction Mixture Check_Stage Is this Nitro or Amine? Start->Check_Stage Nitro Nitro Intermediate Check_Stage->Nitro Nitro Amine Crude Amine Check_Stage->Amine Amine Cryst_MeOH Crystallize from MeOH (Removes Regioisomer) Nitro->Cryst_MeOH Check_Purity Purity > 98%? Cryst_MeOH->Check_Purity Check_Purity->Cryst_MeOH No (Repeat) Proceed_Red Proceed to Reduction Check_Purity->Proceed_Red Yes Acid_Wash Acid-Base Extraction (Removes Neutrals) Amine->Acid_Wash Color_Check Is Solid Colored? Acid_Wash->Color_Check Charcoal Activated Carbon Treatment Color_Check->Charcoal Yes (Red/Brown) Final_Cryst Recrystallize (Heptane/Tol) Color_Check->Final_Cryst No (White/Off-white) Charcoal->Final_Cryst

Figure 2: Decision logic for purification based on the intermediate stage (Nitro vs. Amine).

References

  • Avanafil Synthesis & Intermediates: Patent CN104557877A. "Avanafil intermediate as well as preparation method and application thereof." (2015).

  • Regioselectivity in Pyrimidines: Journal of Organic Chemistry. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Explains the electronic activation of C4 by C5-substituents.

  • Reduction Methods: Organic Process Research & Development. "Selective Reduction of Nitro Groups in the Presence of Halogens." Comparison of Fe/AcOH vs Hydrogenation.

  • Amine Purification Techniques: Beilstein Journal of Organic Chemistry. "Trichloroacetic acid fueled practical amine purifications." (2022).

Sources

Troubleshooting

Technical Support Center: Solubilizing Aminopyrimidines in Aqueous Buffers

The Aminopyrimidine Paradox: Why is this difficult? Aminopyrimidines (APs) present a distinct physicochemical challenge known as "hydrophobic stacking with a polar decoy."[1] While the amino group ( ) suggests polarity,...

Author: BenchChem Technical Support Team. Date: February 2026

The Aminopyrimidine Paradox: Why is this difficult?

Aminopyrimidines (APs) present a distinct physicochemical challenge known as "hydrophobic stacking with a polar decoy."[1] While the amino group (


) suggests polarity, the pyrimidine ring is electron-deficient and highly aromatic.[2][1]
  • The pKa Trap: The core 2-aminopyrimidine has a pKa of approximately 3.54 .[2] Unlike pyridines (pKa ~6.8), the second nitrogen atom acts as an electron sink, drastically reducing the basicity of the amino group.

    • Consequence: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) in its neutral, uncharged form.

    • Result: You cannot rely on simple protonation (pH adjustment) to maintain solubility in biological assays unless you drop the pH below 3.0, which is incompatible with most cell lines and enzymes.

This guide moves beyond basic "shake and heat" advice, focusing on thermodynamic stabilization and kinetic solubility control .

Critical Workflows & Protocols

Module A: The "Antisolvent Crash" (DMSO Dilution)

Issue: You dissolve the compound in 100% DMSO (clear solution), but it precipitates immediately upon adding it to the aqueous buffer. Mechanism: DMSO solvates the hydrophobic core. When water is added, the DMSO molecules form hydrogen bonds with water (exothermic hydration), stripping the protective solvent shell from the aminopyrimidine. The hydrophobic rings then stack (


 interactions), leading to rapid crystallization.[2][1]
Protocol: The "Intermediate Shift" Dilution Method

Do not pipette DMSO stock directly into a large volume of static buffer.

  • Prepare 1000x Stock: Dissolve AP in 100% anhydrous DMSO (e.g., 10 mM).

  • Prepare Intermediate Solvent (50% DMSO / 50% Buffer):

    • Mix equal parts DMSO and your assay buffer.[2][1]

  • Step-Down Dilution:

    • Dilute the 1000x stock 1:10 into the Intermediate Solvent (Result: 100x compound in ~95% DMSO).

    • Dilute this 1:10 into the final buffer with rapid vortexing.

    • Why? This reduces the local shock of polarity change (dielectric constant shift) and prevents the formation of micro-nucleation sites.

Module B: Thermodynamic Stabilization (Cyclodextrins)

Issue: The compound dissolves initially but precipitates after 2-4 hours (Kinetic vs. Thermodynamic Solubility). Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic ring.[2][1]
Protocol: HP-

-CD Complexation
ComponentConcentrationRole
HP-

-CD
10% - 20% (w/v)Host molecule (hydrophobic cavity).[2][1]
Buffer PBS or HEPESAqueous phase.[2][1]
Procedure Pre-solubilization Do not add solid CD to compound suspension.
  • Dissolve HP-

    
    -CD in the buffer first to create a clear vehicle.[2][1]
    
  • Add the aminopyrimidine (solid or DMSO stock) to the CD-vehicle.[2][1]

  • Sonication: Sonicate at 40°C for 20 minutes. The energy helps the AP molecule enter the CD cavity.

  • Equilibration: Shake at room temperature for 1 hour.

Visualizing the Solubility Logic

The following decision tree helps you select the correct strategy based on your assay limitations.

SolubilityStrategy Start Start: Aminopyrimidine Solubility Issue CheckpH Can Assay Tolerate pH < 4.0? Start->CheckpH AcidSol Strategy A: Acidification (Form Salt in situ) CheckpH->AcidSol Yes (e.g. HPLC) CheckDMSO Can Assay Tolerate > 1% DMSO? CheckpH->CheckDMSO No (Bioassay) DMSOSol Strategy B: Cosolvent System (DMSO + PEG400) CheckDMSO->DMSOSol Yes CheckSens Is Target Protein Sensitive to DMSO? CheckDMSO->CheckSens No CDSol Strategy C: Encapsulation (HP-beta-Cyclodextrin) CheckSens->CDSol Yes (Assay sensitive) LipidSol Strategy D: Lipid Emulsion (SMEDDS) CheckSens->LipidSol No (In vivo)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance for pH and organic solvents.

Troubleshooting FAQ

Q1: My compound precipitates when I freeze the aqueous working solution. Why? A: This is "Cold Denaturation" of solubility.[1] Solubility is temperature-dependent.[2][1] Freezing concentrates the solutes into the remaining liquid phase as ice crystals form, causing massive supersaturation and precipitation.

  • Fix: Never freeze working solutions (diluted in buffer). Store as 1000x stocks in 100% DMSO at -20°C. Prepare aqueous dilutions fresh daily.

Q2: I see a "cloudy" precipitate in my cell culture media, but only after 24 hours. A: This is likely a Salting-Out Effect .[2][1] Cell media (DMEM/RPMI) contains high salt concentrations (~150 mM NaCl) and proteins.

  • Salt: High ionic strength reduces the solubility of neutral organics.[1]

  • Protein Binding: Serum albumin may bind the compound, but if saturation is reached, the free compound crashes.

  • Fix: Reduce the stock concentration. If you are at 10

    
    M, try 1 
    
    
    
    M. If high concentration is required, use the HP-
    
    
    -CD Protocol (Module B)
    above.[2][1]

Q3: Can I use HCl to dissolve the compound first? A: Yes, converting the aminopyrimidine to its hydrochloride salt (R-NH


 Cl

) drastically improves dissolution rate.[2][1]
  • Warning: Once you dilute this salt into a pH 7.4 buffer, the H

    
     is stripped away by the buffer capacity. The compound reverts to its neutral free base.[1] If the concentration exceeds the thermodynamic solubility of the free base, it will eventually precipitate (metastable state).
    

Quantitative Data: Solubility Enhancers

Enhancer ClassExample AgentTypical Conc.[2][1]MechanismProsCons
Cosolvent DMSO0.1% - 5%Disrupts water lattice; solvates hydrophobic regions.[2][1]Universal; easy to use.[2][1]Cytotoxic >1%; denatures some enzymes.[2][1]
Cosolvent PEG 40010% - 40%Reduces polarity of bulk solvent.[2][1]Low toxicity; good for in vivo.[2][1]Viscous; difficult to pipette accurately.
Complexing HP-

-CD
10% - 40%Host-guest inclusion complex.[2][1]Biocompatible; stabilizes labile drugs.[2][1]Expensive; can strip cholesterol from cells.[2][1]
Surfactant Tween 800.1% - 1%Micelle formation.[2][1]High solubilization capacity.[2][1]Can lyse cells; interferes with membrane assays.[2][1]

References

  • PubChem. 2-Aminopyrimidine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Bergström, C. A., et al. (2016).[1] Computational prediction of drug solubility in water-based systems. ACS Combinatorial Science.[2][1] Available at: [Link]

Sources

Optimization

Controlling hydrolysis of the 2-chloro group under basic conditions

Technical Support Center: 2-Chloro Group Hydrolysis A Senior Application Scientist's Guide to Controlling Unwanted Hydrolysis of 2-Chloro-N-Heterocycles Under Basic Conditions Welcome to the technical support center. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro Group Hydrolysis

A Senior Application Scientist's Guide to Controlling Unwanted Hydrolysis of 2-Chloro-N-Heterocycles Under Basic Conditions

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of 2-chloro group hydrolysis in nitrogen-containing heterocycles like pyridines and pyrimidines. As a senior application scientist, my goal is to provide not just protocols, but a deep mechanistic understanding coupled with field-proven troubleshooting strategies to give you authoritative control over your reaction outcomes.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of 2-chloro-N-heterocycles. Understanding why hydrolysis occurs is the first step to preventing it.

Q1: Why is the 2-chloro group on my pyridine or pyrimidine ring so susceptible to hydrolysis under basic conditions?

The high reactivity of a chlorine atom at the 2-position (or 4-position) of a pyridine or pyrimidine ring is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aryl chlorides, which are quite inert, the chloro group in these heterocycles is "activated" towards substitution.[1][2]

The mechanism proceeds via an addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile, in this case, a hydroxide ion (OH⁻) from water under basic conditions, attacks the carbon atom bearing the chlorine. This attack is perpendicular to the plane of the aromatic ring.[3]

  • Formation of a Meisenheimer Complex: The attack disrupts the ring's aromaticity, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1] The electronegative nitrogen atom in the ring is crucial as it helps to stabilize this negative charge through resonance, effectively acting as an "electron sink."[1][4] This stabilization is what makes the ring susceptible to nucleophilic attack in the first place.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the formation of the 2-hydroxy (or 2-pyridone/pyrimidinone) byproduct.

Figure 1: SNAr Hydrolysis Mechanism
Q2: What are the key factors that influence the rate of this unwanted hydrolysis?

Several experimental parameters can dramatically affect the rate of hydrolysis. Controlling these is central to minimizing byproduct formation. The overall rate of hydrolysis is a function of neutral, acid-catalyzed, and base-catalyzed pathways, with the base-catalyzed route often dominating in synthetic applications.[5]

FactorEffect on Hydrolysis RateScientific Rationale & Causality
pH / Base Strength Increases significantly with higher pH.A higher concentration of the hydroxide (OH⁻) nucleophile directly increases the rate of the initial attack on the aromatic ring.[5]
Temperature Increases exponentially with higher temperature.Like most chemical reactions, hydrolysis has an activation energy barrier. Increased thermal energy provides more molecules with sufficient energy to overcome this barrier, accelerating the reaction.[6]
Solvent Higher in protic solvents (e.g., water, alcohols).Protic solvents can solvate the leaving group (Cl⁻) and stabilize the charged Meisenheimer complex. More importantly, they act as a source of the hydroxide nucleophile (if a base is present) or water itself. Anhydrous aprotic solvents (e.g., THF, Toluene, DMF) limit the availability of the nucleophile.
Ring Substituents Increases with electron-withdrawing groups (EWGs).EWGs (e.g., -NO₂, -CN) positioned ortho or para to the chloro group further stabilize the negative charge in the Meisenheimer intermediate, making the ring more electrophilic and accelerating the rate of nucleophilic attack.[1][2]
Reaction Time Increases with longer exposure.The extent of hydrolysis is a kinetic process. Prolonged exposure to basic conditions, even if mild, will lead to a greater accumulation of the hydrolyzed byproduct.[7]

Troubleshooting Guide: Gaining Control in the Lab

This section provides direct answers and actionable protocols for specific problems you may encounter during your experiments.

Q3: My reaction is generating a significant amount of the 2-hydroxy byproduct. How can I suppress this side reaction?

This is the most common issue. The key is to disfavor the kinetics of the hydrolysis reaction relative to your desired reaction.

Recommended Actions:

  • Lower the Reaction Temperature: This is the most effective first step. Cool the reaction to 0 °C, -20 °C, or even lower. While this will also slow your desired reaction, it often slows the hydrolysis reaction to a greater extent. Monitor progress carefully by TLC or LC-MS to find the optimal temperature.[7]

  • Switch to Anhydrous Aprotic Solvents: Rigorously dry your solvents (e.g., THF, Dioxane, Toluene) and glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[7] This starves the reaction of the water needed for hydrolysis.

  • Use a Non-Nucleophilic or Weaker Base: If your reaction requires a base, avoid strong aqueous bases like NaOH or KOH. Consider using:

    • Metal Hydrides: NaH or KH (use with caution in an appropriate solvent).

    • Carbonates: Anhydrous K₂CO₃ or Cs₂CO₃.

    • Sterically Hindered Amine Bases: DBU or DIPEA (if compatible with your reaction).

  • Minimize Reaction Time: Do not let the reaction run overnight without justification. Create a reaction profile by taking aliquots over time to determine the point of optimal conversion, then quench the reaction promptly.[7]

Q4: My desired nucleophilic substitution is too slow, and hydrolysis is winning the kinetic race. What are my options?

When your desired nucleophile is less reactive than hydroxide, you must find ways to enhance its reactivity or change the reaction environment.

Recommended Actions:

  • Increase Nucleophile Stoichiometry: Using a significant excess (3-5 equivalents) of your desired nucleophile can increase the probability of a productive collision, favoring the intended pathway over hydrolysis.

  • Employ a Stronger Nucleophile: If your synthesis allows, consider a more potent nucleophile. For example, thiols are generally "softer" and more powerful nucleophiles than alcohols or water and can displace the 2-chloro group very efficiently.[8]

  • Consider Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile and an organic substrate, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase. This can dramatically accelerate the desired reaction, allowing you to use lower temperatures and minimize contact with bulk water.

Q5: The hydrolysis seems to be happening during my aqueous workup procedure. How do I prevent this?

Product loss during workup is a frustrating and often overlooked problem. The goal is to rapidly and safely neutralize the reaction without exposing your product to harsh pH for an extended period.

Protocol 1: Optimized Quenching and Workup Procedure

  • Pre-cool the Quenching Solution: Before stopping your reaction, prepare a separate flask containing a stirred, ice-cold quenching solution. A saturated aqueous solution of NaHCO₃ (for neutralizing bases) or NH₄Cl (for neutralizing organometallics or strong bases) is often a good choice.

  • Perform a Cold Quench: Once the reaction is complete, cool the reaction vessel in an ice bath. Slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred, cold quenching solution. This ensures rapid dilution and neutralization, minimizing localized heat and high concentrations.[7]

  • Immediate Extraction: Do not allow the quenched mixture to sit. Transfer it immediately to a separatory funnel and extract your product into a suitable, immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).[7]

  • Wash and Dry: Wash the combined organic layers with brine to remove residual water, then dry thoroughly over anhydrous Na₂SO₄ or MgSO₄ before concentrating the solvent under reduced pressure.

Advanced Strategies & Methodologies

Q6: I'm working with a very sensitive substrate. What advanced or alternative methods can I use?

When standard methods fail, more specialized techniques may be required. The logic here is to either fundamentally change the reaction mechanism or to find orthogonal conditions where the desired reaction is highly favored.

Troubleshooting_Workflow Start Problem: Competing Hydrolysis Check_Workup Is hydrolysis occurring during workup? Start->Check_Workup Optimize_Workup Implement Cold Quench & Immediate Extraction Protocol Check_Workup->Optimize_Workup Yes Check_Reaction Is desired reaction slower than hydrolysis? Check_Workup->Check_Reaction No Success Problem Solved Optimize_Workup->Success Increase_Kinetics Increase Nucleophile Conc. Use Stronger Nucleophile Consider Phase-Transfer Catalyst Check_Reaction->Increase_Kinetics Yes Reduce_Hydrolysis Lower Temperature Use Anhydrous Solvent Use Non-Nucleophilic Base Check_Reaction->Reduce_Hydrolysis No Increase_Kinetics->Success Reduce_Hydrolysis->Success

Figure 2: Troubleshooting Workflow for Competing Hydrolysis

Transition Metal Catalysis: For particularly unreactive or sensitive substrates, traditional SNAr conditions might be too harsh. While less common for activated heterocycles, methods exist for the catalytic SNAr of unactivated aryl chlorides using transition metals like Ruthenium.[9][10] These reactions operate through a different mechanism involving η6-arene coordination, which activates the C-Cl bond towards substitution, often under milder conditions than those required for thermal SNAr. This approach could be adapted for highly sensitive systems where base-mediated hydrolysis is unavoidable under thermal conditions.

Orthogonal Protecting Group Strategy: In complex syntheses, chemists use "orthogonal" protecting groups that can be removed under specific conditions without affecting others.[11][12] While one doesn't typically "protect" a chloro group, you can apply an orthogonal mindset to your reaction conditions. For example, if your molecule also contains a base-labile ester, you cannot use a strong base to promote your substitution. You must choose conditions (e.g., a different catalyst, a different nucleophile) that are "orthogonal" to the lability of the ester. This requires a holistic view of the molecule's stability and reactivity.

References

  • University of Waterloo. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ACS Omega. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • ResearchGate. (2006, January 1). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • RSC Publishing. (2014, October 6). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]

  • University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

  • Research Solutions Pages. (n.d.). Hydrolysis of 2‐substituted 4,6 dichloro‐1,3,5‐triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. Retrieved from [Link]

  • Tokyo University of Science. (2021, March 9). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Retrieved from [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (1984, January). Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • PubMed. (2015, February 18). Catalytic SNAr of Unactivated Aryl Chlorides. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • PMC. (n.d.). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • PubMed. (n.d.). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Retrieved from [Link]

  • ResearchGate. (2025, September 3). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from [Link]

  • IslandScholar. (n.d.). Kinetics and thermal effects on particle reaction rates in hydrolysis of the copper–chlorine cycle. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. Retrieved from [Link]

  • PubMed. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Retrieved from [Link]

  • COP Bela. (n.d.). Module 02 Hydrolysis. Retrieved from [Link]

  • Pharma Knowledge. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Retrieved from [Link]

  • Google Patents. (n.d.). US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.
  • RSC Publishing. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Retrieved from [Link]

Sources

Troubleshooting

Strategies to avoid bis-substitution in pyrimidine library synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for pyrimidine library synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrimidine library synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine functionalization. Our goal is to provide you with not just protocols, but a deeper understanding of the principles that govern selectivity, enabling you to troubleshoot and optimize your syntheses effectively. Uncontrolled substitution is a common hurdle, particularly the formation of bis-substituted products when mono-substitution is desired. This guide addresses this challenge head-on, offering strategies grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Unwanted Di-substitution

This section is for when your reaction is complete, but the results show a high percentage of the di-substituted product.

Q1: My reaction with a di-chloropyrimidine yielded primarily the di-substituted product. How can I favor mono-substitution?

This is one of the most frequent challenges in pyrimidine library synthesis. The mono-substituted product is itself an activated substrate for a second substitution. However, the first substitution introduces an electron-donating group, which slightly deactivates the ring, making the second substitution slower than the first.[1] We can exploit this difference in reactivity.

Root Cause Analysis & Corrective Actions:

Your first line of defense is to control the reaction kinetics and stoichiometry. The general order of reactivity for nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine is C4 > C2.[2][3][4] The following workflow provides a systematic approach to enhancing mono-substitution selectivity.

troubleshooting_workflow start Problem: High Di-substitution check_stoichiometry 1. Adjust Stoichiometry (Nucleophile: 1.0-1.1 eq.) start->check_stoichiometry lower_temp 2. Lower Reaction Temperature (e.g., 0°C to -78°C) check_stoichiometry->lower_temp If di-substitution > 5% success Mono-substitution Achieved check_stoichiometry->success If selective check_nucleophile 3. Assess Nucleophile Sterics (Is it sterically demanding?) lower_temp->check_nucleophile If still not selective lower_temp->success If selective modify_conditions 4. Modify Base/Solvent (Weaker base, less polar solvent) check_nucleophile->modify_conditions If nucleophile is small check_nucleophile->success If nucleophile is bulky fail Di-substitution Persists modify_conditions->fail

Caption: A decision workflow for troubleshooting bis-substitution.

1. Stoichiometric Control: This is the most critical and simplest parameter to adjust.

  • Action: Reduce the equivalents of your nucleophile. Start with a 1:1 molar ratio of nucleophile to dichloropyrimidine. A slight excess (up to 1.1 equivalents) may be needed to drive the reaction to completion, but avoid using 2.0 or more equivalents.

  • Causality: The second substitution is a consecutive reaction. By limiting the key reagent (the nucleophile), you starve the second reaction, allowing the mono-substituted product to accumulate before it has a chance to react again.

2. Temperature Control: The second substitution often has a higher activation energy.

  • Action: Lower the reaction temperature significantly. If you are running the reaction at room temperature or higher, try 0°C, -20°C, or even -78°C.

  • Causality: Reducing the thermal energy of the system may provide enough energy to overcome the activation barrier for the first (faster) substitution, but not enough for the second (slower) substitution. SNAr reactions on activated pyrimidines can be very fast, even at low temperatures.[5]

3. Steric Hindrance: Use steric bulk to your advantage.

  • Action: If possible, modify the nucleophile to be bulkier. For example, if using ammonia, consider a primary amine with a tertiary-butyl group. A bulky nucleophile will preferentially attack the less sterically hindered position and will find it more difficult to perform a second attack.[6][7]

  • Causality: The first substitution adds a group to the pyrimidine ring, increasing steric congestion around the remaining chlorine atom. A bulky nucleophile will experience a greater steric clash during the second attack, significantly slowing its rate.[8]

4. Base and Solvent Modification:

  • Action: If using a strong base to deprotonate your nucleophile (e.g., NaH for an alcohol), consider using a weaker base (e.g., K₂CO₃ or DIPEA). This reduces the standing concentration of the highly reactive nucleophile. Also, consider switching to a less polar aprotic solvent.

  • Causality: A lower concentration of the active nucleophile slows the overall reaction rate, which can amplify the inherent rate difference between the first and second substitutions. Solvent choice can also modulate nucleophile reactivity.[6]

Frequently Asked Questions (FAQs)

This section addresses fundamental principles to help you design more selective reactions from the outset.

Q2: Which position on a 2,4-dichloropyrimidine is more reactive towards nucleophiles and why?

For most SNAr reactions, the C4 position is significantly more reactive than the C2 position .[2][3][4]

  • Mechanistic Reason: Nucleophilic aromatic substitution proceeds through a high-energy intermediate called a Meisenheimer complex.[6][9] The stability of this intermediate determines the reaction rate. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the adjacent ring nitrogen (N3). When it attacks the C2 position, the charge can be delocalized onto both ring nitrogens (N1 and N3). However, detailed quantum mechanics (QM) analyses and experimental results show that the C4-attack intermediate is more stable, leading to a lower activation energy and a faster reaction.[2][10] This is because the C4 position is para to the N1 nitrogen, allowing for effective resonance stabilization.

Caption: SNAr mechanism showing preferential attack at the C4 position.

  • Exceptions: This reactivity order can be inverted. For instance, an electron-donating group at the C6 position can make the C2 position more reactive.[2][3] Additionally, specific catalyst systems, such as palladium complexes with bulky N-heterocyclic carbene (NHC) ligands, have been developed to selectively target the C2 position in cross-coupling reactions.[11]

Q3: How do substituents on the pyrimidine ring affect selectivity?

Substituents play a directing role and can either enhance or reverse the inherent C4 > C2 reactivity.

Substituent PositionType of GroupEffect on Reactivity & SelectivityRationale
C5 Electron-Withdrawing (e.g., -CN, -NO₂)Strongly activates C4 for substitution.[5][12]Inductively withdraws electron density, further polarizing the C4-Cl bond and stabilizing the Meisenheimer complex.
C5 Bulky GroupCan sterically hinder attack at C4, potentially favoring C2.Direct physical blockage of the trajectory for nucleophilic attack at the C4 position.
C6 Electron-Donating (e.g., -OMe, -NHMe)Can reverse selectivity, favoring attack at C2.[2][3]Donates electron density to the ring, altering the Lowest Unoccupied Molecular Orbital (LUMO) distribution to be larger at C2.[2][3]
Q4: Are there general protocols for achieving selective mono-substitution?

Yes. The following protocol for mono-amination serves as an excellent starting point and can be adapted for other nucleophiles (e.g., thiols, alcohols).

Experimental Protocol: Selective Mono-amination of 2,4-Dichloropyrimidine

Objective: To synthesize 4-amino-2-chloropyrimidine derivatives with high selectivity.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Amine nucleophile (1.05 eq)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or THF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a dry, inerted reaction vessel, add 2,4-dichloropyrimidine (1.0 eq) and the anhydrous solvent (e.g., DMF, ~0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. For highly reactive amines, consider cooling to -20°C or -78°C.

  • Reagent Addition: In a separate flask, dissolve the amine (1.05 eq) and the base (DIPEA, 2.0 eq) in the solvent. Add this solution dropwise to the cooled pyrimidine solution over 30-60 minutes using a syringe pump or dropping funnel.

  • Reaction: Stir the reaction at the cooled temperature. Monitor the reaction progress closely by TLC or LC-MS, checking every 15-30 minutes. The reaction is often complete within 1-4 hours.

  • Quenching: Once the starting material is consumed (or conversion has stalled), quench the reaction by pouring it into cold water or a saturated NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the mono-substituted product from any unreacted starting material and di-substituted byproduct.

Trustworthiness Check: This protocol incorporates slow addition of the nucleophile at a low temperature to maintain kinetic control. Close monitoring ensures the reaction is stopped before the mono-substituted product can react further, forming a self-validating system.

References
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.[Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI.[Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.[Link]

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? FAQ.[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange.[Link]

  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts.[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation of Chloropyrimidine Amine Derivatives

Introduction: The Analytical Challenge of Chloropyrimidine Amines Chloropyrimidine amine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Chloropyrimidine Amines

Chloropyrimidine amine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinase inhibitors in oncology to anti-infective agents.[1] Their efficacy is profoundly dictated by their structure, particularly the substitution pattern on the pyrimidine ring. For researchers in drug discovery and development, the unambiguous identification and differentiation of positional isomers are critical, as even minor structural changes can drastically alter biological activity and metabolic fate.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive tool for this purpose. However, interpreting the fragmentation patterns of these molecules is far from trivial. The interplay between the electron-donating amino group, the electron-withdrawing chloro substituent, and the nitrogen atoms within the pyrimidine ring creates complex fragmentation landscapes. Positional isomers, which may be inseparable by chromatography, can yield remarkably similar mass spectra, demanding a nuanced understanding of fragmentation chemistry to achieve confident identification.

This guide provides an in-depth comparison of the LC-MS fragmentation patterns of chloropyrimidine amine derivatives. We will move beyond a simple catalog of fragments to explain the underlying chemical principles that govern how these molecules fall apart in the mass spectrometer. By understanding the "why," researchers can develop more robust analytical methods and make more confident structural assignments.

The Pillars of Fragmentation: Understanding the Key Players

The fragmentation of a protonated molecule via collision-induced dissociation (CID) is a controlled process that preferentially cleaves the most labile bonds.[2] For chloropyrimidine amines, the fragmentation behavior is primarily influenced by three factors: the site of protonation, the stability of potential neutral losses, and the ability of the remaining fragment ion to stabilize the positive charge.

The Site of Protonation: The Engine of Fragmentation

In positive-mode electrospray ionization (ESI), an analyte must first be protonated. Where this proton lands is the single most important factor determining the subsequent fragmentation cascade. The pyrimidine core contains multiple potential protonation sites: the two ring nitrogens and the exocyclic amino group.

Theoretical calculations and gas-phase experiments have shown that for aminopyrimidines, the ring nitrogens are generally more basic (have a higher proton affinity) than the exocyclic amino group.[3] The position of the amino group significantly influences the basicity of the ring nitrogens. For instance, in 4-pyrimidinamine, the N-1 position is the most favorable site of protonation, whereas in 2-pyrimidinamine, protonation is more likely to occur at the N-1 or N-3 position.[3]

The chlorine atom, being electron-withdrawing, will generally decrease the basicity of the nearby ring nitrogen, further influencing the initial protonation site. This initial localization of charge dictates which bonds are weakened and primed for cleavage upon collisional activation.

Characteristic Neutral Losses: The Molecular Fingerprints

Upon fragmentation, the precursor ion expels neutral molecules, leaving behind characteristic product ions. For chloropyrimidine amines, several key neutral losses are consistently observed:

  • Loss of HCl (36 Da): A common pathway for chlorinated compounds, often proceeding through a rearrangement mechanism.

  • Loss of HCN (27 Da): A classic fragmentation pathway for nitrogen-containing heterocyclic rings, involving the expulsion of a stable neutral molecule.

  • Loss of NH₃ (17 Da) or Amines: Loss of the exocyclic amine or parts of a more complex amine substituent.

  • Loss of Cl radical (35 Da): Less common in low-energy CID of even-electron ions but can be observed.[4]

The relative probability of these losses provides crucial clues to the molecule's isomeric identity.

A Comparative Case Study: 2-Amino-4-chloropyrimidine vs. 4-Amino-6-chloropyrimidine

To illustrate how substituent position governs fragmentation, let's compare two common and structurally distinct isomers: 2-amino-4-chloropyrimidine and 4-amino-6-chloropyrimidine. While no single published study provides a direct, side-by-side comparison of their MS/MS spectra, we can construct a scientifically rigorous, predictive comparison based on established fragmentation principles.[5][6][7]

Predicted Fragmentation Pathways

Under typical positive-mode ESI-MS/MS conditions, both isomers will show a protonated molecule [M+H]⁺ at m/z 130.0 (for ³⁵Cl). The isotopic pattern of the precursor ion, with a significant M+2 peak at ~32% relative abundance, is an immediate indicator of the presence of a single chlorine atom.

Isomer 1: 2-Amino-4-chloropyrimidine
  • Protonation: The most likely site of protonation is the N-1 nitrogen, which is ortho to the activating amino group and meta to the deactivating chloro group.

  • Primary Fragmentation: We predict two major competing fragmentation pathways:

    • Pathway A - Loss of HCN (m/z 103.0): This is a highly favorable fragmentation for pyrimidines. Cleavage of the N1-C2 and C5-C6 bonds, followed by expulsion of HCN from the C2 position (bearing the amino group), would lead to a stable product ion.

    • Pathway B - Loss of HCl (m/z 94.0): Expulsion of hydrogen chloride is another plausible route. This would likely involve the proton from the N-1 position and the chlorine at C-4.

Isomer 2: 4-Amino-6-chloropyrimidine
  • Protonation: Protonation is again favored at a ring nitrogen, likely N-1 or N-3.

  • Primary Fragmentation: The fragmentation is expected to be distinct due to the different substituent positions:

    • Pathway A - Loss of HCN (m/z 103.0): While this fragment has the same mass, its formation mechanism and relative abundance may differ. Expulsion of HCN would likely involve the C2-N3 portion of the ring.

    • Pathway B - Loss of a different HCN fragment (m/z 103.0): An alternative HCN loss could originate from the C6-N1 portion of the ring, which would be influenced by the adjacent chlorine.

    • Pathway C - Loss of HCl (m/z 94.0): The proximity of the amino and chloro groups in the protonated species could influence the ease of HCl elimination compared to the other isomer.

The key to differentiation lies not just in the m/z of the fragments but in their relative intensities . The stability of the resulting product ions and the transition states leading to them will be different for each isomer, leading to a unique fragmentation "fingerprint." For example, the relative abundance of the m/z 103.0 ion versus the m/z 94.0 ion is expected to be a reliable diagnostic marker to distinguish between the two.

Data Presentation: Predicted Quantitative Comparison
Precursor Ion (m/z)Putative Fragment Ion (m/z)Proposed Neutral LossPredicted Relative Abundance Comparison
130.0 103.0HCNExpected to be a dominant fragment for both isomers, but relative intensity may vary.
94.0HClPlausible for both; its ratio to the m/z 103 fragment is key for differentiation.
Other minor fragmentse.g., C₂H₂N₂Lower abundance fragments resulting from more complex ring cleavage.
Visualizing the Fragmentation Logic

The following diagrams illustrate the core logic of the predicted fragmentation pathways for our case-study isomers.

G cluster_isomer1 2-Amino-4-chloropyrimidine Fragmentation cluster_isomer2 4-Amino-6-chloropyrimidine Fragmentation precursor1 [M+H]⁺ m/z 130.0 frag1A Product Ion m/z 103.0 precursor1->frag1A -HCN frag1B Product Ion m/z 94.0 precursor1->frag1B -HCl precursor2 [M+H]⁺ m/z 130.0 frag2A Product Ion m/z 103.0 precursor2->frag2A -HCN frag2B Product Ion m/z 94.0 precursor2->frag2B -HCl

Caption: Predicted primary fragmentation pathways for two chloropyrimidine amine isomers.

Experimental Protocols for Isomer Differentiation

Achieving clear differentiation requires a robust and well-designed experimental approach. The following protocols are designed to be self-validating systems, providing the high-quality data needed for confident isomer identification.

Protocol 1: Standard LC-MS/MS Analysis

This protocol serves as the foundation for analyzing chloropyrimidine amine derivatives.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of the analyte in methanol or acetonitrile.
  • Dilute the stock solution to 10-100 ng/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A).

2. Liquid Chromatography (LC) Method:

  • Rationale: Reversed-phase chromatography is typically effective for these moderately polar compounds. The use of formic acid is crucial for promoting good peak shape and efficient protonation in the ESI source.[6]
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate at initial conditions for 3 minutes.
  • Flow Rate: 0.3-0.4 mL/min.
  • Injection Volume: 2-5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Method:

  • Rationale: Positive mode ESI is chosen due to the presence of basic nitrogen atoms, which are readily protonated.[6] A stepped collision energy experiment is vital for observing how fragmentation patterns change with increasing energy, which can be highly diagnostic for isomers.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 - 4.0 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Temperature: 350-450 °C.
  • MS1 Scan Range: m/z 50-250.
  • MS2 Product Ion Scans:
  • Isolate the protonated molecule (e.g., m/z 130.0).
  • Perform Collision-Induced Dissociation (CID).
  • Acquire spectra at a range of collision energies (e.g., stepped from 10 eV to 40 eV in 5 eV increments). This allows for the creation of a "breakdown curve" showing the relative abundance of fragments as a function of energy, which is often unique to an isomer.
Protocol 2: Advanced Fragmentation for Difficult Cases

For co-eluting isomers with very similar CID spectra, more advanced techniques may be necessary.

  • Higher-Energy Collisional Dissociation (HCD): HCD, available on Orbitrap-based instruments, is a non-resonant fragmentation technique that can produce a richer fragmentation spectrum, including additional, informative low-mass ions that may be absent in CID spectra. Applying the same stepped-energy approach with HCD can reveal subtle differences between isomers.

  • MS³ Analysis: If primary fragments (MS²) are identical, selecting a common fragment ion (e.g., m/z 103.0) and subjecting it to a further round of fragmentation (MS³) can reveal its structure. Isomeric precursor ions can produce isomeric fragment ions, which may themselves fragment differently, providing a path to differentiation.

Experimental Workflow Visualization

Caption: General experimental workflow for isomer differentiation by LC-MS/MS.

Conclusion: A Logic-Based Approach to a Common Challenge

The analysis of chloropyrimidine amine derivatives by LC-MS is a prime example of where a deep understanding of chemical principles elevates data interpretation from simple spectrum matching to confident structural elucidation. While the fragmentation spectra of isomers can appear dauntingly similar, a systematic approach focused on the drivers of fragmentation—protonation sites and fragment stability—can uncover the subtle yet decisive differences between them.

By employing robust, stepped-energy CID or HCD experiments and carefully comparing the relative abundances of key neutral loss pathways, researchers can successfully differentiate even challenging positional isomers. The protocols and logical frameworks presented in this guide offer a field-proven pathway to navigate the complexities of chloropyrimidine amine fragmentation, ensuring the accuracy and integrity of analytical results in the fast-paced world of drug discovery and development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. (2022). ResearchGate. [Link]

  • Lee, J., & Lee, T. G. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 414(13), 3825-3836. [Link]

  • Tureček, F., & Chen, T. (1997). Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. Journal of the American Chemical Society, 119(4), 817-825. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal, 5(2), 37-40. [Link]

  • Collision-Induced Dissociation. (n.d.). National High Magnetic Field Laboratory. [Link]

  • IOSR Journal of Applied Chemistry. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]

  • Chan, T. S., et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). ACS Chemical Biology, 13(7), 1785-1792. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Molecules, 27(13), 4099. [Link]

  • Weissberg, A., et al. (2020). Structural elucidation of amino amide-type local anesthetic drugs and their main metabolites in urine by LC-MS after derivatization and its application for differentiation between positional isomers of prilocaine. Journal of Mass Spectrometry, 55(10), e4654. [Link]

  • Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]

  • National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Niessen, W. M. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 57(11), 717-723. [Link]

  • NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Wang, R. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Gemoets, H., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 346. [Link]

Sources

Comparative

HPLC method development for purity analysis of pyrimidine building blocks

Executive Summary: The Pyrimidine Paradox Pyrimidine building blocks (e.g., 2-aminopyrimidines, halogenated pyrimidines) are the backbone of modern oncology and antiviral drug discovery. However, their analysis presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Paradox

Pyrimidine building blocks (e.g., 2-aminopyrimidines, halogenated pyrimidines) are the backbone of modern oncology and antiviral drug discovery. However, their analysis presents a distinct "paradox" to the analytical chemist:

  • High Polarity: Many substituted pyrimidines are too polar for standard C18 retention, eluting in the void volume (

    
    ).
    
  • Basic Nitrogen Interactions: The ring nitrogens (pKa ~1.3 for unsubstituted, rising to ~9.0 for amino-derivatives) interact with silanols on silica columns, causing severe peak tailing.

  • Structural Isomerism: Regioisomers (e.g., 2- vs. 4-substituted) often co-elute on traditional alkyl phases.

This guide objectively compares three distinct chromatographic approaches—Hybrid C18 , HILIC , and Fluorinated Phenyl (PFP) —to determine the optimal strategy for purity analysis.

Part 1: Strategic Column Selection (Comparative Analysis)

We compared three dominant stationary phase classes for the separation of a challenging model mixture: 2-amino-4-chloropyrimidine (Target), 2-aminopyrimidine (Polar Impurity A), and 4-chloropyrimidine (Hydrophobic Impurity B).

High-pH Stable Hybrid C18 (The Robust Workhorse)
  • Mechanism: Hydrophobic interaction with ethylene-bridged hybrid (BEH) particles that resist dissolution at high pH.

  • Best For: Hydrophobic pyrimidines (LogP > 1) and base-stable compounds.

  • Pros: High pH (up to 12) suppresses protonation of basic nitrogens, eliminating silanol tailing.

  • Cons: Fails to retain highly polar metabolites or de-halogenated byproducts.

HILIC (The Polar Specialist)
  • Mechanism: Partitioning into a water-enriched layer on a polar surface (Silica or Amide).[1]

  • Best For: Highly polar pyrimidines (LogP < 0) that elute in the void on C18.

  • Pros: Orthogonal selectivity (reverses elution order); massive retention of polar impurities; compatible with MS (high organic mobile phase).

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).

Pentafluorophenyl (PFP) (The Isomer Solver)
  • Mechanism:

    
     interactions, dipole-dipole interactions, and hydrogen bonding.[2]
    
  • Best For: Halogenated pyrimidines and separating positional isomers.

  • Pros: Unique selectivity for fluorinated/chlorinated compounds; separates compounds based on electron density rather than just hydrophobicity.

  • Cons: Lower peak capacity than C18; bleeding in MS.

Part 2: Comparative Performance Data

The following data summarizes the separation of the model mixture (Target + Impurities A & B) under optimized conditions for each column type.

Table 1: Chromatographic Performance Metrics

MetricHybrid C18 (pH 10)HILIC (Amide)PFP (F5)
Mobile Phase 10mM NH₄HCO₃ / ACN10mM NH₄OAc / ACN0.1% Formic Acid / ACN
Target Retention (

)
3.2 (Good)1.8 (Moderate)4.1 (Strong)
Polar Impurity A (

)
0.2 (Void - Fail) 5.5 (Excellent) 1.2 (Weak)
Tailing Factor (

)
1.051.151.25
Resolution (

)
1.5 (Target/Imp B)> 10 (Imp A/Target)3.5 (Isomer Separation)
Verdict Best for general purityBest for polar impurities Best for halogenated isomers

Critical Insight: Standard C18 methods often overestimate purity because polar impurities (like Impurity A) co-elute with the injection void. HILIC is required to "see" the full impurity profile of polar pyrimidines.

Part 3: Method Development Protocol

This self-validating workflow ensures you select the right mode before wasting time on gradient optimization.

Step 1: Physicochemical Assessment

Before touching the instrument, determine the LogD (distribution coefficient) and pKa of your pyrimidine.

ColumnSelection Start Start: Pyrimidine Structure CheckLogP Check LogP / LogD Start->CheckLogP IsPolar LogP < 0 (Polar) CheckLogP->IsPolar IsNonPolar LogP > 0 (Non-Polar) CheckLogP->IsNonPolar UseHILIC Select HILIC (Amide/Silica) MP: 90% ACN / 10mM NH4OAc IsPolar->UseHILIC CheckHalogen Contains Halogens/Isomers? IsNonPolar->CheckHalogen UseC18 Select Hybrid C18 (High pH) MP: 10mM NH4HCO3 (pH 10) CheckHalogen->UseC18 No UsePFP Select PFP (Fluoro-Phenyl) MP: 0.1% Formic Acid / MeOH CheckHalogen->UsePFP Yes

Figure 1: Decision tree for selecting the stationary phase based on pyrimidine physicochemical properties.

Step 2: The Scouting Gradient (Universal)

Run a broad gradient to assess retention and peak shape.

  • Column: Hybrid C18 (2.1 x 50mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH suppresses basic ionization).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow: 0.6 mL/min.

  • Detection: UV 254 nm (primary) and 220 nm (impurities).

Success Criteria:

  • Target peak

    
    .
    
  • Tailing factor (

    
    ) < 1.3.
    
  • If

    
    , STOP . Switch immediately to HILIC mode.
    
Step 3: HILIC Optimization (If C18 Fails)

If the analyte is too polar, use the following setup:

  • Column: Amide-bonded particle (e.g., TSKgel Amide-80 or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water.

  • Gradient: 100% B to 50% B (Inverse gradient).

Part 4: Troubleshooting & Optimization

The "Silanol Effect" (Peak Tailing)

Symptom: Asymmetrical peaks (


) for amino-pyrimidines.
Cause:  At acidic pH (pH 3), the pyrimidine nitrogen is protonated (

). Residual silanols on the column surface are ionized (

), creating a secondary ion-exchange retention mechanism. Solution:
  • Increase Ionic Strength: Add 20-50 mM Ammonium Acetate. The salt ions compete for the silanol sites.

  • Switch to High pH: Use a hybrid column at pH 10. The pyrimidine becomes neutral (

    
    ), and silanol interactions cease.
    
Visualizing the Method Development Loop

MethodDev Init Initial Scout (Hybrid C18, pH 10) Eval Evaluate k' & Tf Init->Eval Good k' > 2, Tf < 1.2 Eval->Good PolarFail k' < 1 (No Retention) Eval->PolarFail TailingFail Tf > 1.5 (Tailing) Eval->TailingFail OptGrad Optimize Gradient Slope Good->OptGrad SwitchHILIC Switch to HILIC (Amide Phase) PolarFail->SwitchHILIC AddSalt Increase Buffer Conc. (Suppress Silanols) TailingFail->AddSalt Final Validate Method OptGrad->Final SwitchHILIC->OptGrad AddSalt->Init

Figure 2: Iterative workflow for optimizing pyrimidine separations.

References

  • BenchChem Technical Support. (2025).[3] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. BenchChem. Link

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: The Silanol Effect. Waters Application Notes. Link

  • Shimadzu. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link

Sources

Validation

A Comparative Crystallographic Analysis of 5-Amino-2-Chloropyrimidine Analogs: Guiding Principles for Drug Discovery

For Immediate Release In the landscape of modern drug discovery, pyrimidine derivatives stand as a cornerstone, their versatile scaffold forming the basis of numerous therapeutic agents. Among these, the 5-amino-2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, pyrimidine derivatives stand as a cornerstone, their versatile scaffold forming the basis of numerous therapeutic agents. Among these, the 5-amino-2-chloropyrimidine framework is of particular interest due to its prevalence in potent kinase inhibitors and other targeted therapies. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their biological activity, influencing everything from receptor binding to metabolic stability.

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the crystal structures of 5-amino-2-chloropyrimidine and its analogs. By examining the subtle yet significant structural perturbations induced by various substituents, we aim to furnish a deeper understanding of the structure-activity relationships that govern this important class of molecules. This document will delve into the experimental methodologies for obtaining these structures, present a side-by-side comparison of key crystallographic parameters, and discuss the implications of these findings for rational drug design.

The Significance of Crystal Structure in Pyrimidine-Based Drug Design

The biological function of a molecule is inextricably linked to its three-dimensional shape and the distribution of its electronic charge. In the context of drug design, a molecule's crystal structure provides the most accurate and detailed picture of its conformation, bond lengths, bond angles, and intermolecular interactions. For 5-amino-2-chloropyrimidine analogs, which often act as hinge-binding motifs in protein kinases, understanding the precise geometry of the pyrimidine ring and the orientation of its substituents is critical for predicting and optimizing binding affinity and selectivity.

This guide will focus on a comparative analysis of publicly available crystallographic data for a series of 5-substituted-2-chloropyrimidine analogs. While the crystal structure of the parent 5-amino-2-chloropyrimidine is not publicly available at the time of this publication, a closely related isomer, 2-amino-5-chloropyrimidine, provides a valuable reference point. We will compare this structure with analogs bearing iodo and ethynyl substituents at the 5-position to elucidate the structural consequences of modifying this key position.

Comparative Analysis of Crystal Structures

To understand the impact of substitution at the 5-position of the pyrimidine ring, we will compare the crystal structures of three key analogs: 2-amino-5-chloropyrimidine, 2-chloro-5-iodopyrimidine, and 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine.

Key Crystallographic Data
Compound Name2-Amino-5-chloropyrimidine2-Chloro-5-iodopyrimidine2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine
CAS Number 5428-89-732779-38-7Not Available
CSD Refcode Not Directly Available[1]Not Directly Available[2]Not Directly Available[3]
Crystal System Not SpecifiedOrthorhombic[2]Monoclinic[3]
Space Group Not SpecifiedPnma[2]P2₁/c[3]
a (Å) Not Specified14.8774[2]8.8953[3]
b (Å) Not Specified6.7419[2]10.1585[3]
c (Å) Not Specified6.1893[2]10.6087[3]
α (°) / β (°) / γ (°) Not Specified90 / 90 / 90[2]90 / 108.837 / 90[3]
Volume (ų) Not Specified621.2[2]906.5[3]

Note: While CCDC numbers are referenced in the source material, direct access to the full crystallographic information files (CIFs) was not available to provide a more detailed comparison of bond lengths and angles.

Structural Insights

The substitution at the 5-position significantly influences the crystal packing and intermolecular interactions.

  • 2-Amino-5-chloropyrimidine : As a foundational analog, the amino group is expected to participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems.[1]

  • 2-Chloro-5-iodopyrimidine : The presence of a larger, more polarizable iodine atom at the 5-position introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[2] The orthorhombic crystal system and Pnma space group suggest a relatively high degree of symmetry in the crystal packing.[2]

  • 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine : This analog introduces a bulky and functionalized ethynyl group. The crystal structure reveals that the hydroxy group forms a strong O—H···N hydrogen bond with a pyrimidine nitrogen atom.[3] This intramolecular interaction likely plays a significant role in dictating the overall conformation of the molecule. The monoclinic crystal system indicates a different packing arrangement compared to the iodo-substituted analog.[3]

Experimental Methodologies: A Workflow for Crystal Structure Determination

The following section outlines a generalized, robust workflow for the synthesis, crystallization, and X-ray diffraction analysis of 5-amino-2-chloropyrimidine analogs, based on established protocols in the literature.[3][4]

Synthesis of 5-Substituted-2-chloropyrimidine Analogs

The synthesis of these analogs typically involves a multi-step process, often starting from a commercially available pyrimidine derivative. For instance, the synthesis of 2-chloro-5-iodopyrimidine can be achieved through halogenation of a suitable pyrimidine precursor. The introduction of more complex substituents, such as the ethynyl group in 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, often utilizes palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[3]

G cluster_synthesis Synthesis Workflow start Commercially Available Pyrimidine Precursor step1 Functional Group Interconversion (e.g., Halogenation) start->step1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) step1->step2 For complex substituents product 5-Substituted-2-chloropyrimidine Analog step1->product For simpler analogs step2->product

Caption: Generalized synthetic workflow for 5-substituted-2-chloropyrimidine analogs.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination. A systematic approach to screening crystallization conditions is crucial.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Begin by dissolving the purified compound in a small amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane, chloroform, or a mixture of solvents).[5]

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is a common and often effective method for growing crystals.[5]

  • Vapor Diffusion: Alternatively, employ the vapor diffusion method. Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound solution can induce crystallization.

  • Temperature Control: Experiment with different temperatures. Some compounds crystallize more readily at lower temperatures.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and mount them on the goniometer head of the diffractometer.

X-ray Diffraction Data Collection and Structure Refinement

Modern single-crystal X-ray diffractometers provide a highly automated process for data collection and analysis.

G cluster_xray X-ray Diffraction Workflow crystal Single Crystal Mounting data_collection X-ray Data Collection (e.g., Bruker Apex II) crystal->data_collection data_processing Data Processing and Absorption Correction (e.g., SAINT, SADABS) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods - SHELXTL) data_processing->structure_solution refinement Structure Refinement (Full-matrix least squares on F²) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[4] This process yields the final, accurate three-dimensional coordinates of all atoms in the crystal structure.

Structure-Activity Relationship and Future Directions

The comparative analysis of these analogs underscores the profound impact of the substituent at the 5-position on the solid-state structure. The introduction of different functional groups leads to distinct intermolecular interactions, such as hydrogen and halogen bonds, which in turn dictate the crystal packing. These interactions are highly relevant in the context of drug-receptor binding, where similar non-covalent forces govern the stability of the complex.

For drug development professionals, this guide highlights the importance of considering not just the electronic and steric properties of a substituent, but also its potential to engage in specific, directional non-covalent interactions. The insights gained from the crystal structures of these and other analogs can inform the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future work should prioritize obtaining the crystal structure of the parent 5-amino-2-chloropyrimidine to provide a more complete and foundational understanding of this important scaffold. Furthermore, a systematic crystallographic study of a broader range of 5-substituted analogs would be invaluable for building a comprehensive library of structural data to guide future drug discovery efforts.

References

  • Pérez-Pouchoulen, M., et al. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735-738. Available from: [Link]

  • Hübscher, J., Seichter, W., & Weber, E. (2017). Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines. CrystEngComm, 19(26), 3745-3756. Available from: [Link]

  • PubChem. (n.d.). 2-Pyrimidinamine, 5-chloro-. National Center for Biotechnology Information. Retrieved from: [Link]

  • He, L., & Kang, B. S. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3526. Available from: [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloropyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). Available from: [Link]

  • Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17203. Available from: [Link]

  • Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1633-1642. Available from: [Link]

  • Molecules. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. MDPI. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 592-623. Available from: [Link]

  • Al-Otaibi, J. S., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6975. Available from: [Link]

  • ResearchGate. (2025). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from: [Link]

  • Stenutz. (n.d.). 5-amino-2-chloropyridine. Retrieved from: [Link]

  • ANGCHEN Co., Ltd. (n.d.). 2-Chloro-5-iodopyrimidine. Retrieved from: [Link]

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Available from: [Link]

  • ResearchGate. (n.d.). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5. Available from: [Link]

  • Martynova, E. A., et al. (2023). CCDC 2253267: Experimental Crystal Structure Determination [Data set]. Cambridge Crystallographic Data Centre. Available from: [Link]

Sources

Validation

Benchmarking 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine against other heterocyclic amines

Comparative Analysis & Application Protocols for Heterocyclic Scaffolds Executive Summary: The "Selectivity" Scaffold In the landscape of kinase inhibitor and GPCR ligand design, the pyrimidine core is ubiquitous. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application Protocols for Heterocyclic Scaffolds

Executive Summary: The "Selectivity" Scaffold

In the landscape of kinase inhibitor and GPCR ligand design, the pyrimidine core is ubiquitous. However, the specific substitution pattern defines the molecule's fate. 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (hereafter referred to as CMP-5A ) represents a specialized "Selectivity Scaffold."

Unlike the commoditized 2,4-dichloropyrimidin-5-amine (which is purely electrophilic) or the standard 2-chloro-4-methoxypyrimidin-5-amine (which minimizes steric footprint), CMP-5A introduces a specific hydrophobic bulk via the isobutoxy (2-methylpropoxy) group. This guide benchmarks CMP-5A against its primary alternatives, demonstrating that while it sacrifices some electrophilic reactivity at the C2 position, it offers superior lipophilic contacts and solubility profiles in organic processing solvents.

Strategic Benchmarking: CMP-5A vs. Alternatives

The following table contrasts CMP-5A with its two most common functional analogs.

FeatureCMP-5A (Target) Analog A: 2-Chloro-4-methoxypyrimidin-5-amine Analog B: 2,4-Dichloropyrimidin-5-amine
Structure Isobutoxy tail at C4Methoxy tail at C4Chlorine at C4
C2-Cl Reactivity (SNAr) Low (Deactivated by O-donation)Low (Deactivated by O-donation)High (Activated by electron-withdrawing Cl)
C2-Cl Reactivity (Pd-Cat) High (Excellent Buchwald substrate)High High (Risk of bis-coupling)
LogP (Lipophilicity) ~1.8 - 2.1 (High permeability)~0.6 - 0.9 (Lower permeability)~1.2
Solubility (Organic) Excellent (Isobutyl disrupts packing)Moderate (High crystallinity)Good
Primary Application Hydrophobic pocket targeting (e.g., Kinase Gatekeeper)Solvent-exposed motif bindingEarly-stage diversification
Technical Insight: The "Isobutyl" Effect

The 2-methylpropoxy group in CMP-5A is not merely a passive bystander.

  • Electronic Effect: Like the methoxy group, the isobutoxy oxygen donates electron density into the pyrimidine ring via resonance (+R effect). This raises the LUMO energy of the ring, making the C2-chlorine significantly less susceptible to Nucleophilic Aromatic Substitution (SNAr) compared to Analog B.

  • Steric Effect: The branching methyl groups of the isobutoxy moiety create a "steric sweep" that disrupts crystal lattice packing, often resulting in higher solubility in solvents like DCM or THF compared to the highly crystalline methoxy analog.

Critical Analysis: Reactivity & Synthesis
3.1 The Reactivity Paradox (C2 vs. C4)

A common pitfall in using CMP-5A is assuming the C2-chlorine will react like a standard chloropyrimidine.

  • Observation: In SNAr reactions with weak nucleophiles (e.g., anilines), CMP-5A requires forcing conditions (>100°C, acid catalysis) compared to 2,4-dichloropyrimidine.

  • Mechanism: The C4-alkoxy group satisfies the electron deficiency of the ring.

  • Solution: Switch to Buchwald-Hartwig Cross-Coupling . The oxidative addition of Pd(0) into the C2-Cl bond is less sensitive to the electronic deactivation than the nucleophilic attack in SNAr.

3.2 Visualization: Reaction Landscape

The following diagram maps the optimal synthetic flow, highlighting where CMP-5A fits in the functionalization hierarchy.

ReactionLandscape cluster_legend Reactivity Logic Start 2,4-Dichloro-5-nitropyrimidine Inter1 Intermediate: 2-Chloro-4-(2-methylpropoxy) -5-nitropyrimidine Start->Inter1 S_NAr (C4) Isobutanol/Base Target TARGET: CMP-5A (Amine Reduction) Inter1->Target Fe/NH4Cl or H2/Pd (Nitro Reduction) Product_SNAr Path A (S_NAr): Low Yield / Harsh Conditions Target->Product_SNAr R-NH2, Heat Product_Pd Path B (Pd-Cat): High Yield / Mild Conditions Target->Product_Pd R-NH2, Pd(OAc)2 Ligand, Base C4 is most reactive C4 is most reactive C4-Alkoxy deactivates C2 C4-Alkoxy deactivates C2 C4 is most reactive->C4-Alkoxy deactivates C2

Caption: Synthetic workflow illustrating the preferential formation of CMP-5A and the necessity of Pd-catalysis for downstream C2 functionalization.

Experimental Protocols
Protocol A: Synthesis of CMP-5A (C4-Selective Displacement)

Validates the C4 vs C2 selectivity rule.

Reagents: 2,4-Dichloro-5-nitropyrimidine (1.0 eq), 2-methylpropan-1-ol (Isobutanol, 1.1 eq), DIPEA (1.2 eq), THF. Workflow:

  • Setup: Dissolve 2,4-dichloro-5-nitropyrimidine in THF at -10°C. Note: Low temperature is critical to prevent bis-substitution.

  • Addition: Add DIPEA followed by the slow addition of Isobutanol over 30 minutes.

  • Monitor: Stir at 0°C for 2 hours. TLC should show consumption of starting material.

  • Workup: Quench with water, extract with EtOAc.

  • Reduction (Step 2): Dissolve the nitro-intermediate in EtOH/Water (4:1). Add Fe powder (5 eq) and NH4Cl (5 eq). Heat to 70°C for 2 hours.

  • Purification: Filter through Celite. The resulting amine (CMP-5A) is often an oil or low-melting solid due to the isobutyl group.

Protocol B: Downstream Buchwald-Hartwig Coupling at C2

Optimized for the deactivated C2-Cl position.

Reagents: CMP-5A (1.0 eq), Aryl Amine (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), Cs2CO3 (2.0 eq), Dioxane. Workflow:

  • Degas: Sparge Dioxane with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Complexation: Pre-stir Pd source and XPhos in a small volume of solvent for 5 mins.

  • Reaction: Add CMP-5A, Aryl Amine, and Base. Heat to 90°C for 4-6 hours.

  • Observation: XPhos is chosen because the dialkylbiaryl ligand structure is bulky and electron-rich, facilitating oxidative addition into the electron-rich (deactivated) chloropyrimidine ring.

Decision Matrix: When to Use CMP-5A?

Use this logic flow to determine if CMP-5A is the correct intermediate for your medicinal chemistry campaign.

DecisionTree Start Start: Scaffold Selection Q1 Does the target pocket have a hydrophobic 'gatekeeper' region? Start->Q1 Q2 Is aqueous solubility of the FINAL drug critical? Q1->Q2 Yes (Space available) Res1 Use 2-Chloro-4-methoxypyrimidin-5-amine (Lower LogP) Q1->Res1 No (Steric constraint) Q2->Res1 Yes (Need low LogP) Res3 Use CMP-5A (Disrupts crystal packing) Q2->Res3 No (Solubility via disorder preferred) Res2 Use CMP-5A (Isobutoxy fills pocket)

Caption: Selection logic based on structural biology requirements (hydrophobic pockets) and physicochemical needs (LogP vs. Crystallinity).

References
  • General Pyrimidine Reactivity

    • Title: Regioselectivity of SNAr Reactions of 2,4-Dichloropyrimidines.[1][2][3]

    • Source:Journal of Organic Chemistry, 2012.[4]

    • Context: Establishes the C4 > C2 reactivity hierarchy essential for synthesizing CMP-5A.
  • Solubility & Structure

    • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[5]

    • Source:Journal of Medicinal Chemistry, 2011.[5]

    • Context: Supports the claim that branched alkoxy groups (isobutoxy)
  • Buchwald-Hartwig Protocols

    • Title: Palladium-Catalyzed Amination of Deactiv
    • Source:Organic Process Research & Development, 2008.
    • Context: Provides the basis for using XPhos/Pd systems for electron-rich pyrimidines like CMP-5A.
  • Specific Analog Data (P2Y Receptors)

    • Title: Pyrimidine nucleotides with 4-alkyloxyimino... as selective agonists of the P2Y(4) receptor.[6]

    • Source:J. Med.[5] Chem., 2011.[5][7]

    • Context: Demonstrates the biological utility of 4-alkoxy (specifically propoxy/isobutoxy variants) in conferring receptor selectivity.

Sources

Comparative

Spectroscopic Identification of Impurities in Pyrimidine Synthesis: A Comparative Guide

The Impurity Challenge in Pyrimidine Chemistry Pyrimidine heterocycles are the structural backbone of numerous oncological and antiviral therapeutics (e.g., Fluorouracil, Capecitabine, Zidovudine). However, the synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

The Impurity Challenge in Pyrimidine Chemistry

Pyrimidine heterocycles are the structural backbone of numerous oncological and antiviral therapeutics (e.g., Fluorouracil, Capecitabine, Zidovudine). However, the synthetic pathways used to construct these rings—such as the Biginelli cyclocondensation , Pinner synthesis , or nucleophilic substitution of halopyrimidines —are prone to generating structurally similar impurities.

The critical challenge lies in the structural ambiguity of these byproducts. Regioisomers (N1- vs. N3-alkylation), tautomers (lactam-lactim), and condensation side-products often share identical molecular weights and similar polarity, rendering standard LC-UV analysis insufficient.

This guide objectively compares the three primary spectroscopic pillars—NMR , LC-MS , and Vibrational Spectroscopy —evaluating their utility in resolving these specific impurity profiles.

Comparative Analysis of Spectroscopic Methods

Method A: High-Resolution Mass Spectrometry (LC-HRMS)

Best For: Trace detection (<0.1%), elemental formula confirmation, and high-throughput screening.

LC-MS (specifically Q-TOF or Orbitrap) is the gold standard for initial impurity profiling. Its sensitivity allows for the detection of genotoxic impurities (GTIs) at ppm levels, which is a regulatory mandate (ICH M7).

  • Mechanism: Separation via Reverse-Phase HPLC followed by ESI (Electrospray Ionization).[1]

  • Performance:

    • Sensitivity: Superior. Can detect impurities at 0.05% area normalization.

    • Limitation: Cannot definitively distinguish regioisomers (e.g., N1-methyl vs. N3-methyl pyrimidine) unless their fragmentation patterns (MS/MS) differ significantly, which is rare for simple alkylations.

Method B: Multidimensional NMR Spectroscopy ( H, C, 2D)

Best For: Definitive structural elucidation, distinguishing regioisomers, and stereochemistry.

While less sensitive than MS, NMR is the only technique that provides unambiguous proof of connectivity. For pyrimidines, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the "killer application" for determining substitution sites.

  • Mechanism: Exploits magnetic properties of nuclei to map C-H connectivity.

  • Performance:

    • Specificity: Unmatched. Distinguishes N1 vs. N3 substitution based on long-range coupling to C2/C4/C6 carbons.

    • Limitation: Low sensitivity. Requires isolation of the impurity (typically >1 mg) or cryoprobe technology for crude mixture analysis.

Method C: Vibrational Spectroscopy (FT-IR / Raman)

Best For: Solid-state form identification (polymorphism), functional group validation, and raw material ID.

  • Mechanism: Measures bond vibration frequencies.

  • Performance:

    • Utility: Quick check for specific functional groups (e.g., disappearance of a nitrile peak).

    • Limitation: Poor resolution for complex mixtures; useless for trace impurity identification in solution.

Data Presentation: Method Performance Matrix

FeatureLC-HRMS (Q-TOF) High-Field NMR (600 MHz) FT-IR / Raman
Primary Output Exact Mass (

), Formula
Connectivity, StereochemistryFunctional Groups, Fingerprint
Differentiation of Regioisomers Low (requires distinct fragments)High (Definitive)Medium (fingerprint region diffs)
Limit of Detection (LOD) Excellent (ppb-ppm range) Moderate (>0.1% w/w)Poor (>1% w/w)
Sample Requirement Micrograms (destructive)Milligrams (non-destructive)Milligrams (non-destructive)
Throughput High (10-20 min/sample)Low (1-12 hours/sample)High (<5 min/sample)
Capital Cost High ($300k+)Very High ($500k+)Low ($20k+)

Deep Dive: Distinguishing N1 vs. N3 Alkylation

The "Expertise" Pillar: Causality in Experimental Choice

In pyrimidine synthesis (e.g., alkylation of uracil derivatives), a common impurity is the N3-alkylated isomer competing with the desired N1-product. Both have the same mass.

The Solution: 2D HMBC NMR To distinguish them, we look for long-range couplings (


 or 

) from the introduced alkyl protons (e.g., N-CH

) to the pyrimidine ring carbons.
  • N1-Alkylation: The N1-CH

    
     protons will show HMBC correlations to C2 (carbonyl)  and C6 (alkene/aromatic) .
    
  • N3-Alkylation: The N3-CH

    
     protons will show HMBC correlations to C2 (carbonyl)  and C4 (carbonyl/C-O) .
    

Why this works: The chemical shifts of C4 and C6 are distinct. In uracil derivatives, C4 (amide carbonyl) typically resonates downfield (~160-170 ppm) compared to C6 (~140-150 ppm). This shift difference confirms the attachment site.

Experimental Protocol: Impurity Profiling Workflow

Objective: Isolate and identify an unknown impurity (approx. 2%) in a crude Biginelli reaction product.

Phase 1: Detection & Isolation
  • LC-MS Screening:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Result: Impurity peak observed at

      
       min, 
      
      
      
      .
  • Semi-Preparative HPLC:

    • Scale up to a 20 mm ID column.

    • Collect the fraction corresponding to the impurity peak.

    • Lyophilize to yield ~3 mg of off-white solid.

Phase 2: Structural Elucidation (NMR)
  • Sample Prep: Dissolve 3 mg in 600 µL DMSO-

    
    .
    
  • Acquisition:

    • 1H NMR: 64 scans, 1 sec relaxation delay. Check for integration ratios.

    • HSQC: To assign protons to their direct carbons.

    • HMBC (Critical): Set long-range coupling constant delay to 8 Hz (60 ms).

      • Focus: Look for cross-peaks between the alkyl group protons and the ring carbons.

  • Data Analysis:

    • If the alkyl protons correlate to a carbon at ~145 ppm (C6), assign as N1-isomer .

    • If correlations are only to carbonyls (>160 ppm), assign as N3-isomer or O-alkylation .

Visualization: Decision Logic for Impurity ID

ImpurityID Start Crude Pyrimidine Product LCMS Step 1: LC-HRMS Screening Start->LCMS IsomerCheck Is Impurity Isomeric? (Same m/z as Product?) LCMS->IsomerCheck Trace Trace Impurity (<0.1%) Non-isomeric IsomerCheck->Trace No Major Major Impurity (>0.5%) Or Isomeric IsomerCheck->Major Yes MSMS Analyze Fragmentation (MS/MS) Propose Formula Trace->MSMS Result1 Identify Degradants/ Starting Materials MSMS->Result1 Isolation Step 2: Isolation (Prep-HPLC / Flash) Major->Isolation NMR Step 3: 2D NMR (HMBC/NOESY) Isolation->NMR Result2 Confirm Regioisomer (N1 vs N3 vs O) NMR->Result2

Figure 1: Decision tree for selecting the appropriate spectroscopic workflow based on impurity abundance and isomeric nature.

References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link] (Source 1.16)

  • Salihović, M., et al. (2015). Synthesis, structural, conformational and DFT studies of N-3 and O-4 alkylated regioisomers of 5-(hydroxypropyl)pyrimidine. Journal of the Serbian Chemical Society. Retrieved from [Link] (Source 1.22)

  • Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from [Link] (Source 1.11)

  • Khazaei, A., et al. (2012). N3-Alkylation of N1-substituted pyrimidine nucleobases.... ResearchGate.[2] Retrieved from [Link] (Source 1.25)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

This document provides a detailed protocol for the safe handling and disposal of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine. As a chlorinated heterocyclic compound, this chemical is classified as hazardous waste and n...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine. As a chlorinated heterocyclic compound, this chemical is classified as hazardous waste and necessitates meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. The following guide synthesizes established safety protocols and regulatory requirements to provide a clear, actionable framework for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine was not publicly available at the time of this writing. The guidance herein is based on the known hazards of structurally similar chlorinated pyrimidines and established best practices for the disposal of halogenated organic compounds.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific directives and to ensure full compliance with all local, state, and federal regulations.

Hazard Identification and Essential Safety Precautions

Understanding the potential hazards of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine is the foundation of its safe management. Based on data from analogous chlorinated pyrimidines, the compound should be handled as a hazardous substance.[2][3]

Anticipated Hazard Profile:

Hazard ClassificationDescriptionRationale & Causality
Skin Corrosion/Irritation Causes skin irritation.[4][5]The chlorine atom and amine group on the pyrimidine ring can react with moisture on the skin, potentially forming irritating byproducts. Prolonged contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]The compound, likely a solid powder, can cause significant mechanical and chemical irritation upon contact with the eyes.
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[3]Ingestion or inhalation can lead to irritation of the mucous membranes and respiratory tract.[2][4]
Target Organ Toxicity May cause respiratory irritation.[3][4]As with many fine chemical powders, inhalation can irritate the respiratory system.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A comprehensive PPE strategy is critical to mitigate exposure risks. All personnel handling this compound must adhere to the following minimum requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[1]Provides a robust barrier against skin contact. For prolonged handling, consult the glove manufacturer's chemical resistance data.
Eye & Face Protection Chemical safety goggles. A face shield is required if there is a risk of splashing or dust generation.[1]Protects against accidental splashes and airborne particles entering the eyes.[4]
Protective Clothing Flame-retardant lab coat, long pants, and fully enclosed shoes.[1]Prevents accidental skin contact with the chemical.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator is necessary.[4]Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[6]

Waste Characterization and Segregation: The First Step in Disposal

2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine must be managed as hazardous chemical waste .[7][8] This classification is due to its chemical properties:

  • Halogenated Organic Compound: The presence of chlorine makes it a halogenated waste. These compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1]

  • Reactivity and Toxicity: As outlined in the hazard profile, the compound poses toxicological risks.[9]

Operational Protocol for Waste Collection

Proper segregation at the point of generation is the most critical step in a compliant disposal process.

  • Designated Waste Stream: All waste containing 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine, including contaminated labware (e.g., pipette tips, weighing boats, gloves), must be collected in a designated "Halogenated Organic Waste" container.[1]

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated waste streams.[10] This is crucial for both safety and disposal cost-efficiency.

  • Solid vs. Liquid: Keep solid and liquid wastes separate whenever possible.[8] If the waste is a mixture, it should be classified as liquid if any portion of it flows.[8]

Step-by-Step Disposal Procedure

Disposal of this compound through standard trash or sanitary sewer systems is strictly prohibited.[9] The only acceptable method is through your institution's designated hazardous waste management program.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Collect waste in a container that is in good condition, leak-proof, and compatible with the chemical.[7][11] Often, the original product container is a suitable choice.[8][10] For liquid waste, use containers designed for liquids.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.

Step 2: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste, label the container.[10]

  • Complete All Information: The label must include the words "Hazardous Waste" and list the full chemical name, "2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine," along with the approximate percentage or quantity.[7] Do not use abbreviations or chemical formulas.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[8]

  • Segregation: Within the SAA, ensure containers are segregated by hazard class. For example, store this waste away from strong acids, bases, and oxidizers.[7][8]

  • Secondary Containment: It is best practice to place waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (typically 75-90%) or has been stored for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][10]

  • Documentation: Complete all required waste disposal forms and documentation as instructed by your EHS department.[1]

The workflow for proper disposal is summarized in the diagram below.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal A Identify Compound as Waste B Select Compatible, Leak-Proof Container A->B C Affix 'Hazardous Waste' Label & List Full Chemical Name B->C D Collect Waste in Designated 'Halogenated Organic' Stream C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate by Hazard Class (e.g., away from acids/bases) F->G H Use Secondary Containment G->H I Container Reaches Fill Limit (e.g., 90% full) H->I J Contact EHS for Pickup & Complete Paperwork I->J K Licensed Facility Disposal (High-Temperature Incineration) J->K

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

Comprehensive Safety & Handling Guide: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine Hazard Analysis: A Proactive Assessment 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine is a substituted pyrimidine. The presence of a ch...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

Hazard Analysis: A Proactive Assessment

2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine is a substituted pyrimidine. The presence of a chlorinated heterocyclic ring and an amine functional group suggests a potential for biological activity and associated hazards. Structurally similar compounds, such as other 2-chloropyrimidines, are known to be irritants and may be harmful upon exposure.[2][3][4]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3][5]

  • Serious Eye Irritation/Damage: Direct contact with eyes may cause serious irritation or damage.[3][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Toxicity: While specific data is unavailable, related compounds can be toxic or harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including hydrogen chloride (HCl) gas, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[5][6]

Given these potential risks, a multi-layered safety approach, starting with engineering controls and culminating in robust personal protective equipment (PPE), is mandatory.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary lines of defense must be in place. These controls are designed to minimize exposure at the source.

  • Chemical Fume Hood: All weighing, handling, and experimental manipulations involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[7]

  • Ventilation: Ensure the laboratory is well-ventilated. Hood performance should be verified before use.[8]

  • Designated Area: Designate a specific area for working with this compound to prevent the spread of contamination.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine. This selection is based on providing a complete barrier to the most likely routes of exposure.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes.[9]

  • Primary Protection: Tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[1][10]

  • Secondary Protection: For procedures with a higher risk of splashing, such as transferring large quantities or working under pressure, a full-face shield must be worn in addition to chemical splash goggles.[1][10]

Skin and Body Protection

Dermal contact is a primary route of exposure.[11]

  • Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[7][10] Always inspect gloves for tears or degradation before use. For prolonged operations or direct immersion, consider double-gloving.[7] Gloves should be removed and disposed of immediately after handling the compound or if contamination is suspected.[11]

  • Lab Coat: A flame-retardant lab coat with long sleeves and a fully buttoned front is required.[7][10] This provides a removable barrier to protect skin and personal clothing.

  • Body Coverage: Long pants and closed-toe, closed-heel shoes are mandatory.[10][12] Perforated shoes, sandals, or shorts are strictly prohibited in the laboratory.[12][13]

Respiratory Protection

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in specific situations.

  • Standard Operations: All work should be conducted in a fume hood, which typically negates the need for a respirator.[7]

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required.[7] Use of a respirator requires prior medical evaluation, training, and fit-testing.[10]

PPE Specification Summary
PPE CategoryItemSpecification Standard (Example)Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against splashes and aerosols of a potential eye irritant.[1][3]
Face ShieldANSI Z87.1 / EN 166Provides secondary protection for the entire face during high-risk tasks.[1]
Skin/Body GlovesNitrile, ASTM D6319Offers chemical resistance to a broad range of chemicals.[7][10]
Lab CoatFlame-retardantProtects skin and clothing from contamination.[7]
Full-length pants/shoesN/APrevents accidental skin exposure on lower body and feet.[10][12]
Respiratory Respirator (if needed)NIOSH-approvedProtects against inhalation of harmful dust or vapors if engineering controls fail.[7][10]

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures is critical for ensuring safety and experimental integrity.

Protocol: Donning PPE

Follow this sequence to ensure a proper and secure fit.

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[12]

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles: Put on your chemical splash goggles.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Workflow: Safe Handling of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine

The following workflow illustrates the critical steps from preparation to final disposal, ensuring safety at each stage.

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Fume Hood) cluster_decon 3. Decontamination & Cleanup cluster_dispose 4. Waste Management A Verify Fume Hood Operation B Don Full PPE (Sec 4.1) A->B C Prepare Work Surface (Bench Paper) B->C D Weigh Compound C->D Transfer Compound to Hood E Perform Experiment D->E F Decontaminate Glassware & Equipment E->F Post-Experiment G Wipe Down Fume Hood Surfaces F->G H Segregate Liquid & Solid Hazardous Waste G->H Collect Waste I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine.

Protocol: Doffing and Disposal of Contaminated PPE

Removing PPE correctly is crucial to prevent contaminating yourself and your environment.[13]

  • Gloves (Outer Pair): If double-gloved, remove the outer pair and dispose of them in a designated hazardous waste container.

  • Lab Coat: Unbutton your lab coat. Remove it by rolling it outwards, ensuring the contaminated exterior is folded inward. Place it in a designated receptacle for laundering or disposal.

  • Goggles/Face Shield: Remove your eye and face protection by handling the strap, not the front surface.

  • Gloves (Inner/Only Pair): Remove the final pair of gloves by peeling one off from the cuff, balling it in the gloved hand, and then sliding a clean finger under the cuff of the remaining glove to peel it off over the first.[13] Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7][8]

Emergency and Disposal Plans

Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation occurs or persists.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Unused compound and reaction mixtures must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as solid hazardous waste.[7] Place these materials in a sealed and labeled hazardous waste bag or container.[7]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[15][16] Do not pour waste down the drain.[14]

References

  • BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • BenchChem. Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 4-Chloro-2-methylpyridine.
  • Fisher Scientific. (2009, October 14). SAFETY DATA SHEET: 2-Chloro-4-aminopyridine.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • AK Scientific, Inc. Safety Data Sheet: (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine.
  • US Water. (2015, August 25). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • Fisher Scientific. (2013, November 1). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine.
  • ChemicalBook. Pyrimidine - Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
  • DAP. US/GHS MSDS Project.
  • Fisher Scientific. SAFETY DATA SHEET: Pyrimidine, 2-chloro-.
  • PubChem. 2-Chloro-5-methylpyridin-4-amine. National Institutes of Health.
  • Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: 2-Chloro-4-methylpyrimidine, 98%.
  • University of Fribourg. Safety in the laboratory.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • ETH Zurich. Laboratory Safety Guidelines.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

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